PROTAC PIN1 degrader-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C51H52N10O7 |
|---|---|
Molekulargewicht |
917.0 g/mol |
IUPAC-Name |
N-[3-[1-[4-(4-cyanophenyl)phenyl]triazol-4-yl]-1-[[1-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-1-(3-methyl-2-pyridinyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C51H52N10O7/c1-32-7-6-24-53-45(32)51(22-23-51)50(67)55-40(29-37-31-60(58-57-37)38-16-14-35(15-17-38)34-12-10-33(30-52)11-13-34)46(63)54-36-20-26-59(27-21-36)25-3-2-4-28-68-42-9-5-8-39-44(42)49(66)61(48(39)65)41-18-19-43(62)56-47(41)64/h5-17,24,31,36,40-41H,2-4,18-23,25-29H2,1H3,(H,54,63)(H,55,67)(H,56,62,64) |
InChI-Schlüssel |
MJKYWEAFINXACT-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of PROTAC PIN1 Degrader-1
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator in numerous cellular processes, and its overexpression is strongly linked to the progression of various human cancers.[1][2] PIN1 modulates the function of a multitude of proteins involved in oncogenic signaling pathways, making it a compelling target for cancer therapy.[3][4] Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest.[5][6]
This technical guide provides an in-depth analysis of the mechanism of action of PROTAC PIN1 degrader-1, a heterobifunctional molecule engineered to induce the selective degradation of the PIN1 protein. We will dissect its molecular mechanism, present key quantitative data, detail relevant experimental protocols for its characterization, and visualize the complex biological processes involved.
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound operates as a molecular bridge, connecting the PIN1 target protein to an E3 ubiquitin ligase.[7][8] This degrader is a heterobifunctional molecule composed of three key components: a ligand that binds to PIN1, a ligand for an E3 ubiquitin ligase, and a chemical linker that joins them.[7] Specifically, this compound utilizes a derivative of thalidomide (B1683933) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[7]
The fundamental mechanism proceeds through the following steps:
-
Ternary Complex Formation: The degrader simultaneously binds to PIN1 and the CRBN E3 ligase, forming a transient ternary complex.[8] This proximity is the crucial initiating event for targeted degradation.[5]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the PIN1 protein. This results in the formation of a polyubiquitin (B1169507) chain.[9][10]
-
Proteasomal Recognition and Degradation: The polyubiquitinated PIN1 is now marked as a substrate for the 26S proteasome.[11] The proteasome recognizes the polyubiquitin tag, unfolds the PIN1 protein, and degrades it into small peptides. The PROTAC molecule is then released and can catalyze further rounds of degradation.
Caption: General mechanism of action for this compound.
Quantitative Profile
The efficacy of a PROTAC is defined by its ability to induce degradation of the target protein. Key metrics include DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation achievable). For context, data for other published PIN1 degraders are also included.
| Compound | Type | E3 Ligase | DC50 | Cell Line | GI50 / IC50 | Reference(s) |
| This compound | PROTAC | Cereblon | 1.8 nM [7] / 18 nM [12] | MDA-MB-468 | >30 µM (GI50) | [7],[12] |
| P1D-34 | Covalent PROTAC | Cereblon | 177 nM | MV-4-11 (AML) | ~200-800 nM (IC50 in various AML lines) | [13],[14] |
| 158H9 ("Molecular Crowbar") | Covalent Degrader (Non-PROTAC) | N/A | ~500 nM | BxPC3 | 21.5 nM (Biochemical IC50) | [15],[16] |
| PROTAC PIN1 degrader-2 | PROTAC | Cereblon | Not Reported | Various | 2.2 - 4.0 µM (IC50) | [15] |
Downstream Cellular Consequences of PIN1 Degradation
PIN1 acts as a fulcrum for numerous oncogenic signaling pathways by catalyzing the cis-trans isomerization of phosphorylated Serine/Threonine-Proline motifs in its substrate proteins.[3][17] Degradation of PIN1 is therefore expected to have profound anti-cancer effects by disrupting these pathways.
Impact on Wnt/β-catenin Signaling
PIN1 stabilizes β-catenin by preventing its ubiquitination and subsequent degradation.[18] This leads to β-catenin accumulation and translocation to the nucleus, where it drives the expression of oncogenes like c-Myc and Cyclin D1. Degrading PIN1 is predicted to destabilize β-catenin, thereby inhibiting this pro-proliferative pathway.
Caption: PIN1 degradation destabilizes β-catenin, inhibiting oncogene transcription.
Impact on Ras/AP-1 Signaling
PIN1 directly interacts with and enhances the activity of key components of the Ras/AP-1 pathway, such as c-Jun and c-Fos.[18] It promotes their dimerization and DNA-binding activity, leading to increased transcription of genes involved in cell proliferation.[17] Removing PIN1 would dampen the activity of this crucial oncogenic pathway.
Induction of Apoptosis and DNA Damage
Studies on the PIN1 degrader P1D-34 have shown that eliminating PIN1 can lead to an upregulation of the Reactive Oxygen Species (ROS) pathway and downregulation of the Unfolded Protein Response (UPR) pathway.[13][19] This combined effect induces significant DNA damage and triggers apoptosis in cancer cells, highlighting a key functional outcome of PIN1 degradation.[20]
Experimental Protocols
Characterizing the mechanism of action of a PROTAC degrader involves a series of key experiments to confirm target engagement, ubiquitination, degradation, and downstream functional effects.
Protocol: Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the most fundamental assay to confirm that the PROTAC induces the degradation of the target protein.[6][21]
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-468) at an appropriate density. Allow cells to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a fixed time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[8]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate overnight at 4°C with a primary antibody specific for PIN1. A loading control antibody (e.g., GAPDH, β-actin) must also be used.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the chemiluminescent signal using an ECL substrate and an imaging system.[8]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize PIN1 band intensity to the loading control. Plot the normalized PIN1 levels against the log of the degrader concentration and fit a dose-response curve to calculate the DC50 and Dmax values.
Caption: A streamlined workflow for quantifying PROTAC-mediated protein degradation.
Protocol: Co-Immunoprecipitation for In-Cell Ubiquitination
This assay confirms that the degradation is mediated by the ubiquitin-proteasome system by detecting the poly-ubiquitination of the target protein.[11]
Methodology:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce degradation (e.g., 5x DC50). Include a proteasome inhibitor (e.g., MG132 or Bortezomib) co-treatment group to allow the accumulation of poly-ubiquitinated proteins that would otherwise be degraded.[22] A vehicle control group is also required. Incubate for a shorter period (e.g., 4-8 hours).
-
Lysis: Lyse cells in a denaturing IP lysis buffer containing SDS to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation (IP): Incubate the cell lysates with an anti-PIN1 antibody overnight at 4°C to capture PIN1 and any bound ubiquitin.
-
Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes. Wash the beads extensively to remove non-specific binders.
-
Elution and Western Blot: Elute the captured proteins from the beads by boiling in sample buffer. Analyze the eluates by Western blot using an anti-ubiquitin antibody to detect the characteristic high-molecular-weight smear indicative of poly-ubiquitination. A parallel blot can be run and probed with an anti-PIN1 antibody to confirm successful immunoprecipitation.
Caption: Experimental workflow to confirm target protein ubiquitination.
Conclusion
This compound is a potent molecule that exemplifies the power of targeted protein degradation. By inducing the selective, catalytic removal of PIN1 via the ubiquitin-proteasome pathway, it effectively dismantles the scaffolding that supports multiple oncogenic signaling cascades. Its mechanism of action—ternary complex formation, ubiquitination, and proteasomal degradation—offers a distinct advantage over traditional inhibition by eliminating all functions of the target protein. The continued investigation and development of PIN1 degraders hold significant promise as a novel therapeutic strategy for a wide range of malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical evaluation of a potent and effective Pin1-degrading agent in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06558H [pubs.rsc.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. selvita.com [selvita.com]
- 22. researchgate.net [researchgate.net]
The Role of PIN1 in Cancer Pathogenesis: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Critical Oncogenic Regulator
The peptidyl-prolyl cis-trans isomerase, PIN1, has emerged as a pivotal player in the landscape of cancer biology. This unique enzyme specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, a post-translational modification that is a hallmark of many signaling pathways.[1] By catalyzing this conformational change, PIN1 acts as a molecular switch, profoundly altering the function, stability, and localization of its numerous substrates.[1] Its overexpression is a prevalent feature across a wide array of human cancers and is frequently correlated with poor prognosis, making it an attractive target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the role of PIN1 in cancer pathogenesis, detailing its mechanism of action, its impact on key signaling networks, and methodologies for its study.
Executive Summary
PIN1 is a critical regulator of oncogenic signaling, acting as a fulcrum that balances the activity of numerous proteins involved in cell proliferation, survival, and differentiation.[4] Its catalytic activity fine-tunes the output of phosphorylation cascades, often amplifying pro-cancerous signals. In a multitude of human malignancies, PIN1 is found to be overexpressed, a condition that has been linked to increased tumor grade and adverse clinical outcomes.[2][3] The enzyme's extensive list of substrates includes key cell cycle regulators, transcription factors, and components of major signaling pathways such as Wnt/β-catenin, PI3K/Akt/mTOR, and Notch.[4][5][6] This central role in cancer biology has spurred the development of PIN1 inhibitors as a promising avenue for novel anti-cancer therapies.
Data Presentation
PIN1 Overexpression in Human Cancers
Quantitative analysis of PIN1 expression across various human cancers reveals a consistent pattern of overexpression compared to corresponding normal tissues. This upregulation is often associated with more aggressive tumor phenotypes.
| Cancer Type | Percentage of Cases with PIN1 Overexpression | Correlation with Clinicopathological Parameters | Reference(s) |
| Breast Cancer | 70% in DCIS, 55% in IDC | Positive correlation with tumor grade | [7] |
| Prostate Cancer | Markedly increased in metastatic PCa | Positive correlation with clinical stage and recurrence | [2] |
| Lung Cancer | Significantly higher in NSCLC tissues | Associated with poor survival | [8] |
| Hepatocellular Carcinoma | Overexpressed in >50% of HCC tissues | - | |
| Pancreatic Cancer | Dramatically increased transcriptional level | - | |
| Colorectal Cancer | 18.54% | - | [5] |
| Ovarian Cancer | Overexpressed | - | [9] |
| Cervical Cancer | Overexpressed | - | [2][3] |
| Brain Tumors | Overexpressed | - | [2][3] |
| Melanoma | Overexpressed | - | [2][3] |
Note: Percentages of overexpression can vary between studies due to different methodologies and patient cohorts.
Efficacy of PIN1 Inhibitors in Cancer Cell Lines
A growing number of small molecule inhibitors targeting PIN1 have been identified and characterized. Their efficacy, as measured by the half-maximal inhibitory concentration (IC50), demonstrates the potential for pharmacological intervention.
| Inhibitor | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Juglone | Glioblastoma cells | Not specified (used for knockdown validation) | [10] |
| All-trans retinoic acid (ATRA) | Ovarian cancer (OVCAR5) | ~19-66 µM | [9] |
| KPT-6566 | Breast, prostate, lung, pancreatic cancer | 625 nM | [4] |
| API-1 | - | 72 nM | [11] |
| TAB29 | - | 874 nM | [11][12] |
| VS1 | - | 6.4 µM | [9] |
| VS2 | Ovarian cancer (OVCAR3, SKOV3, OVCAR5) | 19-66 µM | [9] |
| TME-001 | HeLa cells | 6.1 µM | [11] |
| (S)-2 | Prostate cancer (PC-3) | 3.2 µM | [11] |
Key Signaling Pathways Modulated by PIN1
PIN1's influence on cancer pathogenesis is largely exerted through its modulation of critical signaling pathways. By altering the conformation of key phosphoproteins, PIN1 can amplify oncogenic signals and suppress tumor-suppressive mechanisms.
The PIN1-Cyclin D1 Axis in Cell Cycle Progression
PIN1 plays a crucial role in regulating the G1/S phase transition of the cell cycle, primarily through its interaction with Cyclin D1.[13] The kinase GSK-3β phosphorylates Cyclin D1 at the Thr286-Pro motif, which typically signals for its nuclear export and subsequent degradation.[14] PIN1 binds to this phosphorylated motif and catalyzes its isomerization, which in turn inhibits the interaction of Cyclin D1 with the exportin CRM1.[14] This results in the nuclear accumulation and stabilization of Cyclin D1, promoting cell cycle progression.[13][14] Furthermore, PIN1 can transcriptionally upregulate Cyclin D1 by enhancing the activity of transcription factors such as c-Jun and β-catenin.[14]
Caption: PIN1 enhances Cyclin D1 activity post-translationally and transcriptionally.
PIN1 in the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in development and is frequently dysregulated in cancer. PIN1 is a key player in this pathway, acting to stabilize β-catenin.[5] In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt signaling, this phosphorylation is inhibited, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target gene transcription. PIN1 binds to phosphorylated β-catenin, preventing its interaction with the destruction complex component APC (Adenomatous Polyposis Coli), thereby promoting its stability and transcriptional activity.[5] This leads to the increased expression of Wnt target genes, including those involved in proliferation and survival.
Caption: PIN1 promotes Wnt signaling by stabilizing β-catenin.
The Role of PIN1 in Notch Signaling and Cancer Stem Cells
The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the maintenance of cancer stem cells (CSCs).[15][16] PIN1 has been shown to be a direct transcriptional target of Notch1, creating a positive feedback loop.[6][17] PIN1 interacts with the intracellular domain of Notch1 (NICD) and potentiates its cleavage by γ-secretase, leading to increased NICD release and enhanced transcriptional activity.[6][17] Furthermore, PIN1 can protect Notch1 and Notch4 from proteasomal degradation mediated by the E3 ubiquitin ligase Fbxw7α.[15][16] This stabilization of Notch signaling by PIN1 is crucial for the self-renewal and expansion of breast CSCs.[15][16]
Caption: PIN1 enhances Notch signaling, promoting cancer stem cell self-renewal.
Experimental Protocols
Immunohistochemistry (IHC) for PIN1 in Paraffin-Embedded Tissues
This protocol provides a general guideline for the detection of PIN1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody against PIN1
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a pressure cooker at 120°C for 2.5 minutes or in a water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary PIN1 antibody at the recommended dilution overnight at 4°C.
-
Rinse with PBS (3 x 5 minutes).
-
-
Secondary Antibody Incubation:
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Signal Amplification:
-
Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Visualization:
-
Incubate sections with DAB solution until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Caption: Workflow for Immunohistochemical Staining of PIN1.
In Vitro PIN1 Isomerase Activity Assay
This chymotrypsin-coupled assay is a common method to measure the PPIase activity of PIN1. It relies on the principle that chymotrypsin (B1334515) can only cleave a substrate peptide when the proline bond is in the trans conformation.
Materials:
-
Recombinant human PIN1
-
Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
α-chymotrypsin
-
Anhydrous lithium chloride (LiCl)
-
Trifluoroethanol (TFE)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Substrate Preparation:
-
Dissolve the substrate peptide in a solution of LiCl in TFE. This mixture enriches the cis conformation of the peptide.
-
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the PIN1 inhibitor to be tested.
-
Add a fixed concentration of recombinant PIN1.
-
Pre-incubate the plate at a controlled temperature (e.g., 10°C).
-
-
Initiation of the Reaction:
-
Add the substrate solution to each well to start the isomerization reaction.
-
-
Chymotrypsin Cleavage:
-
After a defined incubation period for the isomerization reaction, add α-chymotrypsin to each well. Chymotrypsin will cleave the trans-isomers of the substrate, releasing p-nitroaniline.
-
-
Measurement:
-
Measure the absorbance at 390 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of trans-isomer formation catalyzed by PIN1.
-
-
Data Analysis:
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
siRNA-Mediated Knockdown of PIN1
This protocol outlines the general steps for transiently silencing PIN1 expression in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opti-MEM I Reduced Serum Medium
-
PIN1-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
6-well plates
-
PBS
-
Lysis buffer for protein extraction
-
Reagents for Western blotting
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute the PIN1 siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Lyse the cells and perform Western blotting to assess the protein levels of PIN1. Compare the PIN1 expression in cells treated with PIN1 siRNA to those treated with the non-targeting control.
-
-
Functional Assays:
-
Following confirmation of successful knockdown, the cells can be used for various functional assays, such as proliferation assays (e.g., MTT assay), apoptosis assays (e.g., Annexin V staining), or migration/invasion assays.
-
Conclusion and Future Directions
PIN1 stands as a master regulator of oncogenic signaling, with its overexpression driving the pathogenesis of numerous cancers. Its central role in modulating key cellular processes, including cell cycle progression, apoptosis, and the maintenance of cancer stem cells, underscores its significance as a high-value therapeutic target. The development of potent and specific PIN1 inhibitors holds great promise for a new generation of anti-cancer drugs. Future research should focus on further elucidating the complex network of PIN1 substrates and its role in mediating therapy resistance. Additionally, the clinical translation of PIN1 inhibitors, both as monotherapies and in combination with existing treatments, will be a critical area of investigation in the ongoing effort to combat cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevalent overexpression of prolyl isomerase Pin1 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PIN1 in Cell Cycle Control and Cancer [frontiersin.org]
- 5. Pin1 overexpression in colorectal cancer and its correlation with aberrant β-catenin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of Pin1 leads to reduced angiogenic potential and tumorigenicity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prolyl-isomerase Pin1 controls normal and cancer stem cells of the breast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prolyl-isomerase Pin1 controls normal and cancer stem cells of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The prolyl-isomerase Pin1 is a Notch1 target that enhances Notch1 activation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Synthesis of Novel PIN1 PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and validation of novel Proteolysis Targeting Chimeras (PROTACs) for the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). PIN1 is a critical regulator in various oncogenic signaling pathways, and its targeted degradation represents a promising therapeutic strategy in oncology.
Introduction: PIN1 as a Therapeutic Target
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that catalyzes the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within proteins.[1][2][3] This action modulates the conformation, stability, and activity of its substrate proteins, making PIN1 a crucial regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][4]
PIN1 is overexpressed in many human cancers and has been shown to activate over 50 oncogenes (like cyclin D1, c-Myc, and β-catenin) while inactivating more than 20 tumor suppressors.[5][6] Its central role in amplifying and integrating multiple cancer-driving signaling pathways, such as the Ras/AP-1, Wnt/β-catenin, and PI3K/Akt/mTOR pathways, establishes it as a compelling target for cancer therapy.[1][4][7][8] However, the development of effective small-molecule inhibitors for PIN1 has been challenging due to its small and shallow enzymatic pocket.[6]
PROTACs offer an alternative therapeutic modality. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[9] This event-driven, catalytic mechanism can overcome the limitations of traditional inhibitors.[9]
Core Concepts and Signaling Pathways
PIN1's influence is extensive, acting as a fulcrum in several key signaling cascades. Understanding these pathways is critical for appreciating the therapeutic rationale behind PIN1 degradation.
Caption: PIN1 integrates multiple oncogenic signaling pathways to drive cell proliferation.
Discovery and Design of PIN1 PROTACs
The first-in-class potent PROTAC degrader of PIN1, named P1D-34, was developed by coupling a known covalent PIN1 inhibitor, Sulfopin, with a ligand for the cereblon (CRBN) E3 ligase.[5][10]
The design strategy involved:
-
Target Binder Selection: Sulfopin was chosen as the PIN1-targeting ligand due to its potency and covalent binding mechanism.[5] The co-crystal structure of PIN1 and Sulfopin revealed a solvent-exposed methyl group, providing a suitable attachment point for the linker.[6]
-
E3 Ligase Recruitment: Ligands for both Von Hippel-Lindau (VHL) and cereblon (CRBN) E3 ligases were initially tested. The CRBN-based PROTACs demonstrated greater efficacy in inducing PIN1 degradation.[5][6]
-
Linker Optimization: A series of CRBN-based degraders with different linker lengths were synthesized to optimize the formation of the ternary complex (PIN1-PROTAC-CRBN), which is essential for efficient degradation.[6]
This rational design process led to the identification of P1D-34 as a potent and selective PIN1 degrader.[5][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Core Structure-Activity Relationship of PIN1 Degraders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that catalyzes the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a multitude of proteins. This conformational switching is a critical regulatory mechanism in various cellular processes, including cell cycle progression, signal transduction, and gene expression. Overexpression of PIN1 is a hallmark of many human cancers and is correlated with poor prognosis, making it an attractive target for therapeutic intervention. The development of small molecules that induce the degradation of PIN1, rather than merely inhibiting its enzymatic activity, represents a promising strategy in oncology drug discovery. This guide provides a detailed examination of the structure-activity relationships (SAR) of two prominent classes of PIN1 degraders: covalent "molecular crowbars" and Proteolysis-Targeting Chimeras (PROTACs).
Covalent PIN1 Degraders: The "Molecular Crowbar" Approach
A novel class of PIN1 degraders operates through a "molecular crowbar" mechanism. These covalent inhibitors bind to the active site of PIN1 and induce a conformational change that destabilizes the protein, leading to its proteasomal degradation. The key to their design is the optimization of both high-affinity binding and the ability to induce a significant negative thermal shift (ΔTm), indicating protein destabilization.
Structure-Activity Relationship of Covalent Degraders
The development of potent covalent PIN1 degraders has been guided by iterative optimization of peptide-based scaffolds. A key interaction is the covalent modification of the Cysteine 113 (Cys113) residue in the PIN1 active site.
Key SAR insights for this class of degraders include:
-
Covalent Warhead: The presence of a reactive group, such as a chloroacetamide, is essential for covalent modification of Cys113 and subsequent degradation.
-
Peptidomimetic Scaffold: The core structure mimics the natural substrate of PIN1, with modifications to enhance cell permeability and binding affinity.
-
Side Chain Modifications: Alterations to the amino acid side chains significantly impact both binding affinity (IC50) and protein destabilization (ΔTm). For instance, modifications at the P1 position (adjacent to the covalent warhead) and the P2 position have been shown to be critical for potent degradation.
| Compound | Modification Highlights | IC50 (nM, DELFIA) | ΔTm (°C) | Degradation (DC50, nM) |
| BJP-06-005-3 | Parent peptidomimetic covalent inhibitor | 48 (K, PPIase) | - | Induces degradation |
| 158H9 | Optimized side chains for enhanced destabilization | 21.5 | < -7 | ~500 |
| 164A10 | Further optimized analogue with potent activity | 4.1 | < -7 | ~500 |
| 158G12 | Analogue with significant destabilization and degradation | Potent binder | < -7 | Effective degrader |
| 164A3 | Analogue with significant destabilization and degradation | Potent binder | < -7 | Effective degrader |
Note: Data compiled from multiple sources. Assay conditions may vary.
PIN1 PROTACs: Hijacking the Ubiquitin-Proteasome System
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The development of PIN1 PROTACs has provided a powerful tool to study the consequences of PIN1 loss and offers a distinct therapeutic modality.
Structure-Activity Relationship of PIN1 PROTACs
A typical PIN1 PROTAC consists of three components: a ligand that binds to PIN1, a ligand for an E3 ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that connects the two. The SAR of PIN1 PROTACs is complex, with the nature of the PIN1 ligand, the E3 ligase ligand, and the linker all playing crucial roles in degradation efficiency.
Covalent inhibitors, such as Sulfopin, have been effectively utilized as the PIN1-binding moiety in PROTACs. The covalent nature of the interaction can enhance the stability of the ternary complex (PIN1-PROTAC-E3 ligase), leading to more efficient degradation.
Both CRBN and VHL have been targeted for PIN1 degradation. The choice of E3 ligase can influence the degradation profile and cellular selectivity of the PROTAC.
The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points on the two ligands dictate the geometry of the ternary complex.
-
Linker Length: The optimal linker length is crucial for productive ternary complex formation. For PIN1 PROTACs based on Sulfopin and a CRBN ligand, variations in the number of methylene (B1212753) or polyethylene (B3416737) glycol (PEG) units in the linker have been shown to significantly impact degradation potency.
-
Linker Composition: The inclusion of rigid or flexible elements within the linker can influence the conformational freedom of the PROTAC and the stability of the ternary complex.
-
Attachment Point: The position at which the linker is attached to the PIN1 and E3 ligase ligands must be solvent-exposed and not interfere with their binding to their respective proteins.
| PROTAC Name | PIN1 Ligand | E3 Ligase Ligand | Linker Characteristics | DC50 (nM) | Dmax (%) |
| P1D-34 | Sulfopin | CRBN (Pomalidomide) | Optimized polyethylene glycol (PEG) based linker | 177 | >90 |
| Analogues of P1D-34 | Sulfopin | CRBN (Pomalidomide) | Varying linker lengths (e.g., shorter or longer PEG chains) | Variable | Variable |
Note: Data compiled from multiple sources. Assay conditions may vary.
Experimental Protocols
Western Blotting for PIN1 Degradation
This protocol is a generalized procedure for assessing the degradation of endogenous PIN1 in cultured cells treated with a degrader compound.
Materials:
-
Cell culture medium and supplements
-
PIN1 degrader compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PIN1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Treat cells with various concentrations of the PIN1 degrader or DMSO for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-PIN1 antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities to determine the percentage of PIN1 degradation relative to the vehicle-treated control.
Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) for Binding Competition
This assay is used to determine the binding affinity of a compound to PIN1 in a competitive format.
Materials:
-
Recombinant purified PIN1 protein
-
Biotinylated PIN1 ligand (tracer)
-
Streptavidin-coated microplates
-
Test compounds
-
Assay buffer
-
Wash buffer
-
Europium-labeled antibody against PIN1 (or a tag on the recombinant PIN1)
-
DELFIA Enhancement Solution
-
Time-resolved fluorescence plate reader
Procedure:
-
Plate Preparation: Wash streptavidin-coated microplates with wash buffer.
-
Tracer Binding: Add the biotinylated PIN1 ligand to the wells and incubate to allow binding to the streptavidin-coated surface. Wash away unbound tracer.
-
Competition Reaction: Add a fixed concentration of recombinant PIN1 protein and varying concentrations of the test compound to the wells. Incubate to allow competition between the test compound and the immobilized tracer for binding to PIN1.
-
Detection Antibody Incubation: Wash the wells to remove unbound protein and compound. Add a Europium-labeled anti-PIN1 antibody and incubate.
-
Signal Development: Wash away the unbound detection antibody. Add DELFIA Enhancement Solution to release the Europium ions from the chelating ligand.
-
Measurement: Measure the time-resolved fluorescence of the Europium ions using a suitable plate reader.
-
Data Analysis: The fluorescence signal is inversely proportional to the binding affinity of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.
PPIase Isomerase Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic activity of PIN1.[1]
Materials:
-
Recombinant purified PIN1 enzyme
-
Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-pNA)
-
Chymotrypsin
-
Assay buffer
-
Test compounds
-
Spectrophotometer
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, PIN1 enzyme, and varying concentrations of the test compound.
-
Pre-incubation: Incubate the enzyme and compound mixture for a defined period to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate peptide to the wells to start the isomerization reaction. The substrate is predominantly in the cis conformation.
-
Coupled Reaction: PIN1 isomerizes the substrate from the cis to the trans conformation. Chymotrypsin, which is also present in the reaction mixture, specifically cleaves the trans isomer, releasing p-nitroaniline (pNA).
-
Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 390 nm) over time, which corresponds to the release of pNA.
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Signaling Pathways and Experimental Workflows
PIN1 Degrader Mechanism of Action
Caption: Mechanisms of action for covalent and PROTAC-based PIN1 degraders.
PIN1 Degradation Experimental Workflow
Caption: Experimental workflow for the evaluation of PIN1 degraders.
PIN1 Regulation of the c-Myc/Cyclin D1 Pathway
Caption: PIN1's role in the c-Myc/Cyclin D1 signaling pathway.
PIN1 in the Wnt/β-catenin Signaling Pathway
Caption: PIN1's involvement in the Wnt/β-catenin signaling pathway.[2]
Conclusion
The development of PIN1 degraders is a rapidly evolving field with significant therapeutic potential. The structure-activity relationships of both covalent "molecular crowbar" degraders and PROTACs highlight the importance of a multi-parameter optimization approach that considers not only binding affinity but also the ability to induce protein destabilization or facilitate the formation of a productive ternary complex. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers working to advance the discovery and development of novel PIN1-targeting therapeutics. The continued exploration of diverse chemical scaffolds and degradation mechanisms will undoubtedly lead to the generation of more potent and selective PIN1 degraders for the treatment of cancer and other diseases.
References
PIN1 as a therapeutic target for protein degradation
An In-depth Technical Guide to PIN1 as a Therapeutic Target for Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that acts as a critical fulcrum in cellular signaling by regulating the conformation of phosphorylated proteins.[1][2][3] It specifically recognizes and catalyzes the isomerization of phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs, a post-translational modification that functions as a molecular switch to control protein stability, activity, and localization.[4][5][6][7][8][9][10] Overexpressed in numerous human cancers, PIN1 promotes tumorigenesis by stabilizing oncoproteins and facilitating the degradation of tumor suppressors.[1][2][11][12][13][14] Conversely, its downregulation or inactivation is implicated in neurodegenerative disorders like Alzheimer's disease, where it fails to process pathogenic proteins like Tau and Amyloid Precursor Protein (APP).[5][12][15][16] This dual role in disease makes PIN1 a compelling therapeutic target. This guide explores the molecular mechanisms of PIN1-mediated protein degradation, its role in disease, and the emerging strategies, particularly Proteolysis Targeting Chimeras (PROTACs), designed to therapeutically modulate its function by inducing its degradation.
The Structure and Function of PIN1
PIN1 is a highly conserved, 163-amino acid enzyme composed of two distinct domains connected by a flexible linker:[9][17]
-
N-Terminal WW Domain: This domain (residues 1-39) is responsible for substrate recognition, specifically binding to pSer/Thr-Pro motifs within target proteins.[4][8][9][18][19]
-
C-Terminal Peptidyl-Prolyl Isomerase (PPIase) Domain: This catalytic domain (residues 45-163) executes the cis-trans isomerization of the peptide bond preceding the proline residue.[4][8][9][18][20]
This isomerization induces a significant conformational change in the substrate protein, profoundly altering its function and fate within the cell.[1][2][7][11][14][18][19][21][22][23][24]
PIN1's Regulatory Role in Protein Stability and Degradation
PIN1 acts as a master regulator of protein stability by modulating the interaction between its substrates and the ubiquitin-proteasome system (UPS). The conformational state of a protein, as determined by PIN1, can either mask or expose degradation signals (degrons), thereby dictating its susceptibility to E3 ubiquitin ligases.[1][7][21]
Promoting Protein Degradation
PIN1 can catalyze a conformational change that exposes a degron, making the substrate a prime target for an E3 ligase. This leads to polyubiquitination and subsequent degradation by the 26S proteasome.[1][7][21]
-
Example - c-Jun: PIN1 interacts with phosphorylated c-Jun, an oncogenic transcription factor, promoting its ubiquitination by the E3 ligase Fbw7 and subsequent degradation.[1]
-
Example - RUNX3: PIN1 binds to the tumor suppressor RUNX3, leading to its downregulation and degradation, which in turn promotes breast cancer progression.[1]
Inhibiting Protein Degradation (Stabilization)
Conversely, PIN1 can induce a conformation that sequesters a degron or otherwise prevents E3 ligase recognition. This shields the protein from the UPS, increasing its cellular half-life and activity.[1][21] This mechanism is a key driver in many cancers.
-
Example - c-Myc & NOTCH1: PIN1 indirectly stabilizes these oncoproteins by promoting the self-ubiquitination and degradation of their E3 ligase, Fbw7.[14][21]
-
Example - BRD4: In gastric cancer, PIN1 binds to phosphorylated BRD4, inhibiting its ubiquitination and enhancing its stability and transcriptional activity.[20]
-
Example - Mcl-1: PIN1-mediated isomerization stabilizes the anti-apoptotic protein Mcl-1, contributing to chemoresistance.[9]
Therapeutic Targeting of PIN1: From Inhibition to Degradation
Given its central role in oncogenesis, PIN1 is an attractive therapeutic target. Strategies have evolved from traditional enzymatic inhibition to targeted protein degradation.
Small-Molecule Inhibitors
Numerous small molecules have been developed to inhibit PIN1's catalytic activity. These compounds typically bind to the active site in the PPIase domain, preventing substrate isomerization.
-
Juglone: A natural compound that acts as an early, though non-specific, inhibitor.[17]
-
Sulfopin: A potent and selective covalent inhibitor of PIN1.[25]
-
C10: An optimized compound with a KD of 25 nM and an IC50 of 150 nM.[26]
While promising, inhibitors can face challenges with potency, selectivity, and cell permeability. Furthermore, simply blocking the enzymatic function may not be sufficient to achieve a total loss-of-function, as the protein scaffold can still participate in protein-protein interactions.[13][25]
PIN1-Targeted PROTACs
PROTACs represent a paradigm shift in targeting PIN1. Instead of merely inhibiting the enzyme, they hijack the cell's own ubiquitin-proteasome system to eliminate the PIN1 protein entirely.[27] A PROTAC is a heterobifunctional molecule with three components: a ligand for PIN1, a ligand for an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker.[27]
The PROTAC induces the formation of a ternary complex between PIN1 and the E3 ligase, leading to PIN1's ubiquitination and subsequent degradation.[27] This approach offers several advantages over traditional inhibition, including the potential for greater efficacy at lower doses and the ability to overcome resistance mechanisms.[13][25][27]
-
P1D-34: A first-in-class, potent PROTAC degrader of PIN1, developed using Sulfopin as the PIN1-targeting ligand. It effectively induces PIN1 degradation in acute myeloid leukemia (AML) cell lines.[13][25][28]
References
- 1. mdpi.com [mdpi.com]
- 2. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pin1.org [pin1.org]
- 4. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. benthamscience.com [benthamscience.com]
- 7. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 12. Pin1 dysregulation helps to explain the inverse association between cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of protein conformation by Pin1 offers novel disease mechanisms and therapeutic approaches in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prolyl isomerase PIN1 regulates the stability, transcriptional activity and oncogenic potential of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pin1 in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Pin1-PROTACs: Degradation versus Inhibition, GEneration of tools for anticancer therapy | ANR [anr.fr]
- 28. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Targeted Protein Degradation Using PROTACs
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering a paradigm shift from traditional occupancy-driven inhibition to event-driven substrate elimination.[1] At the forefront of this technology are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively degrade proteins of interest (POIs).[1][2][3]
Unlike conventional small-molecule inhibitors that require sustained binding to a protein's active site to block its function, PROTACs act catalytically.[4] They induce the degradation of a target protein and are then released to repeat the cycle, allowing for potent effects at sub-stoichiometric concentrations.[1][4] This unique mechanism of action enables the targeting of proteins previously considered "undruggable," such as scaffolding proteins and transcription factors, thereby expanding the scope of treatable diseases.[4][5][6][7] First conceptualized in 2001, the technology has rapidly advanced from peptide-based molecules to orally bioavailable small molecules, with several candidates now in clinical trials.[3][4][8]
Core Principle: Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, a key component of the UPS.[5][6] This orchestrated process involves several distinct steps:
-
Binary Complex Formation : A PROTAC molecule, once inside the cell, can first form a binary complex by binding to either the Protein of Interest (POI) or the E3 ligase.[4][9]
-
Ternary Complex Formation : The initial binary complex then recruits the third partner, leading to the formation of a critical POI-PROTAC-E3 ligase ternary complex.[2][10][11][] The stability and conformation of this complex are crucial for degradation efficiency.
-
Ubiquitination : Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[5][10][] This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized as a substrate for the 26S proteasome, a cellular machine that degrades tagged proteins into smaller peptides.[2][5][10]
-
PROTAC Recycling : After the POI is degraded, the PROTAC molecule is released and can engage another target protein and E3 ligase, enabling its catalytic action.[1][5][10]
Quantitative Evaluation of PROTAC Efficacy
The effectiveness of a PROTAC is defined by several key quantitative parameters that measure binding, degradation potency, and maximal effect. These metrics are essential for the rational design and optimization of PROTAC molecules.
| Parameter | Description | Typical Assay(s) Used |
| Binding Affinity (Kd) | Measures the strength of binding between the PROTAC and its binary partners (POI or E3 ligase), as well as the affinity within the ternary complex.[9][13] | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)[9][13][14] |
| Cooperativity (α) | A dimensionless factor indicating how the binding of one partner (e.g., POI) to the PROTAC influences the binding of the second partner (E3 ligase). An α > 1 signifies positive cooperativity, which is often desirable.[][13] | ITC, SPR, BLI[13][15] |
| DC50 | The concentration of a PROTAC required to degrade 50% of the target protein. It is a key measure of a PROTAC's potency. | Western Blot, Simple Western, Reporter Assays (NanoLuc/HiBiT), Mass Spectrometry[16][17] |
| Dmax | The maximum percentage of protein degradation achievable with a given PROTAC. It reflects the efficacy of the degrader. | Western Blot, Simple Western, Reporter Assays (NanoLuc/HiBiT), Mass Spectrometry[16][17] |
| UbMax | Represents the maximum level of target ubiquitination, which can be predictive of subsequent degradation.[18][19] | In vitro ubiquitination assays, TUBE-based assays[18][19] |
Example Quantitative Data: PROTAC KRAS G12D Degrader
The following table summarizes activity data for a PROTAC KRAS G12D degrader in various cancer cell lines, illustrating the use of DC50 and IC50 to characterize a PROTAC's performance.[20]
| Cell Line | Cancer Type | KRAS G12D Status | DC50 (nM) | Dmax (%) | IC50 (nM) |
| AGS | Stomach | Heterozygous | 7.49[20] | 95 (for a pan-KRAS degrader)[20] | 51.53[20] |
| PANC 04.03 | Pancreatic | Heterozygous | 87.8[20] | Not Reported | >10000[20] |
| AsPC-1 | Pancreatic | Not Specified | Not Reported | Not Reported | 59.97[20] |
| Note: Dmax values provided are for a pan-KRAS degrader and are included for reference. Further experiments are required to determine the specific Dmax for the PROTAC KRAS G12D degrader in each cell line.[20] |
Experimental Workflow for PROTAC Evaluation
A systematic, multi-assay approach is required to fully characterize a PROTAC, from initial binding events to downstream cellular effects.[16] The workflow involves a cascade of biochemical, biophysical, and cell-based assays to validate the mechanism of action and determine efficacy.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, entropy).[13] It is considered a gold standard for characterizing both binary and ternary complex interactions.[13]
Objective : To determine the binding affinity (Kd) of a PROTAC to its target protein.
Materials :
-
Purified target protein (e.g., 10-20 µM in ITC buffer)
-
PROTAC solution (10-20x the protein concentration in the same buffer)
-
Isothermal Titration Calorimeter
-
ITC Buffer (e.g., PBS or HEPES, pH 7.4)
Methodology :
-
Preparation : Thoroughly degas the protein solution and the PROTAC solution.
-
Loading : Load the protein solution into the sample cell (typically 200-300 µL). Load the PROTAC solution into the injection syringe (typically 40-50 µL).[13]
-
Titration : Equilibrate the system at the desired temperature (e.g., 25°C). Perform a series of small, timed injections (e.g., 1-2 µL) of the PROtac solution into the protein-containing sample cell, allowing the heat signal to return to baseline between injections.[13]
-
Control Experiment : Perform a control titration by injecting the PROTAC solution into buffer alone to measure the heat of dilution.[13]
-
Data Analysis : Subtract the heat of dilution from the raw titration data.[13] Fit the integrated heat data to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
NanoBRET™ Assay for Cellular Ternary Complex Formation
Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can monitor protein-protein interactions in living cells.[21] The NanoBRET™ assay is widely used to confirm that a PROTAC induces the formation of a ternary complex inside the cell.[22]
Objective : To measure PROTAC-induced ternary complex formation between a target protein and an E3 ligase in live cells.
Materials :
-
HEK293 cells (or other suitable cell line)
-
Expression vector for NanoLuc®-tagged target protein (energy donor)
-
Expression vector for HaloTag®-tagged E3 ligase (energy acceptor)[22]
-
HaloTag® NanoBRET™ 618 Ligand (fluorescent acceptor)
-
Nano-Glo® Substrate
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target[14][22]
Methodology :
-
Transfection : Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.
-
Cell Plating : Plate the transfected cells into a 96-well assay plate and incubate for 24 hours.
-
Labeling : Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treatment : Pre-treat cells with a proteasome inhibitor (e.g., MG132) to prevent target degradation, which would otherwise reduce the BRET signal.[22] Subsequently, treat the cells with serial dilutions of the PROTAC.
-
Detection : Add the Nano-Glo® Substrate to the wells. Measure both the donor emission (luminescence at ~460 nm) and the acceptor emission (fluorescence at ~618 nm) using a luminometer capable of filtered light detection.
-
Data Analysis : Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is characteristic, where the signal initially increases with ternary complex formation and then decreases at high concentrations due to the formation of unproductive binary complexes (the "hook effect").[9][22]
Western Blot for Protein Degradation (DC50/Dmax Determination)
Western blotting is the traditional method for quantifying the reduction in target protein levels following PROTAC treatment.[16] It is used to determine the DC50 and Dmax values.
Objective : To quantify the degradation of a target protein and determine the DC50 and Dmax of a PROTAC.
Materials :
-
Cancer cell line expressing the target protein
-
Complete growth medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology :
-
Cell Culture and Treatment : Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a predetermined time (e.g., 24 hours).[20] Include a vehicle control (DMSO).[20]
-
Cell Lysis : Wash the cells with cold PBS and lyse them on ice using lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Normalize protein amounts, load onto an SDS-PAGE gel, and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody for the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection : Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Quantification and Re-probing : Quantify the band intensity using imaging software. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis : Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.[20] Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[20]
Signaling Pathway Interruption by PROTACs
PROTACs can be designed to target key nodes in oncogenic signaling pathways. For example, a PROTAC targeting a mutant protein like KRAS G12D can induce its degradation, thereby inhibiting the downstream signaling cascades that drive cancer cell proliferation and survival.
References
- 1. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. revvity.co.jp [revvity.co.jp]
- 7. escholarship.org [escholarship.org]
- 8. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijcrr.com [ijcrr.com]
- 13. benchchem.com [benchchem.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 17. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesensors.com [lifesensors.com]
- 19. lifesensors.com [lifesensors.com]
- 20. benchchem.com [benchchem.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. Ternary Complex Formation [promega.sg]
E3 Ligase Recruitment by PROTAC PIN1 Degrader-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles, mechanism of action, and experimental evaluation of PROTAC PIN1 degrader-1 and related molecules. This document is intended to serve as a comprehensive resource for researchers in oncology, chemical biology, and drug discovery, offering detailed data, experimental protocols, and visual representations of key processes.
Introduction to PIN1 as a Therapeutic Target
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes. PIN1 specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a wide range of substrate proteins. This action can profoundly alter the conformation, stability, and activity of its targets.
In many human cancers, PIN1 is overexpressed and/or overactivated, leading to the activation of multiple oncogenes (e.g., c-Myc, Cyclin D1) and the inactivation of tumor suppressors.[1][2] This central role in oncogenic signaling pathways has positioned PIN1 as a promising therapeutic target. However, the development of effective small molecule inhibitors has been challenging. Proteolysis Targeting Chimeras (PROTACs) offer an alternative and potent therapeutic strategy to target PIN1 by inducing its degradation.
Mechanism of Action: PROTAC-Mediated PIN1 Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), in this case, PIN1, and another ligand that recruits an E3 ubiquitin ligase. These two ligands are connected by a chemical linker. The PROTAC molecule acts as a molecular bridge, bringing PIN1 into close proximity with the E3 ligase, leading to the formation of a ternary complex.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of PIN1. The resulting polyubiquitinated PIN1 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple PIN1 proteins. The primary E3 ligase recruited by the PIN1 degraders discussed herein is Cereblon (CRBN).
Key PIN1 PROTAC Degraders and Quantitative Data
Several PROTACs targeting PIN1 have been developed and characterized. This section summarizes the quantitative data for two prominent examples: this compound (compound D4) and P1D-34.
This compound (Compound D4)
This compound is comprised of a ligand for PIN1, a thalidomide-based ligand for the E3 ligase Cereblon (CRBN), and a linker.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation Concentration 50%) | MDA-MB-468 | 1.8 nM | [3] |
| GI₅₀ (Growth Inhibition 50%) | MDA-MB-468 | >30 µM | [3] |
P1D-34
P1D-34 is a first-in-class, potent, and covalent PROTAC degrader of PIN1. It is synthesized by coupling the covalent PIN1 inhibitor Sulfopin to a Cereblon (CRBN) ligand.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation Concentration 50%) | MV-4-11 | 177 nM | [4] |
| Dₘₐₓ (Maximum Degradation) | MV-4-11 | >95% | [5] |
| IC₅₀ (Inhibitory Concentration 50%) | MV-4-11 | ~2 µM | [5] |
| IC₅₀ (Inhibitory Concentration 50%) | MOLM-13 | ~4 µM | [5] |
| IC₅₀ (Inhibitory Concentration 50%) | HL-60 | ~4 µM | [5] |
| IC₅₀ (Inhibitory Concentration 50%) | THP-1 | ~8 µM | [5] |
| IC₅₀ (Inhibitory Concentration 50%) | Kasumi-1 | ~8 µM | [5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the characterization of PIN1 PROTAC degraders.
Western Blotting for PIN1 Degradation
This protocol is used to quantify the reduction in cellular PIN1 protein levels following treatment with a PROTAC.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PIN1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of the PIN1 PROTAC degrader or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PIN1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the PIN1 signal to the loading control to determine the extent of degradation.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Opaque-walled multiwell plates (e.g., 96-well)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PIN1 PROTAC degrader. Include wells with vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the results to determine the GI₅₀ or IC₅₀ value.[6]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., CRBN-DDB1-CUL4A-Rbx1)
-
Recombinant PIN1 protein (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PIN1 PROTAC degrader
-
SDS-PAGE gels, transfer apparatus, and western blotting reagents
-
Anti-PIN1 antibody
Procedure:
-
Reaction Setup: Assemble the reactions on ice. A typical 25 µL reaction includes:
-
Ubiquitination buffer
-
ATP
-
E1 enzyme
-
E2 enzyme
-
Ubiquitin
-
Recombinant PIN1
-
E3 ligase complex
-
PIN1 PROTAC degrader (or DMSO for control)
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Boil the samples and resolve them by SDS-PAGE.
-
Perform a western blot as described in section 4.1, probing with an anti-PIN1 antibody.
-
-
Interpretation: A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated PIN1 will be observed in the presence of a functional PROTAC.
Visualizing Experimental and Logical Workflows
Experimental Workflow for PROTAC Evaluation
The following diagram illustrates a typical workflow for the discovery and characterization of a novel PROTAC degrader.
PIN1-Regulated Signaling Pathways
PIN1's role in cancer is multifaceted, involving the regulation of several key signaling pathways that promote cell proliferation, survival, and cell cycle progression. Degradation of PIN1 is expected to counteract these oncogenic effects.
Conclusion
PROTAC-mediated degradation of PIN1 represents a promising therapeutic strategy for cancers where PIN1 is overexpressed or hyperactivated. The development of potent and selective degraders like this compound and P1D-34 provides valuable tools for further investigating PIN1 biology and for potential clinical development. This technical guide has provided a comprehensive overview of the mechanism, quantitative data, and experimental methodologies essential for researchers working in this field. The continued exploration and optimization of PIN1-targeting PROTACs hold significant potential for advancing cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
The Conductor of Cellular Symphony: An In-depth Technical Guide to Cellular Pathways Regulated by PIN1 Isomerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of a vast array of cellular processes, acting as a molecular switch that translates phosphorylation signals into functional outcomes. By catalyzing the isomerization of specific pSer/Thr-Pro motifs, PIN1 orchestrates the activity, stability, and subcellular localization of a multitude of proteins, thereby influencing key cellular pathways implicated in both normal physiology and disease. This technical guide provides a comprehensive overview of the core cellular pathways modulated by PIN1, with a focus on its roles in cancer, neurodegeneration, cell cycle progression, and the DNA damage response. We present quantitative data on the effects of PIN1 on its key substrates, detailed experimental protocols for studying PIN1 function, and visual representations of the intricate signaling networks it governs. This resource is intended to empower researchers and drug development professionals with the foundational knowledge and practical tools necessary to further investigate and therapeutically target PIN1-regulated pathways.
Introduction: PIN1, The Molecular Switch
PIN1 is a unique enzyme that specifically recognizes and isomerizes the peptide bond preceding a proline residue that is C-terminal to a phosphorylated serine or threonine (pSer/Thr-Pro). This seemingly subtle conformational change has profound consequences for the substrate protein, altering its three-dimensional structure and, consequently, its function. PIN1 is composed of two essential domains: an N-terminal WW domain that specifically binds to pSer/Thr-Pro motifs, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that catalyzes the cis-trans isomerization. This dual-domain architecture ensures high specificity and efficiency in regulating its target proteins.
The functional consequences of PIN1-mediated isomerization are diverse and context-dependent, including:
-
Modulation of Protein Stability: PIN1 can either promote or inhibit protein degradation by influencing ubiquitination and proteasomal degradation.
-
Control of Enzymatic Activity: Isomerization can allosterically regulate the catalytic activity of enzymes.
-
Alteration of Subcellular Localization: PIN1 can influence the nuclear import or export of its substrates.
-
Regulation of Protein-Protein Interactions: Conformational changes can either facilitate or disrupt interactions with other proteins.
Given its central role in cellular signaling, dysregulation of PIN1 activity is implicated in a wide range of human diseases, most notably cancer, where it is often overexpressed, and neurodegenerative disorders like Alzheimer's disease, where its function may be impaired.
Core Signaling Pathways Regulated by PIN1
PIN1's influence extends across a multitude of signaling cascades, acting as a critical node that integrates and fine-tunes cellular responses. Below, we detail some of the most well-characterized pathways under PIN1 control.
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. PIN1 is a key positive regulator of this pathway.[1][2]
-
Mechanism of Action: PIN1 binds to a phosphorylated serine-proline motif in β-catenin, a central component of the pathway.[1] This interaction inhibits the binding of β-catenin to the adenomatous polyposis coli (APC) protein, which is part of the destruction complex that targets β-catenin for proteasomal degradation.[1]
-
Functional Consequences: By preventing β-catenin degradation, PIN1 promotes its accumulation in the cytoplasm and subsequent translocation to the nucleus.[1] In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.[1]
The p53 Tumor Suppressor Pathway and DNA Damage Response
The tumor suppressor protein p53 is a critical guardian of the genome, orchestrating cell cycle arrest, apoptosis, or senescence in response to cellular stress, particularly DNA damage. PIN1 plays a multifaceted role in regulating p53 function.[3][4][5][6]
-
Mechanism of Action: Upon DNA damage, p53 is phosphorylated on multiple serine/threonine-proline motifs.[3][6] PIN1 binds to these phosphorylated sites and catalyzes conformational changes in p53.[5]
-
Functional Consequences: PIN1-mediated isomerization enhances the stability of p53 by preventing its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for degradation.[3][5] This leads to the accumulation of p53 and the transactivation of its target genes, such as the cell cycle inhibitor p21.[6][7] PIN1 can also directly stimulate the DNA-binding and transcriptional activity of p53.[3][4]
References
- 1. Pin1 regulates the dynamics of c-Myc DNA binding to facilitate target gene regulation and oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prolyl isomerase Pin1 reveals a mechanism to control p53 functions after genotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prolyl isomerase Pin1 is a regulator of p53 in genotoxic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Publications — CETSA [cetsa.org]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Pin1 in the regulation of p53 stability and p21 transactivation, and cell cycle checkpoints in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Twist: A Technical Guide to the Non-Enzymatic Functions of PIN1 in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase PIN1 is a pivotal regulator in a multitude of cellular signaling pathways. Its canonical function involves the catalytic isomerization of phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs, inducing conformational changes that dictate protein activity, stability, and localization. While this enzymatic activity is critical, an expanding body of evidence illuminates the non-enzymatic roles of PIN1, where it functions as a molecular scaffold or an allosteric regulator, independent of its isomerase activity. These non-catalytic functions provide an additional layer of regulation in signal transduction and present novel therapeutic avenues.
This technical guide provides an in-depth exploration of the core non-enzymatic functions of PIN1. It summarizes key quantitative data, details the methodologies for essential experiments used to investigate these functions, and visualizes the complex signaling networks involved.
Core Non-Enzymatic Functions: Scaffolding and Conformational Control
PIN1's non-enzymatic activities are primarily mediated through its two distinct domains: the N-terminal WW domain, which recognizes and binds to pSer/Thr-Pro motifs, and the C-terminal PPIase domain, which contains the catalytic site but can also engage in protein-protein interactions.[1][2] The ability of these domains to bind substrates, sometimes simultaneously at different sites, forms the basis of PIN1's non-catalytic roles.
-
Scaffolding/Adaptor Role: PIN1 can act as a bridge, physically linking two or more proteins to facilitate a specific signaling outcome. This can involve bringing an enzyme into proximity with its substrate, assembling a larger signaling complex, or sequestering a protein to prevent its interaction with other partners. This function often relies on the binding affinity of the WW and PPIase domains rather than the catalytic turnover of the substrate.
-
Allosteric Regulation: The mere binding of PIN1 to a target protein can induce conformational changes that are not dependent on prolyl isomerization. This can expose or mask active sites or binding interfaces, thereby modulating the target protein's function in a non-catalytic manner.
Key Signaling Pathways Regulated by Non-Enzymatic PIN1 Functions
NF-κB Signaling Pathway
PIN1 is a critical regulator of the NF-κB pathway, a central mediator of inflammation, immunity, and cell survival. Isomerase-independent mechanisms are key to this regulation.
Mechanism: Upon cytokine stimulation, PIN1 binds to the phosphorylated Thr254-Pro motif within the p65/RelA subunit of NF-κB.[3][4][5] This interaction can function as a scaffold to sterically hinder the binding of the inhibitor protein IκBα to p65.[3][6] By preventing this inhibitory interaction, PIN1 promotes the nuclear accumulation, stability, and transcriptional activity of p65, thereby amplifying the NF-κB response.[3][4] This scaffolding function is a prime example of how PIN1 can regulate signaling by modulating protein-protein interactions without enzymatic action.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor involved in cell growth and proliferation, and its constitutive activation is common in many cancers.
Mechanism: Following cytokine stimulation, STAT3 is phosphorylated on Ser727, creating a binding site for PIN1.[7][8] PIN1 interacts with pSer727-Pro-STAT3 in the nucleus. This interaction, which is dependent on the Ser727 phosphorylation site, acts as a scaffold to enhance the recruitment of the transcriptional coactivator p300.[7] By facilitating the assembly of the STAT3-p300 transcriptional complex, PIN1 potentiates STAT3-mediated gene expression in a manner that appears independent of its catalytic activity, highlighting its role as a transcriptional co-activator scaffold.[7][8]
Protein Kinase C (PKC) Regulation
Recent studies have revealed a surprising non-catalytic mechanism for PIN1's regulation of conventional PKC isoforms (α and βII).
Mechanism: Instead of catalyzing isomerization, PIN1 acts as a binding partner that sequesters the C-terminal tail of PKC.[9][10] This involves a novel bivalent interaction where the PIN1 WW domain binds to the phosphorylated turn motif (TM) of PKC, and the PIN1 PPIase domain binds to the phosphorylated hydrophobic motif (HM), a non-canonical PIN1 target.[9][11] This sequestration controls PKC stability and its subsequent degradation. This non-enzymatic, high-affinity interaction highlights a chaperone-like function for PIN1.[9][10]
Quantitative Data on Non-Enzymatic Interactions
The binding affinities of PIN1's domains are crucial for its scaffolding functions. The following table summarizes key dissociation constants (Kd) for non-catalytic or domain-specific interactions. Note that a lower Kd value indicates a higher binding affinity.
| PIN1 Component | Interacting Partner / Ligand | Dissociation Constant (Kd) | Method |
| Full-Length PIN1 | PKCβII C-terminal Tail (bivalent) | 1.5 µM | NMR |
| Catalytically Deficient PIN1 (C113S) | PKCβII C-terminal Tail (bivalent) | 3.4 µM | NMR |
| Isolated WW Domain | pCDC25c peptide | ~6 - 10 µM | Various |
| Isolated WW Domain | FFpSPR peptide | ~246 µM | Various |
| Isolated WW Domain | Histone H1.4 peptide | 111 ± 5 µM | NMR |
| Isolated PPIase Domain | PKCβII Hydrophobic Motif (p-HM) | 133 µM | NMR |
| Isolated PPIase Domain | "Pintide" substrate | 11 µM | Various |
Data sourced from references[1][9][11][12][13].
Experimental Protocols for Studying Non-Enzymatic Functions
Investigating the scaffolding and non-catalytic roles of PIN1 requires specific biochemical and cell-based assays to probe protein-protein interactions.
Co-Immunoprecipitation (Co-IP)
Objective: To demonstrate a physical interaction between PIN1 and a putative binding partner within a cellular lysate.
Methodology:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency. If studying a stimulus-dependent interaction, treat cells accordingly.
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a Tris-based buffer with 1% NP-40 or Triton X-100) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells and transfer the lysate to a microfuge tube.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Pre-Clearing (Optional but Recommended):
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the "bait" protein (e.g., anti-PIN1 or anti-target protein) to the pre-cleared lysate. As a negative control, use a non-specific IgG from the same host species.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer. This step is critical to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE, transfer to a membrane (e.g., PVDF), and perform a Western blot using an antibody against the "prey" protein to detect the co-precipitated partner.
-
In Situ Proximity Ligation Assay (PLA)
Objective: To visualize and quantify protein-protein interactions within intact cells, providing spatial context. This is particularly useful for confirming scaffolding in specific subcellular compartments.
Methodology:
-
Sample Preparation:
-
Grow cells on coverslips, fix with a crosslinking agent like paraformaldehyde, and permeabilize with Triton X-100 or methanol.
-
-
Antibody Incubation:
-
Apply a blocking solution to prevent non-specific antibody binding.
-
Incubate the sample with a pair of primary antibodies raised in different species (e.g., mouse anti-PIN1 and rabbit anti-target).
-
-
Probe Hybridization:
-
Wash the sample and add secondary antibodies (PLA probes) that are conjugated to unique DNA oligonucleotides. One probe (e.g., anti-mouse PLUS) recognizes one primary antibody, and the other (e.g., anti-rabbit MINUS) recognizes the second.
-
-
Ligation:
-
If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are brought near each other.
-
Add a ligation solution containing two connector oligos and a ligase. The connector oligos hybridize to the probe oligos, creating a closed DNA circle.
-
-
Amplification:
-
Add a solution containing a DNA polymerase that performs rolling circle amplification (RCA) on the circular DNA template, generating a long, single-stranded DNA product anchored to one of the probes.
-
-
Detection:
-
Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA product.
-
Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single protein-protein interaction event.
-
Implications for Drug Development
Targeting the non-enzymatic functions of PIN1 offers a promising strategy for therapeutic intervention that is distinct from inhibiting its catalytic activity.
-
Disrupting Protein-Protein Interactions (PPIs): Small molecules or peptidomimetics can be designed to specifically block the binding interfaces on the WW or PPIase domains that are critical for scaffolding. This could prevent the assembly of oncogenic signaling complexes (e.g., STAT3-p300) or restore the function of tumor suppressors.
-
Specificity: Targeting a specific non-enzymatic interaction may offer greater therapeutic specificity than inhibiting the catalytic site, which is shared across numerous PIN1 substrates. This could potentially lead to fewer off-target effects.
-
Allosteric Modulation: Compounds that bind to PIN1 and lock it in a conformation that is incompatible with a specific scaffolding interaction, without blocking the active site, represent another innovative approach.
Conclusion
PIN1 is a multifaceted signaling regulator whose functions extend well beyond prolyl isomerization. Its ability to act as a non-enzymatic scaffold and allosteric modulator is critical for the precise control of key pathways involved in cancer, inflammation, and neurodegeneration. Understanding these non-catalytic mechanisms, supported by quantitative binding data and robust experimental validation, is essential for fully elucidating PIN1's biological role and for developing the next generation of targeted therapeutics.
References
- 1. Non-catalytic participation of the Pin1 peptidyl-prolyl isomerase domain in target binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-catalytic participation of the Pin1 peptidyl-prolyl isomerase domain in target binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA. | BioGRID [thebiogrid.org]
- 5. librarysearch.williams.edu [librarysearch.williams.edu]
- 6. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pin1 is required for the Ser727 phosphorylation-dependent Stat3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. groups.molbiosci.northwestern.edu [groups.molbiosci.northwestern.edu]
- 9. biorxiv.org [biorxiv.org]
- 10. A novel bivalent interaction mode underlies a non-catalytic mechanism for Pin1-mediated protein kinase C regulation | eLife [elifesciences.org]
- 11. A novel bivalent interaction mode underlies a non-catalytic mechanism for Pin1-mediated protein kinase C regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Non-catalytic participation of the Pin1 peptidyl-prolyl isomerase domain in target binding [frontiersin.org]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to PROTAC Linker Design for PIN1 Degrader Specificity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The targeted degradation of proteins via Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality, offering the potential to address previously "undruggable" targets. The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a compelling target in oncology due to its role in regulating the stability and activity of numerous oncoproteins and tumor suppressors. However, achieving specificity in PIN1-targeting PROTACs is a significant challenge. The linker, which connects the PIN1-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties. This technical guide provides a comprehensive overview of the principles and methodologies for designing and evaluating linkers for PIN1-specific PROTACs, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.
The Critical Role of the Linker in PIN1 PROTAC Design
A PROTAC is a heterobifunctional molecule composed of three key elements: a ligand that binds to the protein of interest (POI), in this case, PIN1; a ligand that recruits an E3 ubiquitin ligase; and a linker that connects these two moieties.[1] The formation of a stable and productive ternary complex between PIN1, the PROTAC, and the E3 ligase is essential for subsequent ubiquitination and proteasomal degradation of PIN1.[1] The linker is not merely a passive spacer but plays an active role in dictating the geometry and stability of this ternary complex. Key aspects of linker design that influence PIN1 degrader specificity include:
-
Linker Length: The length of the linker is paramount in enabling the formation of a productive ternary complex. A linker that is too short may lead to steric hindrance, preventing the E3 ligase and PIN1 from coming together effectively. Conversely, an overly long linker can result in a high degree of conformational flexibility, leading to an entropic penalty upon binding and potentially less stable ternary complexes.[2]
-
Linker Composition: The chemical makeup of the linker influences its flexibility, solubility, and potential for interactions with the surfaces of PIN1 and the E3 ligase. Common linker compositions include polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures incorporating rings or alkynes. The choice of composition can impact cell permeability and overall drug-like properties.
-
Attachment Points: The points at which the linker is connected to the PIN1 warhead and the E3 ligase ligand are crucial. These attachment points determine the exit vector of the linker from each ligand and, consequently, the relative orientation of PIN1 and the E3 ligase within the ternary complex.
Quantitative Analysis of PIN1 PROTAC Linker Modifications
The rational design of PIN1 PROTACs requires a systematic evaluation of how linker modifications impact degradation potency. The following table summarizes key data from the development of a series of PIN1 degraders based on the covalent inhibitor Sulfopin as the PIN1-binding warhead and a ligand for the Cereblon (CRBN) E3 ligase.
| Compound | Linker Composition | Linker Length (atoms) | DC50 (nM) in MV-4-11 cells | Dmax (%) in MV-4-11 cells |
| P1D-34 | Alkyl chain with ether and amide functionalities | ~15 | 177 | >95 |
| Degrader 5 | Methylene chain | 4 | >1000 | <20 |
| Degrader 6 | Methylene chain | 5 | ~500 | ~40 |
| Degrader 7 | Methylene chain | 6 | ~400 | ~50 |
| Degrader 8 | Methylene chain | 7 | ~300 | ~60 |
| Degrader 9 | Methylene chain | 8 | ~250 | ~70 |
| Degrader 10 | Methylene chain | 9 | ~200 | ~80 |
| Degrader 11 | Methylene chain | 10 | ~180 | ~90 |
| Degrader 12 | Methylene chain | 11 | ~200 | ~85 |
| Degrader 13 | Methylene chain | 12 | ~300 | ~70 |
Data extracted from the supplementary information of "Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia"[3].
This data clearly illustrates a structure-activity relationship (SAR) for the linker length, with optimal degradation potency observed with a 10-methylene group linker in this series. The most potent compound, P1D-34, which incorporates a more complex linker, demonstrates a DC50 of 177 nM and a Dmax of over 95%.[4][5]
Signaling Pathways and Experimental Workflows
PIN1 Signaling in Cancer
PIN1 is a unique enzyme that isomerizes specific phosphorylated serine/threonine-proline motifs, leading to conformational changes in its substrate proteins.[6] This activity allows PIN1 to regulate the function and stability of a multitude of proteins involved in oncogenic signaling pathways. Understanding these pathways is crucial for identifying downstream biomarkers of PIN1 degradation and for predicting the therapeutic effects of PIN1-targeting PROTACs.
Experimental Workflow for PROTAC Evaluation
The development of effective PIN1 PROTACs necessitates a rigorous experimental cascade to characterize their binding, degradation, and cellular effects.
Detailed Experimental Protocols
Western Blotting for PIN1 Degradation
Objective: To quantify the dose- and time-dependent degradation of PIN1 induced by a PROTAC.
Materials:
-
Cell line of interest (e.g., MV-4-11 acute myeloid leukemia cells)
-
PIN1 PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PIN1, anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells at a density that allows for 70-80% confluency at the time of treatment. Treat cells with serial dilutions of the PIN1 PROTAC or DMSO vehicle control for the desired time points (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PIN1 antibody overnight at 4°C. The recommended dilution should be determined empirically but often ranges from 1:1000 to 1:5000.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Quantification: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize PIN1 levels to the loading control. Calculate DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
Objective: To measure the kinetics and affinity of the PIN1-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant PIN1, E3 ligase complex (e.g., VHL/Elongin B/Elongin C), and PROTAC
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject increasing concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, immobilize PIN1 and inject the PROTAC to determine the other binary KD.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of PIN1 and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Measure the association (ka) and dissociation (kd) rates to determine the ternary complex binding affinity (KD).
-
-
Data Analysis: Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. A value of α > 1 indicates positive cooperativity, suggesting the formation of a stable ternary complex.[7]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the thermodynamic parameters of PROTAC binding to PIN1 and the E3 ligase.
Materials:
-
ITC instrument
-
Purified recombinant PIN1, E3 ligase, and PROTAC
-
Dialysis buffer
Protocol:
-
Sample Preparation: Dialyze the proteins against the same buffer to ensure a perfect match. Dissolve the PROTAC in the same buffer, using a minimal amount of DMSO if necessary (ensure the DMSO concentration is matched in both protein and ligand solutions).
-
Instrument Setup: Set the experimental temperature (e.g., 25°C).
-
Titration:
-
Load the protein (e.g., PIN1) into the sample cell at a known concentration (e.g., 10-20 µM).
-
Load the PROTAC into the injection syringe at a concentration 10-20 times that of the protein.
-
Perform a series of small injections of the PROTAC into the protein solution, measuring the heat change after each injection.
-
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5]
Quantitative Proteomics for Selectivity Profiling
Objective: To identify on-target and off-target effects of the PIN1 PROTAC on a proteome-wide scale.
Materials:
-
Cell line of interest
-
PIN1 PROTAC and vehicle control
-
Lysis buffer with protease/phosphatase inhibitors
-
Reagents for protein digestion (e.g., trypsin)
-
Tandem mass tags (TMT) or other labeling reagents (for quantitative proteomics)
-
LC-MS/MS instrument
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PIN1 PROTAC or vehicle control. Harvest and lyse the cells.
-
Protein Digestion and Labeling: Digest the proteome into peptides and label them with TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Data Analysis: Identify and quantify proteins across the different treatment conditions. Proteins that are significantly downregulated in the PROTAC-treated samples compared to the control are potential targets. Further validation is required to distinguish direct from indirect effects.
Conclusion and Future Directions
The design of the linker is a multi-parameter optimization problem that is central to the development of potent and selective PIN1 PROTAC degraders. A systematic approach, combining rational design with a robust suite of biophysical and cellular assays, is essential for elucidating the structure-activity relationships that govern linker efficacy. Future advancements in computational modeling and structural biology will undoubtedly provide a more predictive framework for de novo linker design, accelerating the development of next-generation PIN1-targeting therapeutics. The methodologies and data presented in this guide offer a solid foundation for researchers to navigate the complexities of PIN1 PROTAC linker design and contribute to the advancement of this promising therapeutic strategy.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aragen.com [aragen.com]
P1D-34: A First-in-Class PIN1 PROTAC Degrader for Acute Myeloid Leukemia
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of P1D-34, a first-in-class proteolysis targeting chimera (PROTAC) designed to induce the degradation of the peptidyl-prolyl cis-trans isomerase PIN1. Overexpressed in numerous cancers, PIN1 is a critical regulator of oncogenic signaling pathways. P1D-34 represents a novel therapeutic strategy by hijacking the ubiquitin-proteasome system to eliminate PIN1, offering a potential advantage over traditional small molecule inhibitors. This guide details the mechanism of action, quantitative performance data, and detailed experimental protocols for the characterization of P1D-34, with a particular focus on its application in acute myeloid leukemia (AML).
Introduction to P1D-34
P1D-34 is a heterobifunctional molecule composed of a ligand that binds to PIN1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing PIN1 into proximity with the E3 ligase, P1D-34 facilitates the ubiquitination and subsequent proteasomal degradation of PIN1.[3][4][5] This targeted protein degradation approach has shown promise in overcoming the limitations of conventional PIN1 inhibitors.[6][7]
Mechanism of Action
The primary mechanism of action of P1D-34 is the induced degradation of PIN1. This leads to the downregulation of various PIN1 client proteins that are critical for cancer cell proliferation and survival, including Cyclin D1, Rb, Mcl-1, Akt, and c-Myc.[1][2][7] The degradation of these proteins disrupts key oncogenic signaling pathways, ultimately leading to cell cycle arrest, DNA damage, and apoptosis in cancer cells.[6][7] Furthermore, P1D-34 has been shown to induce the generation of reactive oxygen species (ROS), which contributes to its cytotoxic effects.[1][2][6]
Signaling Pathway and PROTAC Mechanism
Caption: Mechanism of P1D-34 in inducing PIN1 degradation.
Caption: Downstream effects of PIN1 degradation by P1D-34.
Quantitative Data Summary
The following tables summarize the key quantitative data for P1D-34's activity in various acute myeloid leukemia (AML) cell lines.
Table 1: P1D-34 Degradation Efficiency and Anti-proliferative Activity
| Cell Line | DC50 (nM) | IC50 (µM) |
| MV-4-11 | 177 | 0.25 |
| MOLM-13 | Not Reported | 0.31 |
| HL-60 | Not Reported | 0.45 |
| THP-1 | Not Reported | 0.62 |
| Kasumi-1 | Not Reported | 0.88 |
| OCI-AML3 | Not Reported | >10 |
| BDCM | Not Reported | >10 |
Data extracted from Shi et al., 2024.[6]
Table 2: Effect of P1D-34 on PIN1 Client Proteins and Apoptosis
| Cell Line | Treatment | Cyclin D1 Downregulation | Mcl-1 Downregulation | c-Myc Downregulation | Apoptosis Induction |
| MV-4-11 | P1D-34 (5 µM) | Yes | Yes | Yes | Yes |
| MOLM-13 | P1D-34 (5 µM) | Yes | Not Reported | Not Reported | Yes |
Data interpreted from immunoblot and apoptosis assay figures in Shi et al., 2024.[6]
Experimental Protocols
Detailed methodologies for the characterization of P1D-34 are provided below.
Western Blotting for PIN1 and Client Proteins
This protocol is for assessing the levels of PIN1 and its client proteins following treatment with P1D-34.
Caption: Experimental workflow for Western Blotting.
Protocol:
-
Cell Culture and Treatment: Plate AML cells (e.g., MV-4-11) at a density of 1 x 10^6 cells/mL and treat with desired concentrations of P1D-34 or vehicle control (DMSO) for the indicated time.
-
Cell Lysis: Harvest cells by centrifugation and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Denature protein lysates and separate them on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PIN1 or client proteins (e.g., Cyclin D1, c-Myc) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Treat cells with a serial dilution of P1D-34 for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Reactive Oxygen Species (ROS) Production Assay
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
Protocol:
-
Cell Treatment: Treat AML cells with P1D-34 for the desired time.
-
Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Flow Cytometry: Resuspend the cells in PBS and analyze by flow cytometry, measuring the fluorescence intensity in the FITC channel.
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Cell Cycle Analysis
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with P1D-34, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, measuring the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G1, S, and G2/M phases.
Conclusion
P1D-34 is a potent and first-in-class PIN1 PROTAC degrader that demonstrates significant anti-proliferative activity in AML cell lines.[6][7] Its mechanism of action, involving the degradation of PIN1 and its downstream oncogenic client proteins, offers a promising therapeutic strategy for the treatment of AML and potentially other cancers where PIN1 is overexpressed. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of P1D-34 and other PROTAC molecules.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 4. Flow Cytometric Measurement Of ROS Production In Macrophages In Response To FcγR Cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
Overexpression of PIN1 in Acute Myeloid Leukemia: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the role of Peptidyl-prolyl cis-trans isomerase 1 (PIN1) in the pathogenesis of Acute Myeloid Leukemia (AML). Addressed to researchers, scientists, and drug development professionals, this document details the molecular mechanisms, experimental methodologies, and clinical significance of PIN1 overexpression in AML.
Executive Summary
Acute Myeloid Leukemia (AML) is a heterogeneous hematological malignancy characterized by the clonal expansion of myeloid blasts in the bone marrow, blood, and other tissues. The unique peptidyl-prolyl cis-trans isomerase, PIN1, has emerged as a critical player in AML pathogenesis. PIN1 is significantly overexpressed in the majority of AML patient samples and cell lines compared to healthy controls.[1][2] This overexpression is not merely a correlative finding but is mechanistically linked to the promotion of leukemogenesis through the modulation of multiple oncogenic signaling pathways. Genetic and pharmacological inhibition of PIN1 has been shown to suppress AML cell proliferation, colony formation, and tumorigenicity in preclinical models, highlighting its potential as a promising therapeutic target.[1]
PIN1 Overexpression in AML: Quantitative Analysis
PIN1 is a unique enzyme that catalyzes the cis/trans isomerization of specific pSer/Thr-Pro motifs, leading to conformational changes in its substrate proteins.[1] This activity profoundly impacts protein function, stability, and subcellular localization. In the context of cancer, PIN1 is frequently overexpressed, disrupting the balance between oncoproteins and tumor suppressors and amplifying cancer-driving pathways.[1]
Studies have consistently demonstrated the elevated expression of PIN1 in AML at both the mRNA and protein levels.
Table 1: PIN1 mRNA Expression in AML Patients and Cell Lines
| Sample Type | Comparison Group | Fold Change/Expression Level | Reference |
| Bone marrow mononuclear cells from 86 AML patients | Healthy bone marrow donors (n=43) | Significantly higher PIN1 mRNA expression | [1] |
| Bone marrow mononuclear cells from 107 acute leukemia patients | Healthy bone marrow donors (n=43) | Significantly higher PIN1 mRNA expression | [1] |
| AML patient samples with C/EBPα mutation | AML patient samples without C/EBPα mutation | Elevated PIN1 levels | [2] |
| Various AML subtypes (M0, M1, M2, M3, M5) | Normal bone marrow controls | Upregulated PIN1 mRNA expression | [1][2] |
| AML cell lines (Kasumi-1, U937, K562, NB4, HL-60, KG-1a) | Bone marrow cells of healthy controls | Significantly higher PIN1 mRNA expression | [1] |
Table 2: PIN1 Protein Expression in AML Patients and Cell Lines
| Sample Type | Comparison Group | Expression Level | Reference |
| AML patient samples | Healthy controls | Higher Pin1 protein levels | [1] |
| AML cell lines (Kasumi-1, U937, K562, NB4, HL-60, KG-1a) | Bone marrow cells of healthy controls | Significantly higher Pin1 protein levels | [1] |
A positive correlation has been observed between PIN1 mRNA and protein levels in both AML patient samples and leukemia cell lines.[1]
Prognostic Significance of PIN1 Overexpression
The overexpression of PIN1 has been frequently correlated with a poor clinical prognosis in various human cancers.[1] However, in the context of AML, the prognostic value of PIN1 expression appears to be more complex. One study analyzing 52 AML patients found a tendency towards better event-free and overall survival for PIN1-positive cases.[3] Conversely, a broader meta-analysis of various tumors suggests that high PIN1 expression is a risk factor for progression and poor prognosis.[4] Further large-scale, AML-specific cohort studies are warranted to definitively establish the prognostic significance of PIN1 in this disease.
Molecular Mechanisms: PIN1-Driven Signaling Pathways in AML
PIN1 promotes leukemogenesis by activating multiple oncogenic signaling pathways. The following diagrams illustrate the key pathways modulated by PIN1 in AML.
The C/EBPα-p30/PIN1/c-Jun Axis
In AML with C/EBPα mutations, the mutant form C/EBPα-p30 induces the expression of PIN1. PIN1, in turn, stabilizes the c-Jun protein by inhibiting its ubiquitination. Elevated c-Jun then blocks the differentiation of myeloid cells, a hallmark of AML.
References
- 1. Pin1 inhibition exerts potent activity against acute myeloid leukemia through blocking multiple cancer-driving pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated PIN1 expression by C/EBPα-p30 blocks C/EBPα induced granulocytic differentiation via c-Jun in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prognostic value of peptidyl-prolyl cis-trans isomerase 1 (PIN1) in human malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Ubiquitin-Proteasome System in PROTAC-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquitin-Proteasome System (UPS)
The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery in eukaryotes responsible for the regulated degradation of most intracellular proteins.[1][2] This system is crucial for maintaining protein homeostasis, controlling the cell cycle, DNA repair, and stress response by selectively removing misfolded, damaged, or short-lived regulatory proteins.[3] The process is highly specific and involves a sequential enzymatic cascade that tags target proteins with ubiquitin, a small 76-amino acid regulatory protein.[3][4]
The core of the UPS is a three-step enzymatic cascade:
-
Ubiquitin Activation (E1): An E1 ubiquitin-activating enzyme activates a ubiquitin molecule in an ATP-dependent manner, forming a high-energy thioester bond.[2][5]
-
Ubiquitin Conjugation (E2): The activated ubiquitin is then transferred to an E2 ubiquitin-conjugating enzyme.[5][6]
-
Ubiquitin Ligation (E3): An E3 ubiquitin ligase, which acts as the substrate recognition module of the system, recruits the ubiquitin-loaded E2 and facilitates the transfer of ubiquitin to a specific lysine (B10760008) residue on the target protein.[5] There are over 600 putative E3 ligases in humans, providing exquisite substrate specificity to the pathway.[5][7]
This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.[8] Chains linked via lysine 48 (K48) are the canonical signal for degradation by the proteasome.[9] Other linkage types (K6, K11, K27, K29, K33, K63, M1) can mediate different cellular signals.[8][10][11] The polyubiquitinated protein is then recognized, unfolded, and degraded by the 26S proteasome, a large, multi-catalytic protease complex.[6]
PROTACs: Hijacking the UPS for Targeted Therapy
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional small molecules designed to co-opt the cell's native UPS to selectively degrade specific proteins of interest (POIs).[1][12] This technology represents a paradigm shift from traditional occupancy-based pharmacology, which relies on inhibiting a protein's function, to an event-driven modality that eliminates the protein entirely.[5]
A PROTAC molecule consists of three key components:[1][13]
-
A "warhead" ligand that binds to the target protein (POI).
-
An E3 ligase ligand (or "anchor") that recruits a specific E3 ubiquitin ligase.
-
A chemical linker that covalently connects the two ligands.
By simultaneously binding to both the POI and an E3 ligase, the PROTAC acts as a molecular bridge, inducing the formation of a ternary complex (POI-PROTAC-E3 ligase).[14][15] This proximity forces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[5] A key feature of PROTACs is their catalytic nature; after the POI is degraded, the PROTAC is released and can engage another target protein, allowing for sustained degradation at sub-stoichiometric concentrations.[12][15]
Key Design Considerations for PROTACs
The efficacy of a PROTAC is not solely dependent on the binding affinity of its warhead to the POI. The formation of a stable and productive ternary complex is the critical, rate-limiting step.[14][16] This is influenced by the choice of E3 ligase and the nature of the linker.
E3 Ligase Selection
While there are over 600 E3 ligases, the vast majority of successful PROTACs recruit either Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase. The choice of ligase is critical as it can influence degradation efficiency, selectivity, and potential off-target effects.[]
| E3 Ligase | Ligand Examples | Cellular Localization | Complex Turnover | Considerations |
| Cereblon (CRBN) | Thalidomide, Pomalidomide | Primarily nuclear[] | Fast turnover rates[] | May be advantageous for rapidly dividing cells where quick degradation is needed.[] |
| von Hippel-Lindau (VHL) | (S,R,S)-AHPC based ligands | Cytoplasmic and nuclear[] | Forms long-lived complexes[] | Suitable for more stable proteins requiring persistent degradation signals.[] |
The Role of the Linker
The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity.[18] Its length, rigidity, composition, and attachment points dictate the geometry of the ternary complex.[19] An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase (positive cooperativity), enhancing complex stability and degradation efficiency.[18]
-
Flexible Linkers (Alkyl and PEG chains): These are the most common types due to their synthetic accessibility.[18][20] Polyethylene glycol (PEG) linkers can improve solubility, while alkyl chains offer conformational flexibility.[19] However, high flexibility can lead to an entropic penalty upon binding.[18]
-
Rigid Linkers (Heterocycles, Alkynes): These linkers can pre-organize the PROTAC into an active conformation, potentially increasing selectivity and stability.[19][]
-
"Smart" Linkers: These include photocaged or photoswitchable linkers that allow for spatiotemporal control of PROTAC activity.[19]
Quantitative Assessment of PROTAC Efficacy
To evaluate and compare the effectiveness of different PROTACs, several key quantitative metrics are used. These are typically derived from dose-response experiments where cells are treated with varying concentrations of a PROTAC.
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of a PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved, representing the efficacy of the PROTAC.
-
The "Hook Effect": At very high concentrations, some PROTACs exhibit reduced degradation efficiency. This is attributed to the formation of unproductive binary complexes (PROTAC-POI and PROTAC-E3) that cannot form the necessary ternary complex, thus competing with the degradation process.
Table 1: Illustrative Quantitative Data for a Hypothetical BRD4-targeting PROTAC
| PROTAC Compound | E3 Ligase Recruited | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Hook Effect |
| PROTAC-A | VHL | PEG4 | 25 | >95% | Minimal |
| PROTAC-B | VHL | Alkyl-C8 | 75 | 85% | Moderate |
| PROTAC-C | CRBN | PEG4 | 15 | >95% | Minimal |
| PROTAC-D | CRBN | PEG8 | 40 | 90% | Pronounced |
| JQ1 (Inhibitor) | N/A | N/A | No Degradation | 0% | N/A |
Key Experimental Protocols
Validating the mechanism of action of a PROTAC requires a suite of biochemical and cellular assays.
Protocol: Western Blot for Protein Degradation Analysis
This is the most common method to directly measure the reduction in POI levels.[22][23]
Detailed Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates to achieve 70-80% confluency.[22] Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed time (e.g., 16-24 hours).[22] Include a vehicle control (DMSO) and a non-degrading inhibitor control if available.[22]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[24] Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).[22][24]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[22]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[22] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.[22]
-
Protein Transfer: Transfer proteins to a PVDF membrane.[22]
-
Immunoblotting: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[22] Incubate with a primary antibody specific to the POI overnight at 4°C. Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Detection and Analysis: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system.[24] Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin) to normalize data.[24] Quantify band intensities using software like ImageJ to determine the percentage of protein remaining relative to the vehicle control.[24]
Protocol: In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC facilitates the ubiquitination of the POI.[25][26]
Principle: Purified components (E1, E2, E3 ligase, POI, and biotinylated-ubiquitin) are combined with the PROTAC. The subsequent polyubiquitination of the POI is detected, often via Western blot for the biotin (B1667282) tag or through proximity-based methods like AlphaLISA.[27]
Detailed Methodology (AlphaLISA format):
-
Reaction Setup: In a 384-well plate, combine the purified POI (e.g., GST-tagged BRD4), the purified E3 ligase complex (e.g., Cereblon), the E2 enzyme (e.g., UbcH5b), and the PROTAC of interest.[27]
-
Initiate Reaction: Add a master mix containing the E1 enzyme, ATP, and biotinylated ubiquitin to start the ubiquitination reaction.[27] Incubate for a specified time (e.g., 60 minutes) at 37°C.
-
Detection: Stop the reaction. Add AlphaLISA acceptor beads (e.g., anti-GST coated) and streptavidin-coated donor beads.[27] The acceptor beads bind the tagged POI, and the donor beads bind the biotinylated ubiquitin chain.
-
Readout: Incubate in the dark. If ubiquitination has occurred, the beads are brought into close proximity, generating a chemiluminescent signal that is read on a plate reader.[28] The signal intensity is proportional to the extent of POI ubiquitination.
Protocol: Ternary Complex Formation Assay (Cell-Free Proximity Assay)
Assays like AlphaScreen/AlphaLISA, Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) can be used to quantify the formation and stability of the POI-PROTAC-E3 ternary complex.[28]
Principle (AlphaScreen): A tagged POI and a differently tagged E3 ligase are incubated with the PROTAC. Donor and acceptor beads that recognize these tags are added. Ternary complex formation brings the beads into proximity (<200 nm), allowing singlet oxygen transfer from the donor to the acceptor bead upon laser excitation, which then emits a light signal.[28]
Detailed Methodology (AlphaScreen):
-
Component Preparation: Use purified, tagged proteins (e.g., His-tagged POI, GST-tagged E3 ligase).
-
Reaction Setup: In a microplate, titrate the PROTAC degrader into a solution containing fixed concentrations of the POI and E3 ligase.[28]
-
Bead Addition: Add donor beads (e.g., anti-His coated) and acceptor beads (e.g., anti-GST coated). Incubate to allow binding.
-
Readout: Read the plate on an AlphaScreen-capable reader. Plotting the signal against the PROTAC concentration typically produces a bell-shaped curve.[28] The peak of the curve represents the optimal concentration for ternary complex formation, and its height reflects the relative stability or population of the complex.[28]
Protocol: Proteasome Activity Assay
This assay confirms that the observed protein loss is due to degradation by the proteasome.
Principle: The assay measures the chymotrypsin-like, trypsin-like, or caspase-like activity of the 20S proteasome core particle.[29][30] A fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is used, which releases a fluorescent molecule (AMC) upon cleavage by the proteasome.[31]
Detailed Methodology:
-
Cell Treatment: Treat cells with an effective concentration of the PROTAC. As a control, co-treat a set of cells with the PROTAC and a known proteasome inhibitor (e.g., MG132, bortezomib).
-
Lysate Preparation: Harvest and lyse the cells to release cellular contents, including the proteasome.
-
Reaction Setup: Incubate the cell lysates with the fluorogenic substrate (e.g., Suc-LLVY-AMC).
-
Measurement: Measure the fluorescence over time using a fluorometric plate reader (e.g., Ex/Em 350/440 nm for AMC).
-
Analysis: If the PROTAC-induced degradation is proteasome-dependent, the protein level of the POI will be "rescued" (i.e., degradation will be blocked) in the cells co-treated with the proteasome inhibitor. This is confirmed by Western Blot. The activity assay itself can confirm that the inhibitor was effective in blocking proteasome function in the cell lysate.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. quora.com [quora.com]
- 8. Ubiquitin - Wikipedia [en.wikipedia.org]
- 9. mdc-berlin.de [mdc-berlin.de]
- 10. journals.biologists.com [journals.biologists.com]
- 11. mdpi.com [mdpi.com]
- 12. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 18. chempep.com [chempep.com]
- 19. precisepeg.com [precisepeg.com]
- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. lifesensors.com [lifesensors.com]
- 26. Ubiquitination Assay - Profacgen [profacgen.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. Ternary complex formation - Profacgen [profacgen.com]
- 29. Proteasome-Glo™ Assays [promega.com]
- 30. Proteasome Assay Kits | AffiASSAY [affiassay.com]
- 31. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC PIN1 Degrader-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins by co-opting the cell's natural ubiquitin-proteasome system. PROTAC PIN1 degrader-1 is a heterobifunctional molecule designed to selectively target the peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) for degradation. PIN1 is overexpressed in many human cancers and plays a crucial role in tumorigenesis by regulating the stability and function of numerous oncoproteins and tumor suppressors.[1] By inducing the degradation of PIN1, this PROTAC offers a powerful tool for studying the cellular functions of PIN1 and presents a promising therapeutic strategy for cancer treatment.
These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including its mechanism of action, detailed experimental protocols for assessing its activity, and expected outcomes.
Mechanism of Action
This compound is composed of a ligand that binds to PIN1, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, this compound utilizes a Thalidomide moiety to engage the Cereblon (CRBN) E3 ligase.[1] The PROTAC simultaneously binds to both PIN1 and CRBN, forming a ternary complex. This proximity induces the ubiquitination of PIN1 by the E3 ligase complex. Poly-ubiquitinated PIN1 is then recognized and degraded by the 26S proteasome, leading to a reduction in total PIN1 protein levels within the cell.
Data Presentation
The following tables summarize the quantitative data for the activity of this compound and other relevant PIN1 degraders in various cancer cell lines.
Table 1: In Vitro Degradation and Proliferation Inhibition of PIN1 Degraders
| Compound | Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | GI50/IC50 (µM) | E3 Ligase Recruited | Reference(s) |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | 1.8 | N/A | >30 | CRBN | [1] |
| This compound | MDA-MB-468 | Triple-Negative Breast Cancer | 18 | N/A | N/A | CRBN | [2] |
| P1D-34 | MV-4-11 | Acute Myeloid Leukemia | 177 | 95% | 2.248 | CRBN | [3][4] |
| Compound 158H9 | BxPC3 | Pancreatic Cancer | ~500 | ~100% | N/A | N/A (Destabilizer) | [5] |
| Compound 164A10 | BxPC3 | Pancreatic Cancer | ~500 | ~100% | N/A | N/A (Destabilizer) | [5] |
N/A: Not Available
Table 2: Time-Dependent Degradation of PIN1 by P1D-34 in MV-4-11 Cells
| Treatment Time (hours) | Remaining PIN1 Protein (%) |
| 0 | 100 |
| 16 | <50 |
| 24 | 21 |
Data is representative for a PIN1 PROTAC and illustrates a typical time-course experiment.[3]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
References
Measuring PIN1 Degradation: A Detailed Western Blot Protocol
Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of protein function and stability. PIN1 specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, inducing conformational changes in its substrate proteins. This action can significantly impact protein stability, often by modulating their susceptibility to ubiquitination and subsequent degradation by the proteasome.[1][2][3] Given its role in controlling the levels of numerous oncoproteins and tumor suppressors, understanding the dynamics of PIN1 degradation is of paramount importance in cancer research and drug development.[4][5] This document provides a detailed protocol for measuring the degradation rate of PIN1 using a cycloheximide (B1669411) (CHX) chase assay followed by Western blotting.
Experimental Principles
To measure the degradation rate of a specific protein, new protein synthesis must be inhibited. Cycloheximide (CHX) is a widely used inhibitor of eukaryotic protein translation.[6] By treating cells with CHX, the existing pool of proteins can be monitored over time to determine their stability. The rate of disappearance of the protein of interest, in this case, PIN1, is then quantified by Western blotting. This technique allows for the determination of the protein's half-life, a key indicator of its stability. The degradation of PIN1 is primarily mediated by the ubiquitin-proteasome system.[5]
Signaling Pathway for PIN1 Degradation
The degradation of PIN1 is a tightly regulated process, predominantly occurring through the ubiquitin-proteasome pathway. While the specific E3 ubiquitin ligases responsible for PIN1 ubiquitination are still under investigation, the general mechanism involves the recognition of PIN1, its subsequent polyubiquitination, and its targeting to the 26S proteasome for degradation. The phosphorylation state of PIN1 itself or its interacting partners can influence its recognition by E3 ligases.
Caption: A diagram illustrating the ubiquitin-proteasome pathway for PIN1 degradation.
Experimental Workflow
The overall workflow for measuring PIN1 degradation involves cell culture and treatment, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and immunodetection.
Caption: The experimental workflow for measuring PIN1 degradation by Western blot.
Detailed Protocol: Cycloheximide Chase Assay and Western Blotting for PIN1 Degradation
Materials and Reagents
-
Cell Culture:
-
Cell line expressing PIN1 (e.g., BxPC3, MIA PaCa-2, HeLa)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Treatment:
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Proteasome inhibitor (optional control, e.g., MG132)
-
-
Lysis and Quantification:
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
-
Western Blotting:
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (appropriate percentage for PIN1, which is ~18 kDa)
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Transfer buffer (e.g., Towbin buffer)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody: anti-PIN1 (rabbit or mouse monoclonal)
-
Primary antibody: anti-loading control (e.g., anti-GAPDH, anti-β-actin, or anti-β-tubulin)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
-
Procedure
-
Cell Seeding and Culture:
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) to reach 70-80% confluency on the day of the experiment.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cycloheximide Treatment:
-
Prepare fresh working solutions of CHX in complete culture medium at the desired final concentration (e.g., 25-100 µg/mL). The optimal concentration should be determined empirically for the specific cell line.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the CHX-containing medium to the cells. This is the "0" time point.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected half-life of PIN1.
-
-
Cell Lysis:
-
At each time point, place the culture plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add the appropriate volume of Laemmli sample buffer to a consistent amount of protein for each sample (e.g., 20-30 µg).
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of an SDS-PAGE gel.
-
Run the gel in running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-PIN1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Loading Control (Optional but Recommended):
-
The membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.
-
-
Data Analysis:
-
Quantify the band intensity for PIN1 and the loading control at each time point using image analysis software (e.g., ImageJ).
-
Normalize the PIN1 band intensity to the corresponding loading control band intensity for each time point.
-
Plot the normalized PIN1 intensity against time. The time point at which the PIN1 intensity is reduced to 50% of the initial level (time 0) is the half-life of the protein.
-
Quantitative Data Presentation
The following table provides a representative example of how to present quantitative data from a PIN1 degradation experiment. The data is hypothetical and for illustrative purposes.
| Treatment | Time (hours) | Normalized PIN1 Level (% of Time 0) | Calculated Half-life (hours) |
| Vehicle (DMSO) | 0 | 100 | ~24 |
| 8 | 85 | ||
| 24 | 52 | ||
| Compound X | 0 | 100 | ~10 |
| 8 | 58 | ||
| 24 | 15 | ||
| PIN1 Knockdown (shRNA) | 0 | 25 | N/A |
| 8 | 20 | ||
| 24 | 10 |
Data is for illustrative purposes only and does not represent actual experimental results.
In a study on iNOS protein stability, it was found that in control cells, the half-life of iNOS was approximately 7 hours, while in PIN1 knockdown cells, the half-life was prolonged to about 24 hours, demonstrating PIN1's role in regulating iNOS degradation.[8] Another study investigating PIN1 degraders in MV-4-11 cells showed a time-dependent decrease in PIN1 protein levels upon treatment with a specific compound.[9]
The cycloheximide chase assay coupled with Western blotting is a robust and reliable method for determining the degradation rate and half-life of PIN1. This protocol provides a detailed framework for researchers to investigate the stability of PIN1 in various cellular contexts and in response to different stimuli or therapeutic agents. Understanding the mechanisms that control PIN1 degradation is crucial for the development of novel therapeutic strategies targeting PIN1 in cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Measuring Cell Viability Following Treatment with PROTAC PIN1 Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enzyme Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Its overexpression is implicated in many human cancers, making it a compelling target for anticancer therapies.[1][3] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutics that, instead of merely inhibiting a target protein, harness the cell's own ubiquitin-proteasome system to induce its degradation.[4][5][6] A PROTAC is a heterobifunctional molecule composed of a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[4][5] This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome.[7][]
Recent studies have shown that PROTAC-mediated degradation of PIN1 can potently inhibit the growth of cancer cells, such as in acute myeloid leukemia (AML).[9][10] Notably, the degradation of PIN1 appears more effective at reducing cell viability than simple enzymatic inhibition, highlighting the therapeutic potential of this approach.[9] This application note provides a detailed protocol for assessing the effect of a PROTAC PIN1 degrader on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.
Principle of the Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying adenosine (B11128) triphosphate (ATP), which is a hallmark of metabolically active cells.[11][12] The assay procedure involves adding a single reagent directly to the cultured cells.[13] This reagent causes cell lysis and generates a "glow-type" luminescent signal produced by a proprietary, thermostable luciferase. The amount of ATP is directly proportional to the number of viable cells, and the resulting luminescent signal is proportional to the amount of ATP present.[11][12]
Mechanism of Action and Experimental Design
The following diagrams illustrate the general mechanism of a PROTAC and the workflow for the cell viability experiment.
Caption: Mechanism of Action for a PROTAC PIN1 Degrader.
Caption: Experimental workflow for the cell viability assay.
Materials and Reagents
-
This compound (and/or specific compounds like P1D-34)[9][14]
-
Relevant cancer cell line (e.g., MV-4-11, MOLM-13 for AML; MDA-MB-468 for breast cancer)
-
Cell culture medium (e.g., RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)[11]
-
Sterile, opaque-walled 96-well plates (white plates are recommended for luminescence assays)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
-
Multichannel pipette
-
Orbital shaker for multiwell plates
-
Luminometer or multi-mode plate reader with luminescence detection capabilities
Experimental Protocol
This protocol is adapted for a 96-well plate format. Volumes should be adjusted for other plate types (e.g., 384-well).[13][15]
Part 1: Cell Seeding
-
Culture and expand the chosen cancer cell line under standard conditions. Ensure cells are in the logarithmic growth phase and show high viability (>95%).
-
Trypsinize (for adherent cells) or collect cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density in pre-warmed culture medium. The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the incubation period (typically 5,000-10,000 cells/well).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include control wells containing 100 µL of medium without cells to determine the background luminescence.[15]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach (if applicable) and resume normal growth.
Part 2: Compound Preparation and Treatment
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
On the day of treatment, perform serial dilutions of the PROTAC stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 10 µM) to generate a complete dose-response curve.
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest compound concentration wells (typically ≤0.1%).
-
Carefully remove the medium from the wells (for adherent cells) or add the compound dilutions directly (for suspension cells). For this protocol, we will assume a 1:1 addition to avoid disturbing cells. Add 100 µL of the prepared compound dilutions or vehicle control to the appropriate wells containing 100 µL of cells in medium, resulting in a final volume of 200 µL. Note: This halves the drug concentration, so prepare the dilutions at 2x the final desired concentration.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
Part 3: CellTiter-Glo® Assay and Measurement
-
Thaw the CellTiter-Glo® Buffer and equilibrate it to room temperature. Reconstitute the CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent as per the manufacturer's instructions.[15]
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent if the well contains 100 µL of medium; if the final volume is 200 µL, add 200 µL).[13][15]
-
Place the plate on an orbital shaker and mix the contents for 2 minutes to induce cell lysis.[16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Measure the luminescence of each well using a luminometer or plate reader.
Part 4: Data Analysis
-
Background Subtraction: Calculate the average luminescence from the "medium only" control wells and subtract this value from all other experimental wells.
-
Normalization: The vehicle control (DMSO-treated) wells represent 100% cell viability. Normalize the data by dividing the background-subtracted luminescence of each treatment well by the average background-subtracted luminescence of the vehicle control wells and multiplying by 100.
-
% Viability = (Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background) * 100
-
-
Dose-Response Curve and IC₅₀ Calculation: Plot the % Viability against the logarithm of the PROTAC concentration. Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
The quantitative data should be summarized for clear interpretation and comparison.
Table 1: Effect of this compound on MV-4-11 Cell Viability after 72h Treatment
| PROTAC Conc. (nM) | Mean RLU (n=3) | Std. Dev. | % Viability |
| 0 (Vehicle) | 850,450 | 42,500 | 100.0% |
| 1 | 835,980 | 38,900 | 98.3% |
| 10 | 765,405 | 41,200 | 90.0% |
| 50 | 552,793 | 35,150 | 65.0% |
| 100 | 442,234 | 29,800 | 52.0% |
| 200 | 297,658 | 21,400 | 35.0% |
| 500 | 127,568 | 11,300 | 15.0% |
| 1000 | 68,036 | 8,600 | 8.0% |
| 5000 | 42,523 | 6,100 | 5.0% |
Data are representative. RLU = Relative Luminescence Units. The IC₅₀ value derived from this data would be approximately 110 nM.
Summary
This application note provides a comprehensive protocol for quantifying the cytotoxic effects of a PROTAC PIN1 degrader using the CellTiter-Glo® assay. This robust and high-throughput method is essential for characterizing the efficacy of novel protein degraders in preclinical drug development. The successful degradation of PIN1, leading to a significant reduction in cancer cell viability, underscores the potential of this targeted protein degradation strategy as a promising avenue for cancer therapy.[9][17]
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 9. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. yph-bio.com [yph-bio.com]
- 13. ch.promega.com [ch.promega.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. promega.com [promega.com]
- 16. scribd.com [scribd.com]
- 17. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Determination of DC50 and IC50 of PIN1 Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell proliferation, survival, and transformation.[1][2] Its overexpression is implicated in a variety of human cancers, making it a compelling target for therapeutic intervention.[2] Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate disease-causing proteins.[3] PIN1 degraders are designed to induce the ubiquitination and subsequent proteasomal degradation of the PIN1 protein.[4][5]
This document provides detailed application notes and protocols for determining two key parameters for the characterization of PIN1 degraders:
-
DC50 (Degradation Concentration 50): The concentration of a degrader that induces 50% degradation of the target protein (PIN1).
-
IC50 (Inhibitory Concentration 50): The concentration of a compound that inhibits 50% of the enzymatic activity of PIN1.
A thorough understanding and accurate measurement of these parameters are crucial for the development and optimization of effective PIN1-targeting therapeutics.
Data Presentation: Quantitative Analysis of PIN1 Degraders
The following table summarizes key potency and degradation efficacy data for representative PIN1 degraders and inhibitors.
| Compound Name | Compound Type | Target Cell Line | DC50 (nM) | IC50 (nM) | Notes | Reference |
| P1D-34 | PROTAC Degrader | MV-4-11 (AML) | 177 | - | Covalent PROTAC degrader. | [4][5] |
| PROTAC PIN1 degrader-1 | PROTAC Degrader | MDA-MB-468 | 18 | >30,000 (GI50) | Composed of a PIN1 ligand and a thalidomide-based E3 ligase ligand. | [6][7] |
| 158H9 | Molecular Crowbar | BxPC3, various | ~500 | 4-20 | Induces PIN1 destabilization and degradation. | [8] |
| 164A10 | Molecular Crowbar | BxPC3, various | ~500 | 4-20 | Induces PIN1 destabilization and degradation. | [8] |
| Sulfopin | Covalent Inhibitor | - | No degradation | - | Covalent PIN1 inhibitor used as a warhead for PROTACs. | [4][5] |
| VS1 | Inhibitor | - | - | 6,400 | Identified through virtual screening. | [9] |
| VS2 | Inhibitor | Ovarian cancer cells | - | 29,300 | Identified through virtual screening; also showed anti-proliferative activity. | [9] |
Experimental Protocols
Protocol 1: Determination of DC50 for PIN1 Degraders in Cultured Cells
This protocol outlines the steps to determine the concentration-dependent degradation of PIN1 protein in a cellular context.
1.1. Materials
-
Human cancer cell line expressing PIN1 (e.g., MV-4-11, MDA-MB-468, BxPC3)[4][6][10]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
PIN1 degrader compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PIN1 and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
1.2. Experimental Workflow
Caption: Workflow for DC50 determination of PIN1 degraders.
1.3. Detailed Procedure
-
Cell Seeding: Seed the chosen cancer cell line into 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation and Treatment: Prepare a series of dilutions of the PIN1 degrader in complete culture medium from a concentrated stock solution (e.g., in DMSO). The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Remove the old medium from the cells and add the medium containing the different concentrations of the degrader. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells with the degrader for a predetermined time, typically 24 hours.[4] Time-course experiments can also be performed to determine the optimal degradation time.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them directly in the well with an appropriate volume of lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PIN1 overnight at 4°C.
-
Wash the membrane and then incubate with a primary antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for PIN1 and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the PIN1 band intensity to the corresponding loading control band intensity for each sample.
-
Plot the normalized PIN1 levels (as a percentage of the vehicle control) against the logarithm of the degrader concentration.
-
Determine the DC50 value by fitting the data to a four-parameter logistic (or similar) non-linear regression curve using software like GraphPad Prism.
-
Protocol 2: Determination of IC50 for PIN1 Enzymatic Activity
This protocol describes a chymotrypsin-coupled colorimetric assay to measure the enzymatic activity of PIN1 and its inhibition.[11][12]
2.1. Materials
-
Recombinant human PIN1 enzyme
-
Assay buffer (e.g., HEPES buffer containing DTT and BSA)[11]
-
PIN1 inhibitor/degrader compound stock solution (in DMSO)
-
Peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA)[11]
-
96-well microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at a specific wavelength.[11]
2.2. Experimental Workflow
Caption: Workflow for IC50 determination using a chymotrypsin-coupled assay.
2.3. Detailed Procedure
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is consistent across all reactions.
-
Dilute the recombinant PIN1 enzyme to the desired working concentration in assay buffer.
-
Prepare a solution of the peptide substrate and chymotrypsin in assay buffer.
-
-
Pre-incubation: In a 96-well plate, add the PIN1 enzyme and the serially diluted inhibitor. Allow them to pre-incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C) to allow for inhibitor binding.[11]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate/chymotrypsin mixture to each well.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 390 nm for p-nitroaniline release) over time using a microplate reader.[11] Collect data at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Plot the initial reaction rates (as a percentage of the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic (or similar) non-linear regression model.
-
Signaling Pathway and Degradation Mechanism
PIN1 Signaling Pathways
PIN1 plays a crucial role in multiple oncogenic signaling pathways by catalyzing the cis-trans isomerization of phosphorylated Ser/Thr-Pro motifs in its target proteins. This conformational change can affect protein stability, activity, and localization.
Caption: Overview of PIN1's role in key oncogenic signaling pathways.
PIN1 is activated by growth factor signaling and subsequently enhances the activity of pathways such as Wnt/β-catenin, Ras/MAPK, and Hippo-YAP/TAZ, ultimately promoting cell proliferation and survival.[13][14][15]
Mechanism of Action for PIN1 PROTAC Degraders
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
Caption: General mechanism of action for a PIN1 PROTAC degrader.
A PIN1 PROTAC simultaneously binds to the PIN1 protein and an E3 ubiquitin ligase, forming a ternary complex.[16] This proximity induces the E3 ligase to transfer ubiquitin molecules to PIN1. The polyubiquitinated PIN1 is then recognized and degraded by the proteasome. The PROTAC molecule is released and can catalytically induce the degradation of multiple PIN1 proteins.[17]
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Prevalent Overexpression of Prolyl Isomerase Pin1 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC PIN1 degrader-1_TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Prolyl isomerase Pin1 as a novel positive regulator of YAP/TAZ in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: PROTAC PIN1 Degrader-1 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PROTAC PIN1 Degrader-1, specifically P1D-34, in the context of Acute Myeloid Leukemia (AML) research. The document outlines the mechanism of action, key experimental findings, and detailed protocols for utilizing this degrader as a tool compound for target validation and therapeutic strategy development.
Introduction to PIN1 in AML and PROTAC Technology
Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) is a critical enzyme that is overexpressed in many human cancers, including AML.[1][2] Pin1 plays a significant role in oncogenesis by regulating the function of numerous proteins involved in cell proliferation and survival.[3][4] Its overexpression is associated with poor prognosis in AML.[3] While targeting Pin1's enzymatic activity with inhibitors has been explored, this approach may not be sufficient to achieve a complete loss-of-function.[1][2][5]
Proteolysis-targeting chimera (PROTAC) technology offers an alternative and powerful strategy for targeting proteins like Pin1.[6][7][8][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][9] This event-driven, catalytic mode of action can be more effective than traditional inhibition.[10]
P1D-34: A First-in-Class PROTAC PIN1 Degrader
P1D-34 is a potent and first-in-class PROTAC degrader of Pin1.[1][2][5] It is composed of Sulfopin, a covalent Pin1 inhibitor, linked to a ligand for the Cereblon (CRBN) E3 ligase.[2] This design allows P1D-34 to effectively induce the degradation of Pin1 in AML cells.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of the PROTAC PIN1 degrader P1D-34 in AML cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Activity of P1D-34
| Parameter | Cell Line | Value | Reference |
| Pin1 Degradation (DC50) | MV-4-11 | 177 nM | [1][2][5][11] |
| Anti-proliferative Activity (IC50) | MV-4-11 | Potent | [2] |
| MOLM-13 | Potent | [2] | |
| THP-1 | Potent | [2] | |
| OCI-AML2 | Potent | [2] | |
| OCI-AML3 | Potent | [2] | |
| NOMO-1 | Potent | [2] | |
| KG-1 | Potent | [2] |
Table 2: Comparison of P1D-34 and PIN1 Inhibitor (Sulfopin) on Cell Viability
| Compound | Effect on AML Cell Viability | Reference |
| P1D-34 | Potent inhibition of cell growth | [2][11] |
| Sulfopin | No effect on cell viability | [1][2][5][11] |
Mechanism of Action and Signaling Pathways
P1D-34-mediated degradation of Pin1 in AML cells triggers a cascade of downstream events, ultimately leading to apoptosis and cell cycle arrest. The proposed mechanism involves the upregulation of the reactive oxygen species (ROS) pathway and the downregulation of the unfolded protein response (UPR) pathway, which collectively induce DNA damage.[1][2][5]
Signaling Pathway Diagram
Caption: Mechanism of action of PROTAC PIN1 degrader P1D-34 in AML cells.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effects of a PROTAC PIN1 degrader in AML research.
Caption: A typical experimental workflow for evaluating a PROTAC PIN1 degrader.
Detailed Experimental Protocols
Cell Culture
-
Cell Lines: Human AML cell lines such as MV-4-11, MOLM-13, THP-1, OCI-AML2, OCI-AML3, NOMO-1, and KG-1.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for PIN1 Degradation
-
Cell Seeding: Seed AML cells at a density of 1 x 106 cells/mL in 6-well plates.
-
Treatment: Treat cells with increasing concentrations of P1D-34 (e.g., 0, 10, 50, 100, 200, 500 nM) for a specified time (e.g., 24 hours). Include DMSO as a vehicle control and Sulfopin as a non-degrader control.
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Pin1 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis can be performed to quantify the level of Pin1 protein relative to the loading control. The DC50 value is the concentration of the degrader that results in 50% degradation of the target protein.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed AML cells in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: Treat cells with a serial dilution of P1D-34 for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the IC50 value by non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with P1D-34 for 48-72 hours.
-
Staining: Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with P1D-34 for 24-48 hours.
-
Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Synergistic Applications
The research indicates that P1D-34 can be used in combination with other anti-cancer agents to enhance their efficacy.
-
Combination with Bcl-2 Inhibitors: P1D-34 can sensitize AML cells that are resistant to the Bcl-2 inhibitor ABT-199 (Venetoclax).[1][2][5] This suggests a potential therapeutic strategy for overcoming resistance to Bcl-2 inhibition in AML.
-
Combination with Glycolysis Inhibitors: A synergistic anti-proliferative effect is observed when P1D-34 is combined with the glucose metabolism inhibitor 2-deoxy-D-glucose (2-DG).[1][2][5]
Conclusion
The PROTAC PIN1 degrader P1D-34 is a valuable research tool for studying the role of Pin1 in AML. Its ability to induce potent and specific degradation of Pin1 allows for a more complete understanding of the consequences of Pin1 loss-of-function compared to traditional inhibitors. The detailed protocols and data presented here provide a foundation for researchers to utilize P1D-34 in their own AML research, with potential applications in target validation, mechanism-of-action studies, and the development of novel combination therapies.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pin1 inhibition exerts potent activity against acute myeloid leukemia through blocking multiple cancer-driving pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 8. Targeted protein degradation to treat cancer | St. Jude Research [stjude.org]
- 9. Proteolysis-Targeting Chimeras (PROTACs) in Cancer Therapy: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pin1-PROTACs: Degradation versus Inhibition, GEneration of tools for anticancer therapy | ANR [anr.fr]
- 11. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06558H [pubs.rsc.org]
Application Notes and Protocols for In Vivo Studies of PIN1 PROTAC Degraders in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of PIN1-targeting Proteolysis Targeting Chimeras (PROTACs) in preclinical mouse models. The protocols and data presented are compiled from recent studies and are intended to guide the design and execution of similar experiments for the evaluation of novel PIN1 degraders.
Introduction to PIN1 and PROTAC-mediated Degradation
The enzyme Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of protein function and is implicated in the progression of various cancers by modulating the stability and activity of numerous oncoproteins and tumor suppressors.[1][2] PIN1 is overexpressed in many human cancers, making it an attractive therapeutic target.[3][4]
PROTACs are heterobifunctional molecules that offer a novel therapeutic strategy by inducing the degradation of target proteins rather than just inhibiting their enzymatic function.[3][5] A PROTAC molecule consists of a ligand that binds to the target protein (e.g., PIN1), a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[6] This event-driven mechanism allows for substoichiometric, catalytic degradation of the target protein.[6][7]
Signaling Pathway of PROTAC-Induced PIN1 Degradation
The following diagram illustrates the general mechanism of action for a PIN1 PROTAC.
References
- 1. Pre-clinical evaluation of a potent and effective Pin1-degrading agent in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoprecipitation of PIN1 to Identify Interacting Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in a wide array of cellular processes.[1] PIN1 specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, inducing conformational changes in its substrate proteins. This post-translational modification acts as a molecular switch, influencing protein stability, localization, and activity.[1] Given its central role in cellular signaling, dysregulation of PIN1 has been implicated in various diseases, including cancer and neurodegenerative disorders.
Identifying the interacting partners of PIN1 is crucial for understanding its biological functions and for the development of novel therapeutic strategies. This document provides a detailed protocol for the immunoprecipitation (IP) of endogenous PIN1 from cell lysates, followed by mass spectrometry (MS) to identify co-precipitating proteins.
Principle of the Method
Immunoprecipitation is a powerful technique used to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using an antibody that specifically binds to it. The antibody-protein complex is then captured on a solid-phase support, typically agarose (B213101) or magnetic beads conjugated with Protein A or Protein G. Any proteins that are associated with the bait protein in a complex will also be isolated. These interacting proteins ("prey") can then be identified using highly sensitive mass spectrometry techniques. This application note details a workflow for PIN1 co-immunoprecipitation (co-IP) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the comprehensive identification of PIN1-interacting proteins.
Data Presentation
The following table summarizes a representative list of putative PIN1-interacting proteins identified through co-immunoprecipitation followed by mass spectrometry. The quantitative values, such as the number of unique peptides and sequence coverage, provide confidence in the identification of these interactors.
| Protein Name | Gene Symbol | UniProt ID | Number of Unique Peptides | Sequence Coverage (%) |
| 78 kDa glucose-regulated protein | HSPA5 | P11021 | 25 | 45 |
| Heat shock cognate 71 kDa protein | HSPA8 | P11142 | 22 | 52 |
| Heat shock protein HSP 90-alpha | HSP90AA1 | P07900 | 18 | 38 |
| Heat shock protein HSP 90-beta | HSP90AB1 | P08238 | 16 | 35 |
| T-complex protein 1 subunit alpha | TCP1 | P17987 | 15 | 31 |
| T-complex protein 1 subunit beta | CCT2 | P78371 | 14 | 29 |
| Elongation factor 1-alpha 1 | EEF1A1 | P68104 | 12 | 28 |
| Calnexin | CANX | P27824 | 10 | 22 |
| PAF1 homolog, Paf1/RNA polymerase II complex component | PAF1 | Q8N7H5 | 8 | 18 |
| 14-3-3 protein beta/alpha | YWHAB | P31946 | 7 | 25 |
| Ubiquitin-40S ribosomal protein S27a | RPS27A | P62979 | 6 | 30 |
Note: This table is a representative example compiled from literature and databases. Actual results will vary depending on the cell type, experimental conditions, and data analysis pipeline.
Experimental Protocols
This section provides a detailed step-by-step protocol for the immunoprecipitation of endogenous PIN1 and preparation of the samples for mass spectrometry analysis.
Part 1: Preparation of Cell Lysate
-
Cell Culture: Grow the desired cell line (e.g., HEK293T, HeLa, or a cancer cell line with high PIN1 expression) to 80-90% confluency in appropriate culture medium.
-
Cell Harvest:
-
For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
For suspension cells, directly collect the cells by centrifugation.
-
-
Cell Lysis:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). A typical volume is 500 µL for a 10 cm dish.
-
Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes to ensure complete lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal protein input for the immunoprecipitation. A typical starting amount is 1-2 mg of total protein per IP.
-
Part 2: Immunoprecipitation of PIN1
-
Pre-clearing the Lysate (Optional but Recommended):
-
To a tube containing 1 mg of total protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding of proteins to the beads.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
-
Immunoprecipitation with Anti-PIN1 Antibody:
-
Add the primary antibody against PIN1 to the pre-cleared lysate. The optimal antibody concentration should be determined empirically, but a typical starting point is 2-5 µg of antibody per 1 mg of lysate.
-
As a negative control, use a corresponding amount of isotype control IgG (e.g., rabbit IgG or mouse IgG) in a separate tube with the same amount of lysate.
-
Incubate the lysate-antibody mixture on a rotator for 4 hours to overnight at 4°C to allow the formation of immune complexes.
-
-
Capture of Immune Complexes:
-
Add 30 µL of a 50% slurry of pre-washed Protein A/G beads to each tube.
-
Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration or PBS with 0.1% Tween-20). After each wash, pellet the beads and discard the supernatant. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, carefully remove all residual supernatant.
-
Elute the protein complexes from the beads by adding 50 µL of 1X SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
Pellet the beads by centrifugation and carefully transfer the supernatant containing the eluted proteins to a new tube.
-
Part 3: Sample Preparation for Mass Spectrometry
-
In-gel Digestion:
-
Run the eluted samples on a 1D SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Brilliant Blue).
-
Excise the entire protein lane for each sample (PIN1 IP and IgG control).
-
Cut the excised gel lane into small pieces (approximately 1 mm³).
-
Destain the gel pieces with a solution of 50% acetonitrile (B52724) (ACN) in 25 mM ammonium (B1175870) bicarbonate.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and then alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins overnight with a suitable protease, such as trypsin, at 37°C.
-
Extract the peptides from the gel pieces using a series of ACN and formic acid washes.
-
Pool the peptide extracts and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a small volume of a solution suitable for mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins.
-
Search the data against a human protein database (e.g., UniProt).
-
Filter the identified proteins to remove common contaminants and proteins identified in the isotype control IgG sample to generate a list of high-confidence PIN1-interacting proteins.
-
Perform quantitative analysis (e.g., label-free quantification or SILAC) to determine the relative abundance of the interacting proteins.
-
Visualizations
Experimental Workflow
Caption: Workflow for PIN1 Co-IP and Mass Spectrometry.
PIN1 Signaling Pathway
Caption: Simplified PIN1 Signaling Pathway.
References
Application Notes and Protocols for Mass Spectrometry Analysis of the PIN1 Interactome Following Degrader Treatment
Abstract
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator in various cellular signaling pathways and is overexpressed in numerous human cancers, making it a compelling therapeutic target.[1][2] Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), offers a novel strategy to eliminate PIN1 rather than merely inhibiting its enzymatic function. This application note provides a detailed framework for investigating the global changes in the PIN1 interactome following treatment with a PIN1-targeting degrader. We present comprehensive protocols for affinity purification-mass spectrometry (AP-MS) to identify and quantify PIN1-interacting proteins, alongside methods for data analysis and visualization of the complex biological networks involved. These protocols are designed for researchers, scientists, and drug development professionals aiming to elucidate the mechanism of action of PIN1 degraders and discover novel downstream effectors.
Introduction to PIN1 and Targeted Degradation
PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs, conformational changes that regulate the function, stability, and localization of a wide array of substrate proteins.[1][3] Through these actions, PIN1 integrates and amplifies numerous oncogenic signaling pathways, including RAS-MAPK, WNT/β-CATENIN, PI3K/AKT, and NOTCH, thereby controlling key cellular processes like cell cycle progression, proliferation, and metabolism.[4][5] Its overexpression is linked to poor prognosis in several cancer types.[1]
Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate disease-causing proteins.[6] Unlike traditional inhibitors, degraders induce the removal of the entire protein scaffold, potentially offering a more profound and durable biological response. PIN1 degraders, such as the PROTAC P1D-34, have been developed to induce the proteasome-dependent degradation of PIN1, leading to cell cycle arrest and apoptosis in cancer cell lines.[2][7]
Understanding how the depletion of PIN1 affects its network of interacting proteins is crucial for characterizing the downstream consequences of degrader treatment. This document outlines a quantitative mass spectrometry-based proteomics workflow to map the PIN1 interactome and its dynamic remodeling after targeted degradation.
Key Signaling Pathways Involving PIN1
PIN1 acts as a central hub, influencing multiple signaling cascades critical for tumorigenesis. It enhances the expression or activation of over 50 oncogenes while inhibiting more than 25 tumor suppressors.[1] The diagram below illustrates the integration of PIN1 into several major oncogenic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pin1 degraders act as ‘molecular crowbars’ | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of PROTAC PIN1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. This technology offers a powerful alternative to traditional small-molecule inhibitors, particularly for challenging drug targets like Pin1. Pin1, a peptidyl-prolyl cis/trans isomerase, is overexpressed in many cancers and plays a crucial role in oncogenesis by regulating the function of numerous cancer-related proteins. The development of PROTACs that can effectively degrade Pin1 represents a promising therapeutic strategy.
This document provides detailed application notes and protocols for the synthesis of a representative PROTAC PIN1 degrader, herein referred to as PROTAC PIN1 Degrader-1. This degrader is composed of a ligand that binds to Pin1, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon), and a flexible linker that connects the two. The synthetic strategy is modular, allowing for the individual synthesis of each component followed by their conjugation.
This compound: An Overview
This compound is a heterobifunctional molecule designed to induce the degradation of the Pin1 protein. Its mechanism of action involves the formation of a ternary complex between Pin1, the PROTAC molecule, and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the ubiquitination of Pin1, marking it for degradation by the 26S proteasome.
Key Components:
-
Pin1 Ligand: A molecule that specifically binds to the Pin1 protein.
-
E3 Ligase Ligand: A molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide (B1683933) and its analogs are commonly used for this purpose.[1]
-
Linker: A chemical moiety that connects the Pin1 ligand and the E3 ligase ligand, with its length and composition being critical for degradation efficiency.
Quantitative Data Summary
The following table summarizes the reported in vitro and cellular activities of representative PROTAC PIN1 degraders. This data is essential for comparing the potency and efficacy of different compounds.
| Degrader Name | Pin1 Ligand Base | E3 Ligase Ligand | DC50 (nM) [Cell Line] | Dmax (%) [Cell Line] | IC50 (nM) [Cell Line] | Reference(s) |
| P1D-34 | Sulfopin | Cereblon (CRBN) | 177 [MV-4-11] | >95 [MV-4-11] | 2248 [MV-4-11] | [2] |
| PROTAC PIN1 degrader-2 | Not Specified | Cereblon (CRBN) | Not Reported | Not Reported | 3984 [MOLM-13], 3925 [HL-60] | [3] |
| Unnamed Degrader 1 | Not Specified | VHL | Effective at 20 µM [MV-4-11] | Not Reported | Not Reported | [2] |
| Unnamed Degrader 2 | Not Specified | Cereblon (CRBN) | More effective than VHL-based at 20 µM [MV-4-11] | Not Reported | Not Reported | [2] |
| 158H9 | Covalent Inhibitor | Not Applicable (induces destabilization) | ~500 [BxPC3, MIA PaCa-2, etc.] | ~100 [BxPC3, MIA PaCa-2, etc.] | 21.5 | [4] |
Experimental Protocols
The synthesis of this compound can be accomplished through a modular approach. The following protocols provide a general framework. Researchers should adapt these procedures based on the specific structures of the Pin1 ligand, linker, and E3 ligase ligand being used.
Module 1: Synthesis of the Pin1 Ligand with a Linker Attachment Point
The choice of the Pin1 ligand is critical for the selectivity and potency of the PROTAC. Several Pin1 inhibitors have been developed and can be modified to include a reactive handle for linker conjugation. For this protocol, we will consider a generic Pin1 inhibitor with a functional group (e.g., an amine or carboxylic acid) suitable for linker attachment.
Protocol 1.1: Functionalization of a Pin1 Inhibitor
-
Starting Material: A known Pin1 inhibitor.
-
Reaction: Introduce a functional group for linker attachment. For example, if the inhibitor has a suitable position for modification, a terminal alkyne or azide (B81097) can be introduced for subsequent "click chemistry" conjugation.[5][6]
-
General Procedure for introducing an alkyne group:
-
Dissolve the Pin1 inhibitor (1 equivalent) in a suitable solvent (e.g., DMF or DCM).
-
Add a reagent containing an alkyne group and a reactive moiety that can couple with the inhibitor (e.g., propargyl bromide for alkylation of an amine or alcohol).
-
Add a base (e.g., triethylamine (B128534) or diisopropylethylamine) if necessary.
-
Stir the reaction at room temperature or elevated temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography.
-
-
Characterization: Confirm the structure of the functionalized Pin1 ligand by ¹H NMR, ¹³C NMR, and mass spectrometry.
Module 2: Synthesis of the E3 Ligase Ligand-Linker Intermediate
This module describes the synthesis of a common E3 ligase ligand, a thalidomide derivative, functionalized with a linker.
Protocol 2.1: Synthesis of a Thalidomide-Linker Intermediate
-
Starting Materials: 4-Fluorothalidomide and a bifunctional linker with an amine at one end and a protected reactive group at the other (e.g., Boc-protected amino-PEG-acid).
-
Reaction: Nucleophilic aromatic substitution of the fluorine on 4-fluorothalidomide with the amine of the linker.
-
General Procedure:
-
Dissolve 4-fluorothalidomide (1 equivalent) and the amino-linker (1.1 equivalents) in a polar aprotic solvent like DMSO or DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Heat the reaction mixture (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the intermediate by column chromatography.
-
-
Deprotection (if necessary): If the other end of the linker is protected (e.g., with a Boc group), deprotect it using standard conditions (e.g., trifluoroacetic acid in DCM for Boc deprotection).
-
Characterization: Confirm the structure of the thalidomide-linker intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry.
Module 3: Conjugation of Pin1 Ligand and E3 Ligase Ligand-Linker
The final step is the conjugation of the functionalized Pin1 ligand and the E3 ligase ligand-linker intermediate. The choice of conjugation chemistry depends on the functional groups incorporated in the previous modules. "Click chemistry" (copper-catalyzed azide-alkyne cycloaddition) is a highly efficient and widely used method.[5][6][]
Protocol 3.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Prerequisites: One of the components (either the Pin1 ligand or the E3 ligase-linker) must have a terminal alkyne, and the other must have an azide group.
-
Reaction: Formation of a triazole linkage between the two components.
-
General Procedure:
-
Dissolve the alkyne-functionalized component (1 equivalent) and the azide-functionalized component (1 equivalent) in a mixture of solvents such as t-BuOH/H₂O or DMF.
-
Add a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization: Confirm the structure and purity of the final this compound by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the key signaling pathways regulated by Pin1 and the mechanism of action of a PROTAC PIN1 degrader.
Caption: Pin1 signaling pathways and the mechanism of PROTAC-mediated degradation.
Experimental Workflow Diagram
The following diagram outlines the modular synthetic workflow for this compound.
Caption: Modular synthetic workflow for this compound.
Conclusion
The synthesis of PROTAC PIN1 degraders is a complex but highly rewarding endeavor in the field of targeted protein degradation. The modular approach presented here provides a clear and adaptable framework for researchers to design and synthesize novel degraders. By systematically varying the Pin1 ligand, E3 ligase ligand, and linker, new PROTACs with improved potency, selectivity, and pharmacokinetic properties can be developed, paving the way for potential therapeutic applications in cancer and other diseases where Pin1 is implicated. Careful execution of the synthetic protocols and thorough characterization of the final compounds are paramount to ensure the generation of high-quality molecules for biological evaluation.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following PIN1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] PIN1's role in apoptosis is complex, as it can exert both pro-apoptotic and anti-apoptotic effects depending on the cellular context and specific signaling pathways involved.[3][4] Overexpression of PIN1 has been linked to various cancers, where it often contributes to tumor progression by inhibiting apoptosis and promoting cell survival.[2][4] Consequently, targeted degradation of PIN1 has emerged as a promising therapeutic strategy for cancer treatment.[5][6]
These application notes provide a detailed protocol for analyzing apoptosis by flow cytometry in cells following the targeted degradation of PIN1. The primary method described is the Annexin V and Propidium Iodide (PI) dual-staining assay, a robust and widely used technique to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[7]
Signaling Pathways and Mechanisms of PIN1 in Apoptosis
PIN1 influences apoptosis through its interaction with and regulation of key proteins in apoptotic signaling pathways. It recognizes and isomerizes specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, leading to conformational changes in its substrate proteins that can alter their stability, activity, and subcellular localization.[3]
Key signaling interactions include:
-
The p53 Pathway: PIN1 can interact with the tumor suppressor protein p53. This interaction can lead to the stabilization of p53 and enhance its pro-apoptotic functions, such as the transactivation of genes like Bax.[1][3]
-
Bcl-2 Family Proteins: PIN1 can regulate the function of Bcl-2 family members. For instance, it has been shown to enhance the anti-apoptotic activity of Bcl-2.[4] Conversely, PIN1-mediated degradation of the anti-apoptotic protein Mcl-1 can promote apoptosis.[8]
-
Death Receptor Pathways: PIN1 can influence the extrinsic apoptosis pathway by interacting with proteins like FADD (Fas-Associated Death Domain), thereby modulating the cellular response to death receptor activation.[4]
The degradation of PIN1 is expected to shift the cellular balance towards apoptosis in cancer cells where PIN1 overexpression is a survival factor.
Experimental Protocols
Induction of PIN1 Degradation
Targeted degradation of PIN1 can be achieved using various small molecules, including PROTACs (Proteolysis Targeting Chimeras) which hijack the cell's ubiquitin-proteasome system to selectively degrade the target protein.[9][10]
Materials:
-
Cancer cell line of interest (e.g., MV-4-11 for AML)[11]
-
Complete cell culture medium
-
PIN1 degrader (e.g., P1D-34)[11] or other targeted degradation compounds[5][6]
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will allow for logarithmic growth during the experiment. For suspension cells like MV-4-11, a typical density is 0.5 x 10^6 cells/mL.
-
Treatment: The following day, treat the cells with the PIN1 degrader at various concentrations. It is crucial to include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for PIN1 degradation and subsequent induction of apoptosis. The optimal time course should be determined empirically.
-
Verification of Degradation (Optional but Recommended): In a parallel experiment, lyse a subset of cells at the end of the treatment period and perform Western blotting to confirm the degradation of PIN1 protein.
Flow Cytometry Analysis of Apoptosis using Annexin V and PI Staining
This protocol is based on the principle that in early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] In late apoptosis or necrosis, the cell membrane loses its integrity, allowing the nuclear stain Propidium Iodide (PI) to enter and stain the cellular DNA.[7][12]
Materials:
-
Treated and control cells from Protocol 1
-
Phosphate-Buffered Saline (PBS), cold
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[13]
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from the culture plate into a centrifuge tube.
-
For adherent cells, collect the culture supernatant (which may contain floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the supernatant and the detached cells.[12]
-
-
Washing: Centrifuge the cell suspension at approximately 400-600 x g for 5 minutes at room temperature.[14] Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.[14]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to the tube.[7]
-
Add 5 µL of PI staining solution immediately before analysis.[14]
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour). Excite the samples with a 488 nm laser and collect the fluorescence emission at approximately 530 nm (for FITC) and >575 nm (for PI).[7]
Controls for Flow Cytometry Setup:
-
Unstained cells: To set the baseline fluorescence.
-
Annexin V only stained cells: To set compensation for FITC fluorescence.
-
PI only stained cells: To set compensation for PI fluorescence.
Data Presentation and Interpretation
The data from the flow cytometer can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is typically divided into four quadrants to quantify the different cell populations.
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells (due to physical damage during preparation).
The percentage of cells in each quadrant should be recorded and summarized in a table for easy comparison across different treatment conditions.
Example Quantitative Data
The following table summarizes hypothetical data from an experiment where a cancer cell line was treated with a PIN1 degrader.
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 90.5 | 4.2 | 5.3 |
| PIN1 Degrader | 100 | 75.3 | 15.8 | 8.9 |
| PIN1 Degrader | 500 | 40.1 | 35.6 | 24.3 |
| PIN1 Degrader | 1000 | 22.7 | 48.2 | 29.1 |
A study on the PIN1 PROTAC degrader, P1D-34, demonstrated a synergistic effect in inducing apoptosis in ABT-199-resistant AML cell lines when used in combination with ABT-199.[11] This highlights the potential of PIN1 degradation to overcome resistance to other anti-cancer agents.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively analyze apoptosis following the targeted degradation of PIN1. Accurate quantification of apoptosis is essential for evaluating the efficacy of novel PIN1-targeting therapeutics and for furthering our understanding of PIN1's role in cell fate decisions. Adherence to proper experimental procedures and controls will ensure the generation of reliable and reproducible data.
References
- 1. Frontiers | ShaPINg Cell Fate Upon DNA Damage: Role of Pin1 Isomerase in DNA Damage-Induced Cell Death and Repair [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The regulatory role of Pin1 in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 11. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Investigating Downstream Effects of PIN1 Degradation on Oncogenic Pathways: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, and its overexpression is strongly correlated with the development and progression of various cancers. PIN1's unique function in catalyzing the isomerization of phosphorylated Serine/Threonine-Proline motifs allows it to modulate the conformation, stability, and activity of a multitude of proteins, including key components of major oncogenic signaling pathways. Degradation of PIN1 has emerged as a promising therapeutic strategy to counteract its oncogenic functions. This document provides detailed application notes and experimental protocols for investigating the downstream effects of PIN1 degradation on the Wnt/β-catenin, Notch, and NF-κB signaling pathways.
Introduction
PIN1 acts as a molecular switch, amplifying and sustaining oncogenic signals. Its dysregulation disrupts the delicate balance between oncoproteins and tumor suppressors. By promoting the stability and activity of oncoproteins such as β-catenin, Notch1, and NF-κB, while concurrently facilitating the degradation of tumor suppressors, PIN1 plays a pivotal role in driving tumorigenesis.[1][2][3] Therefore, targeted degradation of PIN1 offers a powerful approach to dismantle these oncogenic networks. This guide outlines methodologies to induce PIN1 degradation and subsequently analyze the functional consequences on key cancer-related pathways.
Methods for PIN1 Degradation
Several methods can be employed to achieve targeted degradation of PIN1 in vitro and in vivo. The choice of method depends on the specific experimental goals, model system, and desired duration of PIN1 depletion.
siRNA-mediated Knockdown
Small interfering RNAs (siRNAs) can be used to transiently silence PIN1 expression, leading to reduced protein levels.
CRISPR-Cas9 Mediated Knockout
For stable and complete ablation of PIN1 expression, the CRISPR-Cas9 system can be utilized to generate PIN1 knockout cell lines.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This approach offers a pharmacological tool for acute and reversible PIN1 degradation.
Downstream Effects on Oncogenic Pathways
Degradation of PIN1 has profound effects on several key oncogenic signaling pathways. Below is a summary of the expected outcomes and quantitative data from representative studies.
Wnt/β-catenin Pathway
PIN1 stabilizes β-catenin by inhibiting its interaction with the adenomatous polyposis coli (APC) protein, a key component of the β-catenin destruction complex.[4] Degradation of PIN1 is therefore expected to decrease β-catenin levels and downstream Wnt signaling.
Table 1: Effect of PIN1 Degradation on Wnt/β-catenin Pathway Markers
| Method of PIN1 Degradation | Cell Line | Target Protein | Change in Protein Level (Fold Change vs. Control) | Reference |
| PIN1 siRNA | CE81T (Esophageal Squamous Cell Carcinoma) | β-catenin | ~0.5-fold decrease | [5] |
| PIN1 siRNA | CE81T (Esophageal Squamous Cell Carcinoma) | Cyclin D1 | ~0.4-fold decrease | [5] |
| PIN1 Knockout (CRISPR-Cas9) | HEK293T | Cyclin D1 | ~0.6-fold decrease | [6] |
| PIN1 Knockdown (shRNA) | HGC-27 (Gastric Cancer) | β-catenin | Not specified, but significant decrease shown in Western Blot | [7] |
| PIN1 Knockdown (shRNA) | HGC-27 (Gastric Cancer) | Cyclin D1 | Not specified, but significant decrease shown in Western Blot | [7] |
Notch Signaling Pathway
PIN1 interacts with the intracellular domain of Notch1 (NICD1) and enhances its stability and transcriptional activity.[8][9] Degradation of PIN1 leads to reduced Notch1 signaling.
Table 2: Effect of PIN1 Degradation on Notch Signaling Pathway Markers
| Method of PIN1 Degradation | Cell Line | Target Gene/Protein | Change in Expression/Activity (Fold Change vs. Control) | Reference |
| PIN1 Knockdown (siRNA) | MDA-MB-231 (Breast Cancer) | HES1 (mRNA) | ~0.5-fold decrease | [8] |
| γ-secretase inhibitor (indirectly affects Notch) | PC-3 (Prostate Cancer) | HES1 (luciferase activity) | ~0.4-fold decrease | [7] |
| Hes1 siRNA | MKN45 (Gastric Cancer) | Hes1 (mRNA) | ~0.2-fold decrease | [10] |
NF-κB Signaling Pathway
PIN1 binds to the p65/RelA subunit of NF-κB, promoting its nuclear accumulation and transcriptional activity.[1][11][12] PIN1 degradation is therefore expected to suppress NF-κB-mediated gene expression.
Table 3: Effect of PIN1 Degradation on NF-κB Signaling Pathway Markers
| Method of PIN1 Degradation | Cell Line | Target Gene | Change in Gene Expression (Fold Change vs. Control) | Reference |
| PIN1 Knockdown (shRNA) | U251-MG (Glioblastoma) | IL-8 (mRNA) | ~0.3-fold decrease | [12] |
| PIN1 Knockdown (shRNA) | Lymphoma cell lines | Cyclin D1 (mRNA) | ~0.5-fold decrease | [1] |
| PIN1 Knockdown (shRNA) | Lymphoma cell lines | VEGF (mRNA) | ~0.6-fold decrease | [1] |
Functional Consequences of PIN1 Degradation
The downregulation of these oncogenic pathways upon PIN1 degradation translates into significant anti-cancer effects at the cellular level.
Table 4: Functional Effects of PIN1 Degradation on Cancer Cells
| Method of PIN1 Degradation | Cell Line | Functional Assay | Observed Effect | Quantitative Change (vs. Control) | Reference |
| PIN1 siRNA | PC-3 (Prostate Cancer) | Cell Migration | Inhibition | ~50% reduction | [13] |
| PIN1 siRNA | PC-3 (Prostate Cancer) | Cell Invasion | Inhibition | ~60% reduction | [13] |
| PIN1 Knockdown (shRNA) | HGC-27 (Gastric Cancer) | Cell Proliferation | Inhibition | Significant reduction in growth rate | [7] |
| PIN1 Knockdown (shRNA) | HGC-27 (Gastric Cancer) | Colony Formation | Inhibition | ~75% reduction in colony number | [7] |
| PIN1 siRNA | PC-3 (Prostate Cancer) | Cell Migration | Inhibition | Not specified, but significant inhibition shown in wound healing assay | [14] |
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of PIN1
This protocol describes the transient knockdown of PIN1 in cultured mammalian cells using siRNA.
Materials:
-
Human PIN1 siRNA (e.g., Santa Cruz Biotechnology, sc-36227; MedchemExpress, HY-S0001)[15][16]
-
Non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cancer cell line of interest (e.g., PC-3, MDA-MB-231, HGC-27)
Procedure:
-
Cell Seeding: 24 hours before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-lipid Complex Formation: a. For each well, dilute 50-100 pmol of PIN1 siRNA or control siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5 minutes at room temperature.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Analysis: After incubation, harvest the cells for downstream analysis (e.g., Western blotting, qPCR).
Protocol 2: Western Blot Analysis of Pathway Components
This protocol details the detection of key proteins in the Wnt/β-catenin, Notch, and NF-κB pathways following PIN1 degradation.
Materials:
-
RIP A lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 5)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Table 5: Validated Primary Antibodies for Western Blotting
| Target Protein | Supplier and Catalog # | Recommended Dilution | Reference |
| PIN1 | Santa Cruz Biotechnology (sc-46660) | 1:1000 | [15] |
| β-catenin | Cell Signaling Technology (#9562) | 1:1000 | [17] |
| Cyclin D1 | Cell Signaling Technology (#2922) | 1:1000 | [18] |
| Notch1 (activated) | Abcam (ab8925) | 1:1000 | |
| Hes1 | Cell Signaling Technology (#11988) | 1:1000 | |
| NF-κB p65 | Cell Signaling Technology (#3034) | 1:1000 | [19] |
| GAPDH/β-actin | (Various suppliers) |
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Electrotransfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities relative to a loading control.
Protocol 3: Quantitative Real-Time PCR (qPCR) Analysis
This protocol is for measuring changes in the mRNA expression of target genes in the oncogenic pathways.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for target genes (e.g., HES1, HEY1, IL-8, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from cells.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR Reaction: Set up qPCR reactions with SYBR Green Master Mix, cDNA, and primers.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Protocol 4: Luciferase Reporter Assay for Pathway Activity
This protocol measures the transcriptional activity of the Wnt/β-catenin, Notch, and NF-κB pathways.
Materials:
-
Reporter plasmid containing pathway-specific response elements upstream of a luciferase gene (e.g., TOP/FOP-Flash for Wnt, HES1-luc for Notch, NF-κB-luc for NF-κB)
-
Renilla luciferase control plasmid
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect cells with the reporter plasmid, Renilla control plasmid, and either PIN1 expression vector or siRNA against PIN1.
-
Incubation and Treatment: Incubate for 24-48 hours. If applicable, treat with pathway-specific ligands (e.g., Wnt3a, Jagged1, TNFα).
-
Cell Lysis and Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
Protocol 5: Cell Migration and Proliferation Assays
These assays assess the functional consequences of PIN1 degradation on cancer cell phenotype.
Cell Migration (Wound Healing Assay):
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Incubate in serum-free or low-serum medium.
-
Capture images at 0 and 24 hours.
-
Measure the wound area at both time points to quantify cell migration.
Cell Proliferation (MTT or CellTiter-Glo Assay):
-
Seed cells in a 96-well plate.
-
After PIN1 degradation, add MTT reagent or CellTiter-Glo reagent.
-
Incubate according to the manufacturer's instructions.
-
Measure absorbance or luminescence to determine the relative number of viable cells.
Visualizations
Caption: Experimental workflow for investigating the effects of PIN1 degradation.
Caption: Effect of PIN1 degradation on the Wnt/β-catenin signaling pathway.
Caption: Impact of PIN1 degradation on the Notch signaling pathway.
Caption: Consequences of PIN1 degradation on the NF-κB signaling pathway.
References
- 1. Peptidyl-Prolyl Isomerase Pin1 Markedly Enhances the Oncogenic Activity of the Rel Proteins in the NF-κB family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pin1 regulates turnover and subcellular localization of beta-catenin by inhibiting its interaction with APC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A CRISPR knockout screen reveals new regulators of canonical Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.unipd.it [research.unipd.it]
- 9. The prolyl-isomerase Pin1 is a Notch1 target that enhances Notch1 activation in cancer [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Hes1 enhances lapatinib sensitivity in gastric cancer sphere-forming cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Prolyl Isomerase Pin1 Regulates the NF-κB Signaling Pathway and Interleukin-8 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. mouse beta catenin antibody | 38 (6 knockout-validated) products in Validated Antibody Database; 54 cited in the literature; 160 total from 14 suppliers [labome.com]
- 18. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]
- 19. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Studying Cell Cycle Progression Using PROTAC PIN1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of cell cycle progression, acting on numerous phosphorylated proteins to control their stability, localization, and activity. Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention. Proteolysis Targeting Chimeras (PROTACs) offer a novel strategy to target PIN1 by inducing its degradation through the ubiquitin-proteasome system. This document provides detailed application notes and protocols for utilizing PROTAC PIN1 degrader-1 to investigate its effects on cell cycle progression.
This compound is a heterobifunctional molecule composed of a ligand that binds to PIN1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of PIN1, effectively depleting the cell of this key cell cycle regulator.
Mechanism of Action
The degradation of PIN1 by this compound disrupts the normal cell cycle by affecting the function of key regulatory proteins. PIN1 is known to play a crucial role in both the G1/S and G2/M transitions. In the G1 phase, PIN1 is involved in the activation of Cyclin D1 and the phosphorylation of the Retinoblastoma (Rb) protein, which in turn releases the E2F transcription factor to promote the expression of genes required for S-phase entry. By degrading PIN1, this compound is expected to decrease Cyclin D1 levels and reduce Rb phosphorylation, leading to a G1 cell cycle arrest.
Data Presentation
The following tables summarize the quantitative data for various PROTAC PIN1 degraders from published studies.
| Degrader Name | DC50 | Cell Line | Assay Conditions | Reference |
| This compound (D4) | 1.8 nM | MDA-MB-468 | Not specified | [1] |
| P1D-34 | 177 nM | MV-4-11 | 24-hour treatment | [2][3] |
| 158H9 | ~500 nM | BxPC3 | 24-hour treatment | [4] |
| 164A10 | ~500 nM | BxPC3 | 24-hour treatment | [4] |
| Degrader Name | GI50 / IC50 | Cell Line | Assay Conditions | Reference |
| This compound (D4) | > 30 µM | MDA-MB-468 | 96-hour CellTiter-Glo assay | [1] |
| P1D-34 | Potent inhibition | Various AML | Not specified | [2][3] |
| 158H9 (inhibitor activity) | 21.5 nM | Not specified | Not specified | [5] |
Signaling Pathways and Experimental Workflows
Figure 1: Mechanism of this compound action.
Figure 2: PIN1's role in G1/S progression and the effect of its degradation.
Figure 3: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Western Blotting for PIN1 Degradation
This protocol is to confirm the degradation of PIN1 and assess the levels of downstream cell cycle proteins.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PIN1, anti-Cyclin D1, anti-phospho-Rb, anti-Rb, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for different time points. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the extent of protein degradation relative to the loading control.
Flow Cytometry for Cell Cycle Analysis
This protocol is to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Complete cell culture medium
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases. A study on the P1D-34 degrader showed it induced G1/S arrest in MV-4-11 cells[3].
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes: CRISPR/Cas9 Mediated Knockout of PIN1 as a Genetic Validation Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] PIN1 exerts its function by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within its substrate proteins. This conformational change can significantly impact the substrate's stability, localization, and activity, thereby modulating key signaling pathways.[3][4]
Overexpression of PIN1 has been implicated in a multitude of human cancers and is often associated with poor prognosis.[2] PIN1 can act as an oncogenic driver by activating oncoproteins such as c-Myc and Cyclin D1, while inactivating tumor suppressors.[3] Consequently, PIN1 has emerged as a promising therapeutic target for cancer drug development.
Genetic validation is a crucial step in the early stages of drug discovery to confirm that the modulation of a specific target, such as PIN1, will have the desired therapeutic effect. The CRISPR/Cas9 system offers a powerful and precise method for gene knockout, enabling the creation of cell lines that are completely deficient in the target protein. By comparing the phenotype of PIN1 knockout (KO) cells to their wild-type (WT) counterparts, researchers can unequivocally validate the on-target effects of potential PIN1 inhibitors.
These application notes provide a comprehensive guide to utilizing CRISPR/Cas9-mediated knockout of PIN1 as a genetic validation tool. We include detailed protocols for generating PIN1 KO cell lines and for subsequent phenotypic assays to assess the impact on cell viability, apoptosis, and cell cycle progression.
Data Presentation
The following tables summarize quantitative data on the effects of PIN1 knockout in various cancer cell lines.
Table 1: Effect of PIN1 Knockout on Cancer Cell Viability
| Cell Line | Assay | Endpoint | Wild-Type | PIN1 Knockout | Fold Change | Reference |
| HeLa | MTT | % Viability (72h) | 100% | 65% | 0.65 | Hypothetical Data |
| MCF-7 | MTT | % Viability (72h) | 100% | 72% | 0.72 | Hypothetical Data |
| A549 | MTT | % Viability (72h) | 100% | 58% | 0.58 | Hypothetical Data |
| PC-3 | MTT | IC50 (Doxorubicin) | 0.5 µM | 0.2 µM | 0.40 | Hypothetical Data |
Note: Data presented are representative examples and may vary depending on experimental conditions.
Table 2: Effect of PIN1 Knockout on Apoptosis
| Cell Line | Assay | Parameter | Wild-Type | PIN1 Knockout | % Increase | Reference |
| HeLa | Annexin V/PI | % Apoptotic Cells | 5% | 25% | 400% | Hypothetical Data |
| MCF-7 | Annexin V/PI | % Apoptotic Cells | 8% | 30% | 275% | Hypothetical Data |
| A549 | TUNEL | % TUNEL Positive | 3% | 18% | 500% | Hypothetical Data |
Note: Data presented are representative examples and may vary depending on experimental conditions.
Table 3: Effect of PIN1 Knockout on Cell Cycle Distribution
| Cell Line | Assay | Cell Cycle Phase | Wild-Type (%) | PIN1 Knockout (%) | Change (%) | Reference |
| HeLa | Propidium Iodide | G0/G1 | 45 | 65 | +20 | Hypothetical Data |
| S | 35 | 20 | -15 | |||
| G2/M | 20 | 15 | -5 | |||
| PC-3 | Propidium Iodide | G0/G1 | 50 | 70 | +20 | Hypothetical Data |
| S | 30 | 15 | -15 | |||
| G2/M | 20 | 15 | -5 |
Note: Data presented are representative examples and may vary depending on experimental conditions.
Mandatory Visualization
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of PIN1 in HeLa Cells
This protocol describes the generation of a PIN1 knockout HeLa cell line using a commercially available plasmid system expressing Cas9 and a PIN1-specific guide RNA (gRNA). A similar strategy can be applied to other cancer cell lines.
Materials:
-
HeLa cells (ATCC® CCL-2™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (Addgene #48138)
-
PIN1-specific sgRNA oligos (Synthesized)
-
Lipofectamine 3000 Transfection Reagent
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing service
-
Anti-PIN1 antibody
-
Anti-β-actin antibody
-
Western blot reagents and equipment
Methodology:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting an early exon of the human PIN1 gene using a web-based tool (e.g., CHOPCHOP).
-
Synthesize complementary oligos for each sgRNA with BbsI overhangs.
-
Anneal the oligos and clone them into the BbsI-digested pSpCas9(BB)-2A-GFP vector.
-
Verify the correct insertion by Sanger sequencing.
-
-
Transfection:
-
Seed HeLa cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the PIN1-sgRNA-Cas9-GFP plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
As a control, transfect a separate well with the empty pSpCas9(BB)-2A-GFP vector.
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, select for transfected cells by adding puromycin (determine the optimal concentration beforehand with a kill curve).
-
Alternatively, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells.
-
-
Single-Cell Cloning:
-
After selection, dilute the cells to a concentration of 0.5 cells/100 µL and plate 100 µL/well in a 96-well plate.
-
Monitor the plates for the growth of single colonies.
-
-
Expansion and Validation of Knockout Clones:
-
Expand the single-cell clones into larger culture vessels.
-
Genomic DNA Validation: Extract genomic DNA from each clone. Amplify the region of the PIN1 gene targeted by the sgRNA using PCR. Analyze the PCR products by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Validation: Perform Western blot analysis on cell lysates from validated clones using an anti-PIN1 antibody to confirm the absence of PIN1 protein expression. Use β-actin as a loading control.
-
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Wild-type and PIN1 KO HeLa cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed 5,000 wild-type and PIN1 KO HeLa cells per well in a 96-well plate in 100 µL of complete medium.
-
Include wells with medium only as a blank control.
-
-
Incubation:
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
At each time point, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of the cell-containing wells.
-
Calculate cell viability as a percentage relative to the wild-type control at each time point.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Wild-type and PIN1 KO HeLa cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Preparation:
-
Culture wild-type and PIN1 KO HeLa cells to 70-80% confluency.
-
Harvest the cells by trypsinization and wash once with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
Wild-type and PIN1 KO HeLa cells
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Methodology:
-
Cell Fixation:
-
Harvest approximately 1 x 10^6 wild-type and PIN1 KO HeLa cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 5: Western Blot Analysis of PIN1 and Downstream Targets
This protocol confirms the knockout of PIN1 and examines the expression of its downstream targets, Cyclin D1 and c-Myc.
Materials:
-
Wild-type and PIN1 KO HeLa cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PIN1, anti-Cyclin D1, anti-c-Myc, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Sample Preparation:
-
Lyse wild-type and PIN1 KO HeLa cells and quantify the protein concentration.
-
Prepare samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the β-actin loading control to compare the expression levels of Cyclin D1 and c-Myc between wild-type and PIN1 KO cells.
-
References
- 1. The prolyl-isomerase Pin1 activates the mitochondrial death program of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Pin1 function in the mouse causes phenotypes resembling cyclin D1-null phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing PROTAC PIN1 degrader-1 concentration and incubation time
Welcome to the technical support center for PROTAC PIN1 degrader-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound?
A good starting point for dose-response experiments is to test a wide range of concentrations to identify the optimal concentration for degradation and to observe the potential "hook effect".[1] A broad concentration range, from low nanomolar to high micromolar, is recommended. For specific PROTAC PIN1 degraders, reported half-maximal degradation concentrations (DC50) can guide your initial experiments.
Q2: How long should I incubate my cells with this compound?
The optimal incubation time can vary depending on the specific degrader and cell line used. It is recommended to perform a time-course experiment to determine the optimal time point for maximal degradation.[2] Some degraders can induce rapid degradation within hours, while others may require longer incubation periods.[2] For example, the PIN1 degrader P1D-34 showed more than 50% degradation after 16 hours, with 79% degradation achieved at 24 hours.[3]
Q3: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range.[1]
Q4: My this compound is not showing any degradation. What are the possible reasons?
Several factors could contribute to a lack of degradation. These include poor cell permeability of the PROTAC, low binding affinity to PIN1 or the E3 ligase, or the formation of a non-productive ternary complex.[1] It is also important to ensure the stability of the compound in your cell culture medium.[1]
Q5: How can I confirm that the observed degradation is due to the proteasome?
To confirm that the degradation is mediated by the proteasome, you can co-treat your cells with your this compound and a proteasome inhibitor, such as MG132. If the degradation is proteasome-dependent, the presence of the inhibitor should "rescue" the protein from degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No PIN1 degradation observed at any concentration. | 1. Poor cell permeability.[1] 2. Low binding affinity to PIN1 or E3 ligase. 3. Compound instability.[1] 4. Incorrect experimental setup. | 1. Evaluate the physicochemical properties of the degrader. 2. Confirm target engagement using biophysical assays (e.g., SPR, ITC).[1][4] 3. Check compound stability in media using LC-MS.[4] 4. Verify cell health, passage number, and seeding density.[1] |
| High variability between replicates. | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and proper technique. 3. Avoid using the outer wells of the plate or fill them with media/PBS. |
| "Hook effect" observed at higher concentrations. | Formation of non-productive binary complexes.[1] | Titrate the PROTAC concentration downwards to find the optimal window for ternary complex formation and degradation.[1] |
| Cell toxicity observed. | Off-target effects or high compound concentration. | Perform a cell viability assay (e.g., CTG, CCK-8) to determine the cytotoxic concentration of your degrader.[5][] Use concentrations below the toxic threshold for degradation experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for different PROTAC PIN1 degraders.
Table 1: In Vitro Degradation Parameters for PROTAC PIN1 Degraders
| Degrader | Cell Line | DC50 | Dmax | Incubation Time | Reference |
| P1D-34 | MV-4-11 | 177 nM | 95% | 24 hours | [3] |
| This compound | MDA-MB-468 | 1.8 nM | Not Reported | Not Reported | [7] |
| This compound | MDA-MB-468 | 0.018 µM | Not Reported | Not Reported | [8] |
| 158H9 | Multiple Cancer Cell Lines | ~500 nM | ~100% | Not Reported | [9] |
| 164A10 | Multiple Cancer Cell Lines | ~500 nM | ~100% | Not Reported | [9] |
Table 2: Time-Dependent Degradation of PIN1 by P1D-34 in MV-4-11 Cells
| Incubation Time | PIN1 Degradation | Reference |
| 16 hours | >50% | [3] |
| 24 hours | 79% | [3] |
Experimental Protocols
Western Blot for PIN1 Degradation
This protocol outlines the steps to assess the degradation of PIN1 protein following treatment with this compound.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO). For time-course experiments, treat cells for different durations.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PIN1 overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% inhibition of cell growth).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lack of PIN1 Degradation with PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when a PROTAC (Proteolysis Targeting Chimera) fails to induce the degradation of PIN1.
Frequently Asked Questions (FAQs)
Q1: My PROTAC isn't causing PIN1 degradation. What are the most common initial checkpoints?
A1: When PIN1 degradation is not observed, it's crucial to systematically verify each step of the PROTAC mechanism. The initial and most common failure points include:
-
PROTAC Integrity and Activity: Ensure your PROTAC compound is of high quality and has been stored correctly to prevent degradation.[1]
-
Cellular Permeability: PROTACs are large molecules and may have poor cell membrane permeability.[2]
-
Target Engagement: The PROTAC must be able to bind to both PIN1 and the recruited E3 ligase within the cell.
-
Ternary Complex Formation: Successful binding to both proteins must lead to the formation of a stable PIN1-PROTAC-E3 ligase ternary complex.[][4]
A logical first step is to confirm that the lack of degradation is not due to a general cellular issue. This can be done by including a positive control PROTAC that is known to work in your cell line.
Q2: How can I determine if my PROTAC is entering the cell and binding to PIN1?
A2: Confirming cellular uptake and target engagement is a critical troubleshooting step. Several techniques can be employed:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of PIN1 in the presence of the PROTAC. A shift in the melting temperature of PIN1 indicates direct binding of the PROTAC within the cell.[2]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can measure the proximity between a NanoLuc®-tagged PIN1 and a fluorescently labeled PROTAC, providing evidence of direct binding.[2][4]
-
Mass Spectrometry: This technique can be used to quantify the intracellular concentration of your PROTAC, directly confirming its ability to penetrate the cell membrane.[1]
Q3: I've confirmed target engagement, but still see no degradation. What's the next step?
A3: If your PROTAC is entering the cell and binding to PIN1, the next critical step to investigate is the formation of the ternary complex with the E3 ligase.[4] The stability and kinetics of this complex are crucial for efficient ubiquitination.[] Several biophysical and in-cell assays can be used to assess ternary complex formation:
-
Co-Immunoprecipitation (Co-IP): This is a standard method to verify the formation of the PIN1-PROTAC-E3 ligase complex within cells. By immunoprecipitating the E3 ligase, you can then use a Western blot to detect the presence of PIN1 in the complex.[2]
-
Surface Plasmon Resonance (SPR): SPR can monitor the real-time formation and dissociation of the ternary complex, providing detailed kinetic information.[][5]
-
Isothermal Titration Calorimetry (ITC): ITC can also be used to characterize the thermodynamics of ternary complex formation.[5]
Q4: What if the ternary complex forms, but PIN1 is still not degraded?
A4: The formation of a ternary complex does not guarantee subsequent ubiquitination and degradation. Several factors could be at play:
-
Inefficient Ubiquitination: The lysine (B10760008) residues on the surface of PIN1 might not be accessible to the E2 ubiquitin-conjugating enzyme, even when the ternary complex is formed. An in-cell ubiquitination assay can be performed by immunoprecipitating PIN1 and then performing a Western blot for ubiquitin. The appearance of a high-molecular-weight smear indicates polyubiquitination.[2]
-
Proteasome Inhibition: It's possible that the proteasome itself is inhibited or not functioning correctly. Co-treatment with a known proteasome inhibitor like MG132 or bortezomib (B1684674) should rescue PIN1 from degradation if the upstream machinery is working.[6][7]
-
Cellular Localization: PIN1 is found in both the nucleus and the cytoplasm.[8] If your PROTAC is designed to recruit an E3 ligase that is primarily localized in a different cellular compartment than PIN1, this can prevent effective degradation.
Q5: Could the choice of E3 ligase be the problem?
A5: Yes, the choice of E3 ligase is critical. The two most commonly used E3 ligases for PROTACs are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[9][10] If you are not seeing degradation with a PROTAC that recruits one of these, it may be worth designing a similar PROTAC that recruits the other. Additionally, the expression levels of the chosen E3 ligase can vary between different cell lines. It is advisable to confirm the expression of the recruited E3 ligase in your cell line of interest.
Troubleshooting Guides
Problem 1: No PIN1 Degradation Observed by Western Blot
This is the most common starting point for troubleshooting. The following workflow will help you systematically identify the point of failure.
Caption: A logical workflow for troubleshooting failed PIN1 degradation experiments.
Experimental Protocols
1. Western Blot for PIN1 Degradation
-
Objective: To quantify the amount of PIN1 protein in cells after treatment with a PROTAC.
-
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and then incubate with a primary antibody against PIN1. After washing, incubate with a secondary antibody conjugated to HRP.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To determine if the PROTAC induces the formation of a complex between PIN1 and the recruited E3 ligase.
-
Methodology:
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN or anti-VHL) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose (B213101) beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the eluate by Western blot using an antibody against PIN1.
-
Data Presentation
Table 1: Example Data for Troubleshooting PIN1 Degradation
| Experimental Step | Assay | Expected Result for Successful Degradation | Common Failure Indication |
| Degradation | Western Blot | Dose-dependent decrease in PIN1 protein levels | No change in PIN1 protein levels |
| Target Engagement | CETSA | Increased thermal stability of PIN1 | No change in PIN1 thermal stability |
| Ternary Complex | Co-IP | PIN1 detected in E3 ligase immunoprecipitate | No PIN1 detected in E3 ligase IP |
| Ubiquitination | In-Cell Ubiquitination Assay | High molecular weight smear for PIN1 | No ubiquitination signal for PIN1 |
| Proteasome Activity | Proteasome Inhibitor Control | Rescue of PIN1 degradation | No rescue of PIN1 degradation |
Signaling and Experimental Workflow Diagrams
Caption: The mechanism of action for a PIN1-targeting PROTAC.
Caption: Logical relationships in ternary complex formation and its impact on ubiquitination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Ternary Complex Formation [promega.com]
- 5. jove.com [jove.com]
- 6. pnas.org [pnas.org]
- 7. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC PIN1 Degrader-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using PROTAC PIN1 degrader-1. The information is intended for scientists and drug development professionals working with targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects when using a PIN1 PROTAC?
Off-target effects with PROTACs can originate from several sources. For a PIN1-targeting PROTAC, these can be broadly categorized into three areas:
-
Off-Target Binding of the PIN1 Warhead: The small molecule ligand designed to bind to PIN1 may have an affinity for other proteins, particularly those with similar binding pockets. This can lead to the degradation of unintended proteins.
-
Off-Target Binding of the E3 Ligase Recruiter: The ligand that recruits the E3 ubiquitin ligase (e.g., pomalidomide (B1683931) for Cereblon [CRBN] or VH032 for VHL) can have its own biological activity. For instance, pomalidomide-based PROTACs are known to sometimes induce the degradation of endogenous zinc-finger (ZF) proteins.
-
Context-Dependent Ternary Complex Formation: Even with selective binders, the PROTAC can induce the formation of a ternary complex (Target-PROTAC-E3 Ligase) with a protein other than PIN1. The specific linker used can influence the stability and conformation of these off-target complexes.
Q2: How can I distinguish between direct off-target degradation and downstream effects resulting from PIN1 degradation?
Differentiating direct off-targets from the indirect, downstream consequences of PIN1 degradation is crucial for accurate data interpretation. PIN1 is a key regulator of many signaling pathways, and its degradation is expected to have cascading effects on protein expression.
-
Time-Course Experiments: Direct degradation of off-target proteins typically occurs rapidly, on a similar timescale to PIN1 degradation. Downstream effects on protein levels often manifest at later time points.
Technical Support Center: PROTAC PIN1 degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTAC PIN1 degrader-1 in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: No or low degradation of PIN1 observed.
-
Question: My Western blot shows no significant reduction in PIN1 levels after treating cells with this compound. What could be the reason?
-
Answer: Several factors can contribute to a lack of PIN1 degradation. Consider the following troubleshooting steps:
-
Suboptimal Concentration: The concentration of the PROTAC is critical. High concentrations can lead to the "hook effect," where the formation of unproductive binary complexes (PROTAC-PIN1 or PROTAC-E3 ligase) dominates over the productive ternary complex (PIN1-PROTAC-E3 ligase), paradoxically reducing degradation.[1][2] Conversely, a concentration that is too low will not be effective.
-
Incorrect Incubation Time: The kinetics of PROTAC-mediated degradation can vary.
-
Solution: Conduct a time-course experiment at an optimal concentration to determine the ideal incubation time for maximal degradation (e.g., 4, 8, 16, 24 hours).[2]
-
-
Poor Cell Permeability: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane.[1]
-
Solution: While modifying the PROTAC itself isn't an option for the end-user, ensure that the experimental conditions, such as cell confluency and health, are optimal for cellular uptake.
-
-
Low E3 Ligase Expression: The efficacy of a PROTAC is dependent on the expression level of the recruited E3 ligase in the cell line being used.[2] this compound utilizes a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase.[3]
-
Solution: Confirm that your cell line expresses sufficient levels of CRBN. This can be checked via Western blot or qPCR.
-
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium over the course of the experiment.[1]
-
Solution: Assess the stability of the PROTAC in your specific media conditions if you suspect this to be an issue.
-
-
Lack of Ternary Complex Formation: The PROTAC may not be effectively bringing together PIN1 and the E3 ligase.
-
Issue 2: Inconsistent degradation results between experiments.
-
Question: I am observing significant variability in PIN1 degradation from one experiment to the next. What could be causing this?
-
Answer: Inconsistent results are often due to variations in experimental conditions.
-
Cell Culture Conditions: Cell passage number, confluency, and overall health can impact protein expression levels and the efficiency of the ubiquitin-proteasome system.[1]
-
Solution: Standardize your cell culture protocols. Use cells within a defined passage number range and maintain consistent seeding densities.[1]
-
-
Reagent Preparation: Inconsistent preparation of the PROTAC stock solution and dilutions can lead to variability.
-
Solution: Ensure accurate and consistent preparation of all reagents. Prepare fresh dilutions for each experiment from a validated stock solution.
-
-
Issue 3: Off-target effects are observed.
-
Question: My proteomics data shows unintended degradation of other proteins besides PIN1. How can I confirm and mitigate these off-target effects?
-
Answer: Off-target effects can arise from the PROTAC degrading proteins other than the intended target.[1]
-
Confirmation:
-
Quantitative Proteomics: Use techniques like Tandem Mass Tagging (TMT)-based quantitative proteomics to get a global view of protein level changes upon PROTAC treatment. This can help identify off-target effects early.[1] A shorter treatment time (<6 hours) is recommended to distinguish direct targets from downstream effects.[4]
-
Western Blotting: Validate potential off-targets identified through proteomics using specific antibodies.[5]
-
Target Engagement Assays: Confirm that the PROTAC engages with the identified off-target protein using techniques like Cellular Thermal Shift Assay (CETSA).[5]
-
-
Mitigation Strategies (for future PROTAC design):
-
Optimize the Target-Binding Warhead: Use a more selective binder for the protein of interest.[1]
-
Modify the Linker: The linker's length and composition can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination.[1][]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates and may form different off-target ternary complexes.[1][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the composition of this compound?
A1: this compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (PIN1), a ligand that recruits an E3 ubiquitin ligase (a thalidomide-based ligand for Cereblon), and a linker connecting the two.[3][8]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon where at high concentrations of a PROTAC, the degradation of the target protein decreases.[1][2] This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation.[1][2] To avoid this, it is crucial to perform a wide dose-response curve to identify the optimal concentration range for degradation.[1]
Q3: What are the key signaling pathways regulated by PIN1?
A3: PIN1 is a peptidyl-prolyl cis-trans isomerase that plays a crucial role in regulating the function of numerous proteins involved in various cellular processes.[9] Key oncogenic signaling pathways influenced by PIN1 include:
-
Ras/AP-1 Pathway: PIN1 can enhance the transcriptional activity of AP-1 (c-Fos and c-Jun), promoting cell proliferation.[10]
-
Wnt/β-catenin Pathway: PIN1 can increase the stability and accumulation of β-catenin, leading to its translocation to the nucleus and activation of target genes.[10]
-
PI3K/Akt/mTOR Pathway: PIN1 is intertwined with insulin (B600854) signaling and can promote the activation of this pathway.[11]
-
NOTCH Pathway: PIN1 can boost the cleavage of the NOTCH1 receptor and prevent its degradation, thereby increasing pathway activation.[11]
Q4: What experimental controls are essential when using this compound?
A4: To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the PROTAC.[5]
-
Negative Control PROTAC: An inactive epimer of the PROTAC that does not bind to the E3 ligase can help differentiate between target degradation and other pharmacological effects.[5]
-
E3 Ligase Ligand Alone: Treating cells with the E3 ligase recruiting moiety by itself can help identify any off-target effects associated with this component.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for select PIN1 degraders.
Table 1: In Vitro Degradation and Potency of PIN1 Degraders
| Compound | DC50 (nM) | Cell Line(s) | IC50 (nM) | Assay | Reference(s) |
| This compound (compound D4) | 1.8 | - | >30,000 (GI50) | MDA-MB-468 cell viability | [3] |
| P1D-34 | 177 | MV-4-11 | - | - | [13][14] |
| Compound [I] | ~500 | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | 21.5 | DELFIA | [15] |
| Compound [II] | ~500 | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | 4.1 | DELFIA | [15] |
| 164B8 | - | - | 4.65 | DELFIA | [16] |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% inhibition. GI50: Concentration for 50% growth inhibition.
Key Experimental Protocols
1. Western Blotting for PIN1 Degradation
This protocol is used to quantify the degradation of PIN1 protein following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended to identify the optimal concentration and observe any potential hook effect.[2]
-
Include a vehicle-only control (e.g., DMSO).
-
Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).[2][17]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[2]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli buffer.
-
Denature the samples by heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PIN1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
2. Target Ubiquitination Assay
This protocol determines if PIN1 is ubiquitinated in the presence of the PROTAC, which is a key step in the degradation process.
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration.
-
Immunoprecipitate PIN1 using a specific antibody.
-
-
Western Blotting:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody to detect polyubiquitin (B1169507) chains on PIN1.[1]
-
Visualizations
Caption: Key oncogenic signaling pathways regulated by PIN1.
Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Context Matters: E3 Ligase-Ligand Pairing Strategies for Optimized PROTAC Performance [protein-cell.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Pin1 degraders act as ‘molecular crowbars’ | BioWorld [bioworld.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
PIN1 PROTAC Permeability Enhancement: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the permeability of PIN1 PROTACs. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My PIN1 PROTAC is potent in biochemical assays but shows no activity in cells. Is this a permeability issue?
A: This is a common challenge in PROTAC development. A significant drop in potency from a biochemical to a cellular assay often indicates poor cell permeability. PROTACs are large molecules, frequently violating traditional "Rule of Five" guidelines for oral drugs, which can make it difficult for them to cross the cell membrane.[1] Many early PIN1 inhibitors also suffered from poor cell permeability.[2][3]
Troubleshooting Steps:
-
Confirm Permeability: Directly measure the permeability of your PIN1 PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay.
-
Analyze Physicochemical Properties: Evaluate the molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBDs), and rotatable bonds of your molecule. These factors significantly impact permeability.[1]
-
Review the Structure: Assess the warhead, linker, and E3 ligase ligand for moieties that might hinder permeability.
Q2: What are the key structural features of my PIN1 PROTAC that I should modify to improve permeability?
A: The permeability of a PROTAC is a complex interplay of its three main components: the PIN1-targeting warhead, the E3 ligase ligand, and the linker.
-
PIN1 Warhead: While the choice of warhead is primarily dictated by its binding affinity and selectivity for PIN1, its physicochemical properties contribute to the overall properties of the PROTAC. If the warhead itself has low permeability, it will be challenging to develop a permeable PROTAC.
-
E3 Ligase Ligand: Different E3 ligase ligands (e.g., for Cereblon or VHL) have distinct physicochemical properties that will affect the permeability of the final PROTAC.
-
Linker: The linker is a critical and highly tunable component for modulating permeability.[4][5] Key aspects to consider are its length, composition, and rigidity.
The successful PIN1 PROTAC, P1D-34, utilized the covalent PIN1 inhibitor Sulfopin as a warhead and a Cereblon (CRBN) E3 ligase ligand.[1] The design of P1D-34 involved synthesizing and testing PROTACs with different E3 ligase ligands and varying linker lengths to achieve potent degradation.[1]
Table 1: Design Considerations for Enhancing PIN1 PROTAC Permeability
| PROTAC Component | Strategy for Permeability Enhancement | Key Considerations |
| PIN1 Warhead | Select a warhead with favorable physicochemical properties. | Balance between binding affinity and permeability. Covalent inhibitors like Sulfopin can provide high potency.[1] |
| E3 Ligase Ligand | Choose a ligand with a good balance of binding affinity and permeability. | CRBN-based ligands are often used in successful PROTACs.[1] |
| Linker | Optimize length, rigidity, and polarity. Introduce features that promote intramolecular hydrogen bonding (the "chameleon effect"). | Shorter linkers can reduce molecular weight and TPSA. Rigid linkers may reduce the entropic penalty of membrane crossing. PEG linkers can improve solubility but may not always improve permeability.[6] |
Q3: How does the linker composition affect the permeability of my PIN1 PROTAC?
A: The linker is more than just a spacer; its chemical composition plays a pivotal role in the overall physicochemical properties of the PROTAC and, consequently, its permeability.[4][7]
-
Flexibility vs. Rigidity: A flexible linker with a high number of rotatable bonds can be entropically penalized when entering the ordered lipid bilayer of the cell membrane.[1] Introducing some rigidity into the linker can pre-organize the molecule into a more permeable conformation.
-
Polarity: A linker with a high number of polar functional groups will increase the TPSA and the number of hydrogen bond donors and acceptors, leading to reduced permeability.[7]
-
"Chameleon Effect": Strategically placing functional groups that can form intramolecular hydrogen bonds can allow the PROTAC to adopt a more compact, less polar conformation in the lipophilic environment of the cell membrane, effectively shielding its polar groups.
Logical Relationship of Linker Properties and Permeability
Caption: Impact of linker properties on physicochemical parameters and cell permeability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Preparation of Stock Solution: Dissolve the PIN1 PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Donor Plate Preparation: Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the final desired concentration. The final DMSO concentration should be kept low (e.g., <1%). Add the PROTAC solution to the wells of a 96-well donor plate.
-
Acceptor Plate Preparation: Coat the filter of a 9-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane). Allow the solvent to evaporate, leaving a lipid layer. Add buffer to the wells of the acceptor plate.
-
Assay Incubation: Carefully place the donor plate on top of the acceptor plate, so the lipid membrane separates the two chambers. Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp): Calculate the Papp value using the following formula:
Papp = (V_A / (Area × time)) × ( [drug]_acceptor / [drug]_donor )
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Protocol 2: Western Blotting for Target Protein Degradation
This is a standard method to indirectly assess PROTAC permeability by quantifying the reduction in PIN1 protein levels following treatment.
Methodology:
-
Cell Seeding: Plate cells (e.g., MV-4-11, a cell line where PIN1 PROTACs have been shown to be effective) at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[1]
-
PROTAC Treatment: Treat the cells with varying concentrations of your PIN1 PROTAC or a vehicle control (e.g., DMSO) for a specific duration (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for PIN1.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the PIN1 signal to a loading control (e.g., GAPDH or β-actin). A dose-dependent decrease in PIN1 levels indicates successful degradation, implying the PROTAC was able to permeate the cells.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
Technical Support Center: PIN1 and E3 Ligase Interactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth information and guidance on the intricate relationship between the prolyl isomerase PIN1 and E3 ubiquitin ligases. While the direct degradation of PIN1 by a specific E3 ligase is not the primary regulatory mechanism described in the literature, this guide will help you select and study the optimal E3 ligase systems that are functionally regulated by PIN1, a crucial aspect for therapeutic target validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which PIN1's stability is regulated?
A1: Current research suggests that the stability of PIN1 is not primarily regulated by direct ubiquitination and degradation mediated by a specific E3 ligase. Instead, PIN1 levels are often controlled at the transcriptional and post-translational levels, with phosphorylation playing a key role in stabilizing the protein by preventing its ubiquitination. Furthermore, recent therapeutic strategies have focused on inducing PIN1 degradation using small molecules that cause conformational changes, leading to its proteasomal degradation, or by using Proteolysis Targeting Chimeras (PROTACs) to artificially recruit an E3 ligase like Cereblon (CRBN).[1]
Q2: Which E3 ligase is most relevant to study in the context of PIN1's function?
A2: The most extensively studied E3 ligase in the context of PIN1 function is the SCF (Skp1-Cullin-F-box) complex , with a particular focus on the F-box protein Fbw7 .[2][3][4] PIN1 does not appear to be a direct substrate of Fbw7 for degradation. Instead, PIN1 negatively regulates the stability and tumor-suppressive function of Fbw7 itself.[2][3]
Q3: How does PIN1 regulate the Fbw7 E3 ligase?
A3: PIN1 interacts with phosphorylated Fbw7 and promotes its self-ubiquitination and subsequent proteasomal degradation.[2][3] This occurs because PIN1-mediated isomerization of Fbw7 disrupts its dimerization, which is essential for its stability and function.[2][3] By degrading Fbw7, PIN1 indirectly leads to the stabilization of several key oncoproteins that are normally targeted by Fbw7 for degradation, such as c-Myc, Cyclin E, and Mcl-1.[3][5]
Q4: Are there other E3 ligases influenced by PIN1?
A4: Yes, PIN1's influence extends to other E3 ligases and their substrates. For instance, PIN1 can interfere with the interaction between the E3 ligase E6AP and the estrogen receptor-alpha (ERα), leading to the stabilization of ERα in breast cancer.[6] Additionally, PIN1 can modulate the ubiquitination of conventional protein kinase C (PKC) isozymes, priming them for degradation.[7]
Troubleshooting Guides
Problem 1: Difficulty observing a direct interaction between PIN1 and your E3 ligase of interest in a co-immunoprecipitation (Co-IP) experiment.
-
Possible Cause: The interaction may be transient or phosphorylation-dependent.
-
Troubleshooting Steps:
-
Ensure that the cells have been treated with a relevant stimulus (e.g., growth factors) to induce the necessary post-translational modifications, such as phosphorylation, on your E3 ligase.
-
Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of the proteins.
-
Perform a reciprocal Co-IP, using an antibody against the E3 ligase to pull down PIN1, and vice versa, to confirm the interaction.
-
Consider cross-linking your proteins in vivo before lysis to capture transient interactions.
-
Problem 2: Inconsistent results in in vivo ubiquitination assays for an E3 ligase regulated by PIN1.
-
Possible Cause: PIN1's effect on the E3 ligase's self-ubiquitination may be cell-cycle dependent or influenced by other signaling pathways.
-
Troubleshooting Steps:
-
Synchronize your cells to a specific phase of the cell cycle before performing the assay.
-
Overexpress or knock down PIN1 to clearly observe its effect on the ubiquitination of the E3 ligase.
-
Ensure that the proteasome is inhibited (e.g., with MG132) during the assay to allow for the accumulation of ubiquitinated proteins.
-
Use a denaturing lysis buffer for the immunoprecipitation of the ubiquitinated protein to minimize the co-purification of interacting proteins that are not covalently linked by ubiquitin.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PIN1-targeted degradation and its interaction with protein kinases.
Table 1: Potency and Thermal Destabilization of PIN1-Targeting Compounds
| Compound | IC50 (µM) | ΔTm (°C) |
| 158G6 | 21.5 ± 0.6 | -8.41 ± 0.04 |
| 158G12 | 6.8 ± 0.1 | -9.85 ± 0.05 |
| 164A1 | 15 ± 1 | -7.38 ± 0.11 |
| 164A2 | 14.4 ± 0.1 | -7.55 ± 0.05 |
| 164A3 | 5.0 ± 0.5 | -7.85 ± 0.16 |
| 164A5 | 7.5 ± 0.1 | -10.71 ± 0.05 |
Data from a study on targeted degradation of PIN1 by protein-destabilizing compounds.[8] IC50 values represent the concentration for 50% inhibition in a displacement assay, and ΔTm indicates the change in the melting temperature of PIN1 upon compound binding.
Table 2: Enrichment of Dephosphorylated PKCβII in Complex with PIN1
| Protein Fraction | Ratio of Dephosphorylated to Phosphorylated PKCβII | Fold Enrichment |
| Total Cell Lysate | 0.9 ± 0.2 | - |
| GST-PIN1 Pulldown Complex | 5.0 ± 0.6 | ~6-fold |
Data from a study on PIN1's role in the down-regulation of conventional PKC isozymes.[7] The results show that PIN1 preferentially binds to the dephosphorylated form of PKCβII.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect PIN1-Fbw7 Interaction
This protocol is designed to verify the interaction between PIN1 and the Fbw7 E3 ligase in mammalian cells.
Materials:
-
Cell culture reagents
-
Phosphate-buffered saline (PBS)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors
-
Anti-PIN1 antibody
-
Anti-Fbw7 antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-PIN1, anti-Fbw7, or normal IgG) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PIN1 and Fbw7.
-
Protocol 2: In Vivo Ubiquitination Assay to Measure Fbw7 Self-Ubiquitination
This protocol is for detecting changes in the self-ubiquitination of Fbw7 in response to PIN1 expression.
Materials:
-
Plasmids: HA-Ubiquitin, Flag-Fbw7, and a PIN1 expression vector or siRNA against PIN1
-
Transfection reagent
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing Lysis Buffer (e.g., RIPA buffer containing 1% SDS)
-
Dilution Buffer (RIPA buffer without SDS)
-
Anti-Flag antibody
-
Protein A/G magnetic beads
-
Anti-HA antibody for Western blotting
Procedure:
-
Cell Transfection:
-
Co-transfect cells with HA-Ubiquitin and Flag-Fbw7 plasmids.
-
In parallel, transfect cells with a PIN1 expression vector or PIN1 siRNA to modulate PIN1 levels.
-
-
Cell Treatment and Lysis:
-
24-48 hours post-transfection, treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Lyse the cells in Denaturing Lysis Buffer and boil for 10 minutes to dissociate protein complexes.
-
Dilute the lysate 10-fold with Dilution Buffer.
-
-
Immunoprecipitation of Fbw7:
-
Centrifuge the diluted lysate to remove insoluble material.
-
Incubate the supernatant with an anti-Flag antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2 hours.
-
-
Washing and Elution:
-
Wash the beads extensively with a non-denaturing wash buffer.
-
Elute the immunoprecipitated Fbw7 by boiling in 2x Laemmli sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot.
-
Probe the membrane with an anti-HA antibody to detect the ubiquitinated Fbw7 as a high-molecular-weight smear.
-
Re-probe the membrane with an anti-Flag antibody to confirm the immunoprecipitation of Fbw7.
-
Visualizations
Caption: PIN1 regulates the SCF-Fbw7 signaling pathway.
Caption: Workflow for Co-Immunoprecipitation.
Caption: Workflow for In Vivo Ubiquitination Assay.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative regulation of the stability and tumor suppressor function of Fbw7 by the Pin1 prolyl isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fbw7 and Beta-TRCP E3 ubiquitin ligases and their roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pin1 modulates ERα levels in breast cancer through inhibition of phosphorylation-dependent ubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
Linker length optimization for improved PIN1 degrader potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers developing potent PIN1 degraders through linker length optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing any PIN1 degradation with our newly synthesized PROTAC. What are the potential reasons?
A1: Lack of degradation can stem from several factors. First, confirm the integrity and purity of your synthesized PROTAC. Then, verify that your PROTAC is cell-permeable. If permeability is an issue, consider modifying the linker to improve its physicochemical properties. It's also crucial to ensure that the chosen E3 ligase is expressed in your cell line. If the E3 ligase is not present, the PROTAC will not be effective. Finally, the linker length itself might be suboptimal, preventing the formation of a stable ternary complex between PIN1, the PROTAC, and the E3 ligase.[]
Q2: We see PIN1 degradation, but the potency (DC50) is very low. How can we improve it?
A2: Low potency is a common challenge that can often be addressed by optimizing the linker length. A linker that is too short may cause steric hindrance, while a linker that is too long may not bring the E3 ligase and PIN1 into close enough proximity for efficient ubiquitination.[2] A systematic variation of the linker length is recommended. Additionally, the linker's composition and attachment points to the PIN1 binder and E3 ligase ligand can significantly impact the stability of the ternary complex and, consequently, the degradation efficiency.
Q3: We are observing a "hook effect" with our PIN1 degrader. What does this mean and how can we mitigate it?
A3: The hook effect is characterized by a decrease in protein degradation at high PROTAC concentrations. This occurs because the bifunctional nature of the PROTAC leads to the formation of binary complexes (PROTAC-PIN1 or PROTAC-E3 ligase) instead of the productive ternary complex (PIN1-PROTAC-E3 ligase) at high concentrations. To mitigate this, it is important to perform a full dose-response curve to identify the optimal concentration range for your degrader. A shorter linker may also contribute to the hook effect by minimizing the chances of ternary complex formation.[3]
Q4: How does linker length affect the cell permeability of the PIN1 degrader?
A4: The chemical structure of the linker, including its length and composition, influences the physicochemical properties of the PROTAC, such as its solubility and membrane permeability.[] For instance, flexible linkers like polyethylene (B3416737) glycol (PEG) can enhance cell permeability.[2] If you suspect poor cell permeability is limiting your degrader's potency, consider synthesizing analogs with different linker compositions.
Q5: Should we use a flexible or a rigid linker for our PIN1 degrader?
A5: Both flexible and rigid linkers have their advantages. Flexible linkers, such as alkyl chains and PEGs, are the most commonly used and can allow for more conformational flexibility, which may aid in the formation of the ternary complex.[] However, this flexibility can also make them more susceptible to metabolism. Rigid linkers can offer more precise control over the distance and orientation between the two ligands, potentially leading to more potent and selective degraders. The choice between a flexible and rigid linker will depend on the specific structural requirements of the ternary complex.
Data on Linker Length and PIN1 Degrader Potency
The following table summarizes data from a study on CRBN-based PIN1 degraders, illustrating the impact of linker length on degradation potency. The parent compound, 3 (P1D-34), was identified as the most potent degrader. Compounds 5-13 have shorter linkers and exhibit reduced potency compared to 3 .[4]
| Compound | Linker (Methylene Groups) | Relative Potency | DC50 (nM) |
| 3 (P1D-34) | Not specified, but longer than 5-13 | Most Potent | 177 |
| 5-13 | 4-11 | Less Potent than 3 | Not specified |
Note: The exact linker length of the most potent compound, P1D-34, was not explicitly defined in the provided search results, but it was stated to be longer than that of the less potent compounds 5-13.
Experimental Protocols
Western Blot for PIN1 Degradation
This protocol is for assessing the dose-dependent degradation of PIN1 in a human acute myeloid leukemia (AML) cell line, MV-4-11.
Materials:
-
MV-4-11 cells
-
PIN1 degrader of interest
-
DMSO (vehicle control)
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PIN1, anti-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed MV-4-11 cells and treat with increasing concentrations of the PIN1 degrader for 24 hours. Include a DMSO-treated control.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PIN1 and a loading control (e.g., Actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative PIN1 protein level, normalized to the loading control. Calculate the DC50 value from the dose-response curve.[4]
Cell Viability Assay
This protocol is for evaluating the anti-proliferative effect of a PIN1 degrader in AML cell lines.
Materials:
-
AML cell lines (e.g., MV-4-11, MOLM-13, HL-60)
-
PIN1 degrader of interest
-
PIN1 inhibitor (e.g., Sulfopin) as a control
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed AML cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the PIN1 degrader or the PIN1 inhibitor. Include a vehicle-treated control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the IC50 or EC50 value.[4]
Visualizations
References
Technical Support Center: Navigating the PROTAC Hook Effect
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in understanding and overcoming the hook effect in PROTAC-mediated protein degradation experiments. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to ensure the accurate assessment of your PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect is primarily caused by the formation of unproductive binary complexes at excessive PROTAC concentrations. A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1] However, at high concentrations, the PROTAC can independently bind to either the target protein (forming a Target-PROTAC complex) or the E3 ligase (forming an E3 Ligase-PROTAC complex).[1] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for subsequent ubiquitination and degradation.[1]
Q3: What are the experimental consequences of the hook effect?
Q4: At what concentration range is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is often observed at micromolar (µM) concentrations and becomes more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration for degradation and to detect the onset of the hook effect.
Troubleshooting Guides
This section provides structured guidance for identifying and addressing common issues related to the hook effect during your PROTAC experiments.
Problem 1: The dose-response curve for my PROTAC is bell-shaped, showing decreased degradation at high concentrations.
-
Likely Cause: You are observing the classic hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Concentration Range: Repeat the experiment using a broader and more granular range of PROTAC concentrations. This will help to fully characterize the bell-shaped curve and accurately determine the optimal concentration for maximal degradation (Dmax).
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation and use concentrations at or below this for future experiments to avoid the hook effect region.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays such as Co-Immunoprecipitation (Co-IP), NanoBRET, or TR-FRET (see Experimental Protocols section) to directly measure the formation of the ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high PROTAC concentrations would confirm the hook effect mechanism.
-
Problem 2: My PROTAC shows no degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the entire tested concentration range falling within the hook effect region.
-
Troubleshooting Steps:
-
Test a Significantly Wider Concentration Range: It is possible that the initial concentration range was too high and entirely within the hook effect region. Test a very broad range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the degradation window.[2]
-
Verify Target Engagement: Before concluding that the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase. The Cellular Thermal Shift Assay (CETSA) is a valuable tool for confirming target engagement in a cellular context (see Experimental Protocols section).
-
Check E3 Ligase and Target Expression: Ensure that the cell line used expresses both the target protein and the recruited E3 ligase at sufficient levels. Low expression of either can limit PROTAC efficacy.
-
Optimize Incubation Time: The kinetics of protein degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.
-
Data Presentation
Table 1: Illustrative DC50 and Dmax Values for PROTACs Exhibiting a Hook Effect
| PROTAC Example | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observed (> concentration) |
| MZ1 | BRD4 | VHL | HeLa | ~15 | >90 | > 1 µM |
| ARV-110 | Androgen Receptor | VHL | VCaP | ~1 | >95 | > 10 µM |
| Compound X | Target Y | CRBN | HEK293 | 50 | 85 | > 5 µM |
| Compound Z | Target A | VHL | MCF7 | 5 | 95 | > 1 µM |
Note: The values presented are for illustrative purposes and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for Quantifying PROTAC-mediated Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium over a wide concentration range (e.g., 1 pM to 10 µM). Include a vehicle-only control.
-
Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Detecting Ternary Complex Formation
This protocol describes how to perform Co-IP to confirm the formation of the Target-PROTAC-E3 Ligase ternary complex.
Materials:
-
Cells treated with PROTAC or vehicle control
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors.
-
Antibody against the target protein or E3 ligase for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
-
Primary antibodies against the target protein and E3 ligase for Western blotting
Procedure:
-
Cell Lysis:
-
Treat cells with the desired concentrations of PROTAC and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Lyse the cells using Co-IP Lysis Buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads multiple times with Wash Buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase. An increased signal for the co-immunoprecipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
Mandatory Visualizations
References
Technical Support Center: Minimizing In Vitro Toxicity of PROTAC PIN1 Degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering in vitro toxicity with PROTAC PIN1 degrader-1. The information is designed for scientists and drug development professionals to diagnose and mitigate toxicity issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a hetero-bifunctional molecule designed to induce the selective degradation of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) protein. It consists of a ligand that binds to PIN1 and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of PIN1, marking it for degradation by the proteasome. This targeted degradation of PIN1 is intended to disrupt oncogenic signaling pathways where PIN1 is overexpressed or hyperactivated.[1][2][3][4]
Q2: I am observing significant cytotoxicity with my this compound, even at low concentrations. What are the potential causes?
Unexpected cytotoxicity can stem from several factors:
-
On-Target Toxicity: The degradation of PIN1 itself can trigger apoptosis or cell cycle arrest in cancer cells that are dependent on PIN1 signaling for survival.[1][2] PIN1 is known to regulate numerous oncogenes and tumor suppressors.[1][5][6][7]
-
Off-Target Toxicity: The PROTAC molecule might be degrading proteins other than PIN1. This can occur if the PIN1 ligand or the E3 ligase ligand binds to other proteins, leading to their unintended degradation.[8][9]
-
Ligand-Specific Effects: The individual small molecules that make up the PROTAC (the PIN1 binder and the E3 ligase binder) may have inherent cytotoxic activity independent of their role in the PROTAC.[8]
-
Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the degradation of PIN1 or to the PROTAC molecule itself due to its unique genetic makeup and protein expression profile.
-
Compound Purity and Stability: Cytotoxicity could be caused by impurities from the synthesis process or by the degradation of the PROTAC compound in the cell culture media.
-
Experimental Conditions: Factors such as high concentrations of solvents (e.g., DMSO), prolonged incubation times, or suboptimal cell health can contribute to cell death.[8]
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A series of control experiments are crucial to determine the source of the observed toxicity. These experiments help to dissect the mechanism of cell death.
-
Inactive Epimer Control: Synthesize and test a stereoisomer of the E3 ligase ligand that is known to not bind to the E3 ligase. If this control molecule is significantly less toxic, it suggests the cytotoxicity is dependent on E3 ligase engagement.[8]
-
Ligand-Only Controls: Test the PIN1-binding small molecule and the E3 ligase-binding small molecule separately. This will reveal if either component possesses intrinsic cytotoxic activity.[8]
-
Proteasome Inhibition: Pre-treating the cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC can help determine if the cytotoxicity is dependent on proteasomal degradation. A reduction in cytotoxicity suggests a PROTAC-mediated effect.[8]
-
PIN1 Knockout/Knockdown Cells: Utilize CRISPR/Cas9 or shRNA to generate a cell line that does not express PIN1. If this compound is not toxic to these cells, it strongly indicates that the toxicity is on-target.[1]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Initial Screening
You've performed a dose-response experiment and found that your this compound causes a sharp decrease in cell viability at concentrations required for PIN1 degradation.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
The following table presents hypothetical data from control experiments designed to identify the source of cytotoxicity.
| Experiment | Cell Line | Concentration (µM) | Cell Viability (%) | PIN1 Degradation (%) | Interpretation |
| This compound | WT | 1 | 40 | 95 | Cytotoxicity correlates with degradation. |
| Inactive Epimer Control | WT | 1 | 92 | 5 | Cytotoxicity is E3 ligase-dependent. |
| PIN1 Ligand Only | WT | 1 | 95 | 0 | PIN1 ligand is not inherently toxic. |
| E3 Ligase Ligand Only | WT | 1 | 88 | 0 | E3 ligase ligand has minimal toxicity. |
| PROTAC + MG132 | WT | 1 | 85 | 10 | Cytotoxicity is proteasome-dependent. |
| This compound | PIN1 KO | 1 | 90 | N/A | Cytotoxicity is on-target. |
Issue 2: How to Confirm and Quantify On-Target Toxicity
If the control experiments suggest on-target toxicity is the primary driver of cell death, further assays are needed to confirm the mechanism (e.g., apoptosis, cell cycle arrest).
Caspase-Glo® 3/7 Assay for Apoptosis
This assay measures the activity of caspases 3 and 7, which are key effector caspases in the apoptotic pathway.
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Compound Treatment: Treat cells with a dose range of this compound and appropriate controls (e.g., vehicle, staurosporine (B1682477) as a positive control) for the desired time period (e.g., 24, 48, 72 hours).
-
Assay Procedure:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase may indicate a cell cycle arrest induced by PIN1 degradation.
Signaling Pathways and Mechanisms
PIN1's Role in Oncogenic Signaling
PIN1 is a critical regulator of numerous signaling pathways implicated in cancer by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs in its substrate proteins.[5][6] This conformational change can affect protein stability, localization, and activity.[6] Key pathways influenced by PIN1 include:
-
Wnt/β-catenin Pathway: PIN1 enhances the stability of β-catenin, promoting its nuclear translocation and the transcription of target genes involved in cell proliferation.[5]
-
Ras/AP-1 Pathway: PIN1 can enhance the transcriptional activity of AP-1 family members like c-Jun, promoting cancer cell proliferation.[5][6]
-
NOTCH Pathway: PIN1 can amplify NOTCH signaling, which is involved in cell proliferation and differentiation.[10]
-
PI3K-AKT-mTOR Pathway: PIN1 is involved in the activation of this critical cell survival and growth pathway.[10]
Caption: Mechanism of action for this compound and its impact on key signaling pathways.
By understanding the potential sources of toxicity and employing a systematic troubleshooting approach with appropriate controls, researchers can effectively diagnose and mitigate issues encountered during the in vitro evaluation of this compound. This will ultimately facilitate the development of safer and more effective targeted protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PIN1 Degrader On-Target Engagement
Welcome to the technical support center for confirming the on-target engagement of PIN1 degraders. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that my PIN1 degrader is engaging its target in cells?
A1: Confirming on-target engagement is crucial. The primary methods can be categorized into direct and indirect assays:
-
Direct Methods: These assays directly measure the physical interaction between the degrader and the PIN1 protein. A key example is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of PIN1 upon ligand binding.[1][2][3]
-
Indirect Methods: These assays measure the downstream consequences of PIN1 degradation. This includes quantifying the reduction in total PIN1 protein levels and assessing the impact on known PIN1 substrates.[2][4]
Q2: How does the Cellular Thermal Shift Assay (CETSA) work to confirm PIN1 engagement?
A2: CETSA is based on the principle that when a small molecule binds to its target protein, it generally increases the protein's thermal stability.[2][5][6][7] The workflow involves treating cells with your PIN1 degrader, heating the cell lysate across a range of temperatures, and then quantifying the amount of soluble PIN1 remaining at each temperature, typically by Western Blot.[2] A positive on-target engagement is indicated by a shift in the melting curve to a higher temperature for the degrader-treated sample compared to the vehicle control.[2]
Q3: My CETSA experiment is not showing a thermal shift. What are the potential reasons and troubleshooting steps?
A3: Several factors can lead to a lack of thermal shift in a CETSA experiment. Here are some common issues and how to address them:
| Potential Cause | Troubleshooting Steps |
| Degrader does not engage PIN1 in cells | Confirm the activity of your compound with an in vitro binding assay, such as a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA).[8][9][10] |
| Insufficient degrader concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for PIN1 engagement and degradation.[2] |
| Incorrect temperature range tested | Broaden the temperature range used in your experiment (e.g., from 37°C to 80°C in smaller increments) to ensure you capture the melting curve.[2] |
| High variability between replicates | Ensure consistent cell numbers, use calibrated pipettes for accuracy, and verify that your thermal cycler provides even heating.[2] |
Q4: How can I directly measure the degradation of PIN1 protein?
A4: The most common method to quantify the reduction in PIN1 protein levels is through Western Blotting.[11][12] This involves treating your cells with increasing concentrations of the PIN1 degrader for a specific duration, followed by cell lysis, protein quantification, SDS-PAGE, and immunoblotting with a validated anti-PIN1 antibody. A dose-dependent decrease in the PIN1 band intensity indicates successful degradation.[10][11]
Q5: What are some known downstream substrates of PIN1 that I can monitor to confirm functional engagement?
A5: PIN1 regulates the stability and function of numerous proteins involved in cell cycle progression and oncogenesis.[13][14][15] Monitoring the levels of these substrates can provide indirect evidence of on-target activity. A decrease in oncoproteins or an increase in tumor suppressors following treatment with your degrader would support successful PIN1 engagement.[2]
| PIN1 Substrate | Expected Change upon PIN1 Degradation | Primary Function |
| c-Myc | Decrease | Oncoprotein, transcription factor[2][14] |
| Cyclin D1 | Decrease | Cell cycle progression[2][4][13] |
| PML | Increase | Tumor suppressor[2][16] |
| p53 | Stabilization/Activation | Tumor suppressor[13][17] |
| c-Jun | Decrease in activity | Transcription factor[14] |
Troubleshooting Guides
Guide 1: Western Blot for PIN1 Degradation
Issue: No significant decrease in PIN1 protein levels is observed after treatment with the degrader.
| Possible Cause | Troubleshooting Action |
| Ineffective Degrader Concentration | Perform a dose-response experiment with a wider range of concentrations. DC50 values for some PIN1 degraders are in the nanomolar to low micromolar range.[8][18] |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal time for maximal degradation.[12] |
| Proteasome Inhibition | Co-treat cells with your degrader and a proteasome inhibitor (e.g., MG132 or bortezomib). A rescue of PIN1 levels in the presence of the proteasome inhibitor would confirm that the degradation is proteasome-dependent.[10][11] |
| Poor Antibody Quality | Validate your anti-PIN1 antibody using positive and negative controls (e.g., PIN1 knockout cells). |
| Cell Line Specific Effects | Test the degrader in multiple cell lines, as the efficiency of degradation can be cell-type dependent.[8][11][18] |
Guide 2: Interpreting Downstream Substrate Level Changes
Issue: Inconsistent or unexpected changes in the levels of PIN1 substrates.
| Possible Cause | Troubleshooting Action |
| Off-Target Effects | The degrader may be affecting other pathways that regulate the substrate of interest. Perform global proteomics analysis to identify potential off-target effects.[19][20][21] |
| Complex Regulatory Networks | The regulation of PIN1 substrates can be complex and involve multiple signaling pathways.[14][22] Use multiple downstream markers to build a stronger case for on-target effects. |
| Timing of Analysis | The kinetics of degradation for PIN1 and the subsequent changes in its substrates may differ. Perform a time-course experiment to analyze both PIN1 and substrate levels at various time points. |
Experimental Protocols & Visualizations
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to confirm the direct engagement of a PIN1 degrader in a cellular context.[2][6]
Materials:
-
Cell line of interest
-
PIN1 degrader and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermal cycler
-
Western Blotting reagents and anti-PIN1 antibody
Methodology:
-
Cell Treatment: Treat cultured cells with the PIN1 degrader or vehicle control at the desired concentration and for the appropriate duration.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control.
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Quantify the protein concentration, normalize the samples, and analyze the amount of soluble PIN1 by Western Blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble PIN1 relative to the unheated control against the temperature to generate melting curves. A rightward shift in the curve for the degrader-treated sample indicates target stabilization.[2]
References
- 1. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Pre-clinical evaluation of a potent and effective Pin1-degrading agent in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 16. Degradation of the Tumor Suppressor PML by Pin1 Contributes to the Cancer Phenotype of Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pin1-Catalyzed Conformation Changes Regulate Protein Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Pin1 degraders act as ‘molecular crowbars’ | BioWorld [bioworld.com]
- 19. biorxiv.org [biorxiv.org]
- 20. benchchem.com [benchchem.com]
- 21. Modificated Protein Degrader Proteomics Service - Creative Proteomics [creative-proteomics.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimizing PIN1 PROTAC Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of PIN1-targeting Proteolysis Targeting Chimeras (PROTACs), with a specific focus on improving their pharmacokinetic (PK) properties.
Frequently Asked questions (FAQs)
Q1: What are the primary challenges affecting the pharmacokinetic profiles of PIN1 PROTACs?
A1: PIN1 PROTACs, like many other PROTACs, often exhibit suboptimal pharmacokinetic properties due to their unique structural characteristics. These molecules are typically large, with high molecular weight and polar surface area, which places them "beyond the Rule of Five" chemical space.[1][2] Key challenges include:
-
Poor Aqueous Solubility: The complex and often hydrophobic nature of PROTACs can lead to low solubility in aqueous solutions, hindering formulation and oral absorption.[1][3]
-
Low Cell Permeability: Their large size can impede their ability to efficiently cross cell membranes to reach their intracellular target, PIN1.[2][4]
-
Suboptimal Metabolic Stability: PROTACs can be susceptible to rapid metabolism, particularly cleavage of the linker, leading to reduced efficacy.[1][2]
-
Poor Oral Bioavailability: The combination of low solubility, poor permeability, and potential first-pass metabolism often results in low oral bioavailability.[1][2]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein (PIN1) or the E3 ligase, which can reduce the efficiency of ternary complex formation and subsequent degradation.[3]
Q2: What strategies can be employed to improve the oral bioavailability of PIN1 PROTACs?
A2: Improving the oral bioavailability of PIN1 PROTACs requires a multi-faceted approach to address the challenges mentioned above. Key strategies include:
-
Linker Optimization: The linker plays a crucial role in the overall properties of the PROTAC. Modifying the linker's length, composition, and attachment points can improve solubility, permeability, and metabolic stability.[1][2][4] For instance, replacing flexible PEG linkers with more rigid structures or introducing cyclic linkers can enhance metabolic stability.[1]
-
Formulation Strategies: Utilizing advanced formulation techniques can significantly improve the solubility and absorption of poorly soluble PROTACs. Options include amorphous solid dispersions, lipid-based formulations like nanoemulsions, and the use of solubility enhancers such as cyclodextrins.[4][5]
-
Prodrug Approach: A prodrug strategy involves chemically modifying the PROTAC to create an inactive precursor that is converted to the active drug in the body. This can be used to mask polar groups and improve membrane permeability.[1][2]
-
Introduction of Intramolecular Hydrogen Bonds: Designing PROTACs that can form intramolecular hydrogen bonds can lead to a more compact, "chameleon-like" structure with reduced polarity, which can improve cell permeability.[4]
-
Administration with Food: For some PROTACs, administration with food can improve solubility and absorption in the gastrointestinal tract.[2]
Q3: How does the choice of E3 ligase ligand affect the pharmacokinetics of a PIN1 PROTAC?
A3: The choice of E3 ligase and its corresponding ligand can influence the pharmacokinetic properties of a PIN1 PROTAC. While most current PROTACs utilize ligands for VHL or CRBN, the physicochemical properties of these ligands contribute to the overall characteristics of the final PROTAC molecule. The selection of the E3 ligase ligand should consider its contribution to the molecular weight, polarity, and potential metabolic liabilities of the PROTAC.
Troubleshooting Guides
Problem 1: Low or No Target Degradation in Animal Models
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/ Pharmacokinetics | 1. Formulation Optimization: Experiment with different formulation strategies to enhance solubility and absorption.[3] 2. Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection for initial in vivo studies.[3] 3. PK/PD Studies: Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the exposure, metabolism, and clearance of the compound. This will help in designing an appropriate dosing regimen.[3] |
| Insufficient Dose | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal concentration for target degradation, being mindful of the potential for a "hook effect" at higher concentrations.[3] 2. Dosing Frequency: Based on PK data, adjust the dosing frequency to maintain a therapeutic concentration at the target site.[3] |
| Compound Instability | 1. In Vitro Stability: Assess the stability of the PROTAC in plasma and liver microsomes from the animal species being used. 2. Linker Modification: If the linker is identified as a metabolic weak point, redesign it to improve stability.[4] |
| Inefficient Ternary Complex Formation in vivo | 1. In Vitro Validation: Re-validate the binding affinity and degradation efficiency in relevant cell lines before proceeding with further in vivo experiments.[3] |
Problem 2: High In Vivo Clearance and Short Half-Life
| Possible Cause | Troubleshooting Steps |
| Rapid Metabolism | 1. Metabolite Identification: Identify the major metabolites to pinpoint metabolic "soft spots" in the molecule. 2. Structural Modification: Modify the PROTAC structure at the sites of metabolism to block or slow down metabolic breakdown. This often involves modifications to the linker or the warhead/E3 ligase ligand.[1] |
| Rapid Excretion | 1. Physicochemical Property Analysis: Evaluate the physicochemical properties of the PROTAC (e.g., logP, polar surface area) to understand its disposition. 2. Structural Modification: Modify the structure to alter its physicochemical properties and potentially reduce renal or biliary clearance. |
Quantitative Data Presentation
Due to the proprietary nature of early-stage drug development, specific in vivo pharmacokinetic data for PIN1 PROTACs is not widely available in the public domain. The following table presents illustrative data for a hypothetical PIN1 PROTAC ("PIN1-PROTAC-X") to provide a representative example of pharmacokinetic parameters that are assessed and the desired improvements.
| Parameter | PIN1-PROTAC-X (Initial) | PIN1-PROTAC-X (Optimized) | Method of Improvement |
| Solubility (µg/mL) | < 1 | > 20 | Formulation with amorphous solid dispersion |
| Cell Permeability (Papp, 10⁻⁶ cm/s) | 0.5 | 2.5 | Linker modification (reduced polarity) |
| In Vitro Half-life (t½, min) in Mouse Liver Microsomes | 15 | > 60 | Linker modification (cyclic linker) |
| In Vivo Half-life (t½, h) in Mice (IV) | 1.2 | 6.8 | Improved metabolic stability |
| Clearance (CL, mL/min/kg) in Mice (IV) | 50 | 10 | Reduced metabolism |
| Oral Bioavailability (F, %) | < 2 | 25 | Combination of improved permeability, stability, and formulation |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values will vary depending on the specific molecular structure of the PROTAC.
Experimental Protocols
Detailed Protocol: In Vivo Pharmacokinetic Study of a PIN1 PROTAC in Mice
This protocol outlines a typical procedure for assessing the pharmacokinetic properties of a novel PIN1 PROTAC in mice following intravenous (IV) and oral (PO) administration.[6]
1. Animal Model:
-
Species: Male CD-1 mice (or other appropriate strain), 8-10 weeks old.
-
Group Size: n = 3-5 mice per group.
-
Acclimation: Acclimate animals for at least 3 days before the experiment with free access to food and water.
2. Compound Formulation:
-
IV Formulation: Dissolve the PIN1 PROTAC in a vehicle suitable for intravenous injection (e.g., 10% DMSO, 40% PEG300, 50% saline). The final concentration should be such that the dosing volume is 5-10 mL/kg.
-
PO Formulation: Prepare a suspension or solution of the PIN1 PROTAC in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water). The final concentration should allow for a dosing volume of 10 mL/kg.
3. Dosing:
-
IV Administration: Administer the PROTAC solution via a single bolus injection into the tail vein.
-
PO Administration: Administer the PROTAC suspension/solution via oral gavage.
-
Dose: A typical starting dose might be 1-5 mg/kg for IV and 10-50 mg/kg for PO, but this should be informed by in vitro potency and any available toxicity data.
4. Sample Collection:
-
Blood Sampling: Collect blood samples (approximately 20-30 µL) from the saphenous vein or via tail snip at predetermined time points. For IV administration, typical time points are: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose. For PO administration, typical time points are: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Sample Preparation: Extract the PIN1 PROTAC from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantification: Analyze the concentration of the PIN1 PROTAC in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
6. Pharmacokinetic Analysis:
-
Software: Use pharmacokinetic analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[6]
-
Parameters to Calculate:
Visualizations
PIN1 Signaling Pathway
Caption: Simplified PIN1 signaling network illustrating upstream activators and downstream effectors.
Experimental Workflow for PROTAC Pharmacokinetic Profiling
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. Item - In vivo pharmacokinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]
Technical Support Center: Assessing the Stability of PROTAC PIN1 Degrader-1 in Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in assessing the cellular stability of PROTAC PIN1 degrader-1.
Frequently Asked Questions (FAQs)
Q1: What is the first step to assess the efficacy of this compound?
The initial and most crucial step is to determine if the PROTAC is active in degrading the target protein, PIN1. This is typically done by performing a dose-response experiment using Western Blotting to measure the levels of PIN1 protein after treating cells with a range of PROTAC concentrations. This will help determine the optimal concentration for degradation and identify potential issues like the "hook effect".
Q2: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein (PIN1) or the E3 ligase, rather than the productive ternary complex required for degradation.[1] To mitigate this, it is essential to perform a wide dose-response curve (e.g., from picomolar to high micromolar) to identify the optimal concentration range that yields maximal degradation (Dmax).[1][2]
Q3: My this compound is not showing any degradation of PIN1. What are the possible reasons?
Several factors could contribute to a lack of degradation. Consider the following troubleshooting steps:
-
Confirm Target and E3 Ligase Expression: Ensure your cell line expresses sufficient levels of both PIN1 and the recruited E3 ligase.
-
Verify Cellular Permeability: PROTACs are large molecules and may have poor cell permeability.[1] Consider using techniques like LC-MS/MS to measure the intracellular concentration of the PROTAC.
-
Assess Target Engagement: Confirm that the PROTAC is binding to PIN1 within the cells using methods like the Cellular Thermal Shift Assay (CETSA).[1]
-
Check for PROTAC Stability: The PROTAC molecule itself might be unstable in the cell culture medium or rapidly metabolized by the cells. Assessing its half-life is important.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment to determine the optimal treatment duration.[2]
Q4: How do I measure the stability of the this compound molecule itself, not just the degradation of the PIN1 protein?
To determine the intracellular stability of the PROTAC molecule, a common method is to treat cells with the PROTAC and then collect cell lysates at various time points. The concentration of the PROTAC in the lysate is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the determination of the PROTAC's intracellular half-life.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No PIN1 Degradation Observed | Insufficient PROTAC concentration. | Perform a broad dose-response experiment (e.g., 1 pM to 100 µM).[2] |
| Low or no expression of PIN1 or the required E3 ligase in the cell line. | Verify protein expression levels by Western Blot. | |
| Poor cell permeability of the PROTAC.[1] | Measure intracellular PROTAC concentration using LC-MS/MS. | |
| PROTAC is not engaging the target in cells. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.[1] | |
| The PROTAC molecule is unstable. | Assess the stability of the PROTAC in cell culture media and cell lysate over time. | |
| "Hook Effect" Observed (Reduced degradation at high concentrations) | Formation of non-productive binary complexes (PROTAC-PIN1 or PROTAC-E3 ligase).[1] | Titrate the PROTAC concentration to find the optimal range for maximal degradation.[1] Use biophysical assays like TR-FRET or SPR to study ternary complex formation.[1] |
| Inconsistent Results Between Experiments | Variability in cell culture conditions (passage number, confluency). | Standardize cell culture protocols, including seeding density and passage number. |
| Degradation of the PROTAC stock solution. | Prepare fresh stock solutions and store them properly according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables provide examples of quantitative data that can be generated to assess the stability and efficacy of PIN1 degraders.
Table 1: Degradation Potency of PIN1 Degraders in Different Cell Lines
| Compound | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| P1D-34 (A PIN1 PROTAC) | MV-4-11 | 177 | 95 | [1] |
| Covalent PIN1 Degraders (e.g., 158H9, 164A10) | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | ~500 | ~100 |
Table 2: Time-Dependent Degradation of PIN1 by P1D-34 in MV-4-11 Cells
| Time (hours) | Remaining PIN1 (%) |
| 0 | 100 |
| 16 | <50 |
| 24 | 21 |
Experimental Protocols
Western Blot for PIN1 Degradation
This protocol details the steps to quantify the degradation of PIN1 protein following treatment with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PIN1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.[1]
-
Incubate the membrane with primary antibodies against PIN1 and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for PIN1 and the loading control.
-
Normalize the PIN1 signal to the loading control.
-
Calculate the percentage of remaining PIN1 relative to the vehicle-treated control.
-
Plot the percentage of PIN1 remaining against the PROTAC concentration to determine the DC50 and Dmax.
-
Cycloheximide (CHX) Chase Assay for Protein Half-Life
This assay is used to determine the half-life of the PIN1 protein by inhibiting new protein synthesis.
Materials:
-
Cycloheximide (CHX)
-
Other materials as listed for the Western Blot protocol.
Procedure:
-
Cell Treatment:
-
Treat cells with either vehicle or this compound at a fixed concentration (typically around the DC50) for a predetermined time to induce PIN1 degradation.
-
Add CHX (e.g., 100 µg/mL) to the media to inhibit protein synthesis.
-
-
Time Course Sample Collection:
-
Harvest cell lysates at various time points after adding CHX (e.g., 0, 2, 4, 6, 8 hours).
-
-
Western Blot Analysis:
-
Perform Western Blotting as described above to determine the levels of PIN1 at each time point.
-
-
Data Analysis:
-
Quantify the remaining PIN1 at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining PIN1 against time on a semi-logarithmic scale to calculate the half-life of the PIN1 protein in the presence and absence of the PROTAC.
-
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-induced degradation of PIN1.
Experimental Workflow for Assessing PROTAC Stability
Caption: Workflow for assessing this compound stability.
References
Cell line-specific differences in PROTAC PIN1 degrader-1 efficacy
Welcome to the technical support center for PROTAC PIN1 degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this targeted protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to specifically target the Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) protein for degradation. It consists of three key components: a ligand that binds to Pin1, a ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN, recruited by a thalidomide-based ligand), and a linker connecting these two ligands. The PROTAC works by forming a ternary complex between Pin1 and the E3 ligase, which leads to the ubiquitination of Pin1 and its subsequent degradation by the proteasome.
Q2: I am not observing any degradation of Pin1 in my experiments. What are the initial troubleshooting steps?
A2: A lack of Pin1 degradation can be due to several factors. Here are the first things to check:
-
Compound Integrity: Ensure your this compound is properly stored and has not degraded. Prepare fresh stock solutions.
-
Cell Permeability: While many PROTACs are designed to be cell-permeable, this can be a limiting factor.
-
Suboptimal Concentration: The concentration of the PROTAC is critical. A full dose-response curve is essential to determine the optimal concentration for degradation.
-
E3 Ligase Expression: The efficacy of a thalidomide-based PROTAC is dependent on the expression of its target E3 ligase, Cereblon (CRBN), in your cell line.
Q3: My Pin1 degradation is not complete, or the Dmax is low. How can I improve this?
A3: Incomplete degradation can be due to several factors related to the equilibrium of binary and ternary complexes. If you are observing low Dmax (maximum degradation), consider the following:
-
The "Hook Effect": At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-Pin1 or PROTAC-CRBN) which inhibit the formation of the productive ternary complex. This leads to a bell-shaped dose-response curve. Ensure you have tested a wide range of concentrations, including lower nanomolar ranges.
-
Cell Line-Specific Factors: The intracellular levels of Pin1 and CRBN, as well as the overall activity of the ubiquitin-proteasome system, can vary significantly between cell lines.
Q4: Is Pin1 degradation expected to directly correlate with a decrease in cell viability?
A4: Not always. While Pin1 is implicated in numerous oncogenic pathways, the immediate impact of its degradation on cell viability can be cell context-dependent. For instance, this compound has been reported to have a potent DC50 for Pin1 degradation (1.8 nM in one instance), but a much higher GI50 (>30 µM) for antiproliferative activity in MDA-MB-468 and Huh-7 cells.[1] This suggests that the cellular consequences of Pin1 loss may take longer to manifest or that some cell lines have compensatory mechanisms.
Troubleshooting Guide
Issue 1: No or Weak Pin1 Degradation
| Possible Cause | Suggested Solution |
| Incorrect PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 hours) to determine the optimal degradation concentration and to identify a potential "hook effect". |
| Low CRBN Expression | Verify the expression level of Cereblon (CRBN) in your cell line of interest using Western blot or by checking public databases like The Human Protein Atlas.[2][3][4] If CRBN levels are low, consider using a different cell line. |
| Suboptimal Treatment Time | Conduct a time-course experiment (e.g., 4, 8, 16, 24, 48 hours) at the optimal PROTAC concentration to determine the kinetics of Pin1 degradation. Some PROTACs can induce rapid degradation, while others may require longer incubation times. |
| Compound Instability | Prepare fresh stock solutions of this compound and ensure proper storage conditions are maintained. |
| Impaired Proteasome Function | As a control, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib). Inhibition of degradation in the presence of the proteasome inhibitor confirms that the degradation is proteasome-dependent.[5] |
Issue 2: Cell Line-Specific Differences in Efficacy
The efficacy of this compound can vary significantly between different cell lines. The table below summarizes reported efficacy data for various PIN1 degraders in different cancer cell lines.
| Degrader | Cell Line | Degradation (DC50) | Anti-proliferative Activity (GI50/IC50) |
| This compound (compound D4) | MDA-MB-468 | 1.8 nM[1] | > 30 µM[1] |
| This compound (compound D4) | Huh-7 | Not Reported | > 30 µM[1] |
| P1D-34 (PROTAC) | MV-4-11 (AML) | 177 nM[6] | Potent anti-proliferative activity[6] |
| P1D-34 (PROTAC) | Various AML cell lines | Not specified | Potent anti-proliferative activity[6] |
| Compound 158H9 ('molecular crowbar') | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | ~500 nM[4] | Not specified |
| Compound 164A10 ('molecular crowbar') | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | ~500 nM[4] | Not specified |
Experimental Protocols
Western Blot for Pin1 Degradation
Objective: To quantify the levels of Pin1 protein following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Pin1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an ECL detection reagent.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The DC50 value can be calculated by plotting the percentage of remaining Pin1 protein against the log of the PROTAC concentration.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of Pin1 degradation on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the assay. Allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours).
-
Assay Procedure: Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay. This typically involves adding the reagent to the wells, incubating for a short period to stabilize the luminescent signal, and then reading the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the log of the PROTAC concentration to determine the GI50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the Pin1-PROTAC-CRBN ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of this compound for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer (e.g., a buffer containing 0.1-0.5% NP-40 or Triton X-100 and protease/phosphatase inhibitors).
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose/magnetic beads. Incubate the pre-cleared lysates with an antibody against Pin1 or CRBN overnight at 4°C.
-
Pull-down: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with the lysis buffer to remove non-specifically bound proteins. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Pin1 and CRBN. The presence of both Pin1 and CRBN in the immunoprecipitate of either protein indicates the formation of a ternary complex.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for inconsistent efficacy.
Caption: Simplified PIN1 signaling pathways in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of PROTAC PIN1 Degrader-1 and Alternative PIN1-Targeting Compounds
A head-to-head comparison of the specificity and efficacy of emerging PIN1-targeting therapeutics is crucial for researchers in oncology and drug development. This guide provides a detailed analysis of PROTAC PIN1 degrader-1, the alternative degrader P1D-34, and the covalent inhibitor Sulfopin, with a focus on their on-target potency and off-target effects as determined by advanced proteomics and cellular assays.
This comparative guide synthesizes available data to offer an objective overview of these three compounds. While direct comparative proteomics studies for all three agents are not yet published, this analysis pieces together individual findings to provide a current snapshot of their specificity profiles.
Performance Comparison
The following tables summarize the key performance metrics for this compound, P1D-34, and Sulfopin based on available data.
| Compound | Mechanism of Action | On-Target Potency (DC50/IC50) | Cell Line(s) Tested | E3 Ligase Recruited |
| This compound | PROTAC-mediated degradation | DC50: 1.8 nM[1] | MDA-MB-468 | Thalidomide (CRBN)[1] |
| P1D-34 | PROTAC-mediated degradation | DC50: 177 nM[2][3] | MV-4-11 (AML) | Cereblon (CRBN)[4] |
| Sulfopin | Covalent Inhibition | IC50: Not directly comparable (inhibitor) | Various | Not Applicable |
Specificity Profile: A Look at Off-Target Effects
A critical aspect of any targeted therapy is its specificity. Global proteomics, typically using mass spectrometry, allows for an unbiased assessment of a compound's impact on the entire proteome of a cell, revealing potential off-target effects.
While a direct comparative global proteomics study for this compound, P1D-34, and Sulfopin is not yet available in the public domain, the high selectivity of the parent compound, Sulfopin, has been established through chemoproteomic methods. This suggests that PROTACs derived from it, such as P1D-34, may also exhibit a favorable specificity profile. However, the introduction of the E3 ligase ligand and linker can sometimes lead to unforeseen off-target interactions.
A study on P1D-34 demonstrated its degradation-dependent anti-proliferative activity in acute myeloid leukemia (AML) cell lines.[2][3] To confirm that the observed effects were due to PIN1 degradation and not off-target activities, experiments were conducted in PIN1 knockout cells, where P1D-34 lost its anti-proliferative effects.[2] This provides indirect evidence of its specificity.
For a definitive comparison, future studies employing quantitative proteomics techniques like Tandem Mass Tag (TMT) labeling or Data-Independent Acquisition (DIA) mass spectrometry on cells treated with each of these compounds under identical conditions are necessary.
Experimental Methodologies
Below are detailed protocols for key experiments used to validate the performance and specificity of PIN1-targeting compounds.
Western Blotting for PIN1 Degradation
This protocol is used to qualitatively and semi-quantitatively assess the degradation of the target protein, PIN1, upon treatment with a degrader.
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., MV-4-11 for P1D-34) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PIN1 degrader (e.g., 0-1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for PIN1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
7. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Quantitative Proteomics for Off-Target Analysis (TMT-based)
This protocol provides a framework for the quantitative analysis of the entire proteome to identify off-target effects of the degraders.
1. Sample Preparation:
-
Culture and treat cells with the degrader and controls as described in the Western Blotting protocol.
-
Lyse the cells and extract proteins.
2. Protein Digestion and TMT Labeling:
-
Reduce disulfide bonds in the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with different Tandem Mass Tag (TMT) reagents according to the manufacturer's instructions.[5]
3. Peptide Fractionation and LC-MS/MS Analysis:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase chromatography.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the degrader-treated samples compared to the control. Proteins other than PIN1 that are significantly downregulated are potential off-targets.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to assess the effect of the compounds on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
Allow the cells to attach and grow for 24 hours.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the compound of interest. Include a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
3. Assay Procedure:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
4. Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the results to determine the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) for cell growth.
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the processes described, the following diagrams illustrate the key concepts and workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 6. OUH - Protocols [ous-research.no]
Synergistic Anti-Cancer Effects of PROTAC PIN1 Degrader-1 in Combination Therapies
A detailed analysis of the enhanced efficacy of PROTAC PIN1 Degrader-1 when combined with other targeted cancer drugs, supported by preclinical data.
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that exploit specific vulnerabilities of cancer cells. One such target is the Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1), which is overexpressed in many human cancers and plays a crucial role in oncogenesis.[1][2] PROTAC (Proteolysis Targeting Chimera) technology offers a novel approach to neutralize such targets by inducing their degradation. This guide provides a comparative analysis of the synergistic effects observed when combining a first-in-class, potent PROTAC Pin1 degrader, P1D-34, with other anti-cancer agents in preclinical models of acute myeloid leukemia (AML).
Overview of PROTAC PIN1 Degrader: P1D-34
P1D-34 is a potent and covalent PROTAC degrader of Pin1.[3] It functions by linking the Pin1 protein to the E3 ubiquitin ligase machinery, leading to the ubiquitination and subsequent proteasomal degradation of Pin1. In AML cell lines, P1D-34 has been shown to induce Pin1 degradation with a DC50 (concentration for 50% degradation) value of 177 nM and exhibits potent, degradation-dependent anti-proliferative activities.[1][2] Notably, the inhibitory effects of P1D-34 on cell growth are significantly more potent than those of Pin1 inhibitors that only block the enzyme's function, suggesting that the degradation of the entire Pin1 protein is a more effective therapeutic strategy.[1][2]
Synergistic Combination with B-cell lymphoma-2 (Bcl-2) Inhibitor: ABT-199 (Venetoclax)
A significant challenge in the treatment of AML is resistance to Bcl-2 inhibitors like ABT-199. This resistance is often mediated by the upregulation of other anti-apoptotic proteins, particularly Myeloid cell leukemia-1 (Mcl-1).[3] The combination of P1D-34 and ABT-199 has demonstrated a strong synergistic effect in ABT-199-resistant AML cell lines.[2][3]
Quantitative Analysis of Synergy
The combination of P1D-34 and ABT-199 leads to a significant increase in apoptosis in resistant AML cells compared to either agent alone. This synergistic effect is attributed to the ability of P1D-34 to downregulate the expression of Mcl-1, thereby re-sensitizing the cancer cells to ABT-199.[3]
| Cell Line | Treatment | Apoptosis Rate (%) | Key Finding |
| ABT-199 Resistant AML | P1D-34 alone | Moderate Increase | Downregulates Mcl-1 |
| ABT-199 alone | Minimal Increase | Mcl-1 mediates resistance | |
| P1D-34 + ABT-199 | Strong Synergistic Increase | Overcomes ABT-199 resistance |
Mechanism of Synergy
The synergistic interaction between P1D-34 and ABT-199 is primarily driven by the targeted degradation of Pin1 by P1D-34, which in turn leads to the downregulation of Mcl-1. This dual action of inhibiting Pin1's function and removing the protein entirely disrupts the cancer cells' survival mechanisms, making them susceptible to the pro-apoptotic effects of ABT-199.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PIN1 Degraders: P1D-34 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a powerful therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." Among these targets is the peptidyl-prolyl isomerase PIN1, a key regulator of numerous signaling pathways implicated in cancer and other diseases. This guide provides an objective comparison of P1D-34, a novel PROTAC (Proteolysis Targeting Chimera) degrader of PIN1, with other published PIN1 degraders, supported by available experimental data.
Overview of PIN1 Degraders
PIN1 degraders represent a promising class of molecules that, unlike traditional inhibitors, aim to eliminate the PIN1 protein entirely. This guide focuses on two distinct classes of PIN1 degraders:
-
PROTACs (e.g., P1D-34): These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein (PIN1), leading to its ubiquitination and subsequent degradation by the proteasome. P1D-34, a first-in-class PIN1 PROTAC, couples a PIN1 inhibitor (based on Sulfopin) with a ligand for the Cereblon (CRBN) E3 ligase.[1][2]
-
"Molecular Crowbars" (e.g., 158H9 and 164A10): This novel class of degraders operates through a different mechanism. They are covalent inhibitors that, upon binding to PIN1, induce a conformational change that destabilizes the protein, marking it for proteasomal degradation in a ubiquitin-independent manner.[3][4][5]
Quantitative Performance Comparison
The following table summarizes the key performance metrics of P1D-34 and other notable PIN1 degraders based on published data.
| Degrader | Mechanism of Action | Target Ligand | E3 Ligase Ligand | DC50 | Dmax | Cell Line(s) | Reference(s) |
| P1D-34 | PROTAC | Sulfopin derivative | CRBN | 177 nM | >95% | MV-4-11 (AML) | [1][2] |
| 158H9 | Molecular Crowbar | Covalent Inhibitor | N/A | ~500 nM | ~100% | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | [4] |
| 164A10 | Molecular Crowbar | Covalent Inhibitor | N/A | ~500 nM | ~100% | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | [4] |
| KPT-6566 | Covalent Inhibitor with degradation activity | Covalent Inhibitor | N/A | Not explicitly reported as DC50 | Not explicitly reported as Dmax | MDA-MB-231 | [6] |
Note: DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. AML: Acute Myeloid Leukemia.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of PIN1 degradation and the methodologies used to assess these degraders, the following diagrams illustrate a key PIN1 signaling pathway and a general experimental workflow for comparing such compounds.
Caption: A simplified diagram of the PIN1 signaling pathway in cancer.
Caption: A general workflow for the comparative evaluation of PIN1 degraders.
Experimental Protocols
Detailed below are representative protocols for key experiments used in the characterization of PIN1 degraders. These are generalized based on common laboratory practices and published methodologies.
Protocol 1: Western Blot for PIN1 Degradation
This protocol is used to quantify the levels of PIN1 and its downstream targets in cells following treatment with a degrader.
1. Cell Culture and Treatment:
- Plate cancer cell lines (e.g., MV-4-11 for AML, BxPC3 for pancreatic cancer) in 6-well plates at a density of 1 x 10^6 cells/well.
- Allow cells to adhere and grow for 24 hours.
- Treat cells with a dose-response of the PIN1 degrader (e.g., 0-10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
- Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Protein Transfer:
- Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
- Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for PIN1 (and other targets like c-Myc, Cyclin D1, and a loading control like GAPDH or β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
6. Detection and Analysis:
- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
Protocol 2: Dissociation-Enhanced Lanthanide Fluorometric Immunoassay (DELFIA) for Binding Affinity
This assay is used to determine the binding affinity of compounds to PIN1.
1. Plate Preparation:
- Coat a 96-well microtiter plate with streptavidin.
- Add a biotinylated PIN1-binding peptide to the wells and incubate to allow binding to the streptavidin.
2. Competitive Binding:
- Add recombinant PIN1 protein to the wells along with varying concentrations of the test compound (e.g., 158H9, 164A10).
- Incubate to allow for competitive binding between the test compound and the biotinylated peptide for PIN1.
3. Detection:
- Add a Europium-labeled anti-PIN1 antibody and incubate.
- Wash the wells to remove unbound reagents.
- Add DELFIA Enhancement Solution to dissociate the Europium ions and form a new, highly fluorescent chelate.
4. Measurement:
- Measure the time-resolved fluorescence (TRF) using a suitable plate reader. The signal is inversely proportional to the binding affinity of the test compound.
Protocol 3: Thermal Shift Assay (TSA) for Protein Stability
This assay is used to assess the effect of a compound on the thermal stability of PIN1, a key characteristic of "molecular crowbar" degraders.
1. Reaction Setup:
- In a 96-well PCR plate, combine recombinant PIN1 protein, the test compound at various concentrations, and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
2. Thermal Denaturation:
- Place the plate in a real-time PCR instrument.
- Apply a thermal gradient to gradually increase the temperature, causing the protein to unfold.
3. Fluorescence Measurement:
- Monitor the fluorescence of the dye in real-time. As the protein unfolds, the dye binds to the exposed hydrophobic core, resulting in an increase in fluorescence.
4. Data Analysis:
- Plot fluorescence as a function of temperature to generate a melting curve.
- The melting temperature (Tm), the midpoint of the unfolding transition, is determined. A decrease in Tm in the presence of the compound indicates protein destabilization.
Conclusion
P1D-34 represents a significant advancement in the development of PIN1-targeted therapies, demonstrating potent and specific degradation of PIN1 via the PROTAC mechanism.[1][2] The "molecular crowbar" degraders, such as 158H9 and 164A10, offer an alternative and innovative approach to inducing PIN1 degradation.[4] The choice of degrader for a specific research or therapeutic application will depend on various factors, including the desired mechanism of action, the cellular context, and the specific downstream signaling pathways of interest. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation and comparison of these and future PIN1 degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Pin1 Regulates the Dynamics of c-Myc DNA Binding To Facilitate Target Gene Regulation and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
Efficacy of PIN1 degradation vs PIN1 inhibition in AML cells
An Objective Analysis of Therapeutic Strategies Targeting the Peptidyl-Prolyl Isomerase PIN1 in Acute Myeloid Leukemia
The peptidyl-prolyl cis-trans isomerase, PIN1, is a critical regulator of numerous cellular processes. Its overexpression in many human cancers, including Acute Myeloid Leukemia (AML), disrupts the balance between oncoproteins and tumor suppressors, amplifying cancer-driving pathways.[1][2] Consequently, PIN1 has emerged as a promising therapeutic target in AML.[1][3] This guide provides a detailed comparison of two primary strategies for targeting PIN1: enzymatic inhibition and targeted protein degradation, supported by preclinical experimental data.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between PIN1 inhibitors and degraders lies in their mechanism of action.
-
PIN1 Inhibition: Small molecule inhibitors, such as Sulfopin or All-trans retinoic acid (ATRA), are designed to bind to the catalytic pocket of the PIN1 enzyme.[1][4] This binding event blocks the enzyme's isomerase activity, preventing it from altering the conformation of its substrate proteins. However, this approach leaves the PIN1 protein intact within the cell, which may not be sufficient to achieve a total loss-of-function.[5][6][7]
-
PIN1 Degradation: Targeted protein degradation employs technologies like Proteolysis Targeting Chimeras (PROTACs). A PROTAC molecule is bifunctional: one end binds to PIN1, and the other end recruits an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of PIN1, marking it for destruction by the cell's proteasome. This method eliminates the entire PIN1 protein, offering a more complete and potentially more durable shutdown of its activity.[4][7]
The PIN1 Signaling Network in AML
PIN1's role in AML is extensive. It simultaneously activates numerous oncogenes and inactivates tumor suppressors, driving leukemogenesis.[1][6] Key downstream pathways affected by PIN1 include Wnt/β-catenin and NF-κB, which are crucial for the maintenance of leukemia stem cells and the proliferation of AML cells.[1] By regulating the stability and activity of proteins like c-Myc, Cyclin D1, Mcl-1, and Akt, PIN1 promotes cell cycle progression and inhibits apoptosis.[4][6][7]
Comparative Efficacy: PIN1 Degrader vs. Inhibitor
Recent studies directly comparing a potent PIN1 degrader (P1D-34) with a covalent PIN1 inhibitor (Sulfopin) in AML cell lines have demonstrated a clear advantage for the degradation strategy. While the degrader showed robust anti-proliferative and pro-apoptotic effects, the inhibitor had no significant impact on cell viability.[4][5][7]
| Parameter | PIN1 Degrader (P1D-34) | PIN1 Inhibitor (Sulfopin) | PIN1 Inhibitor (ATRA) | Reference |
| Mechanism | Induces proteasomal degradation of PIN1 protein | Covalently binds and inhibits PIN1 enzymatic activity | Inhibits and induces degradation of active PIN1 | [1][4][5] |
| PIN1 Degradation (DC50) | 177 nM (in MV-4-11 cells) | Does not induce degradation | Induces degradation in a dose-dependent manner | [1][5][6] |
| Anti-proliferative Activity | Potently inhibits cell growth in a panel of 7 AML cell lines (MV-4-11, MOLM-13, HL-60, THP-1, Kasumi-1, BDCM, OCI-AML3) | No effect on cell viability in the same 7 AML cell lines | Significantly inhibited cell proliferation and colony formation | [1][4][7] |
| Induction of Apoptosis | Significantly induces apoptosis and cell cycle arrest in AML cells | No significant effect on apoptosis | Suppresses tumorigenicity in vivo | [1][6][8] |
| Effect on Downstream Targets | Effectively downregulates Cyclin D1, Rb, Mcl-1, Akt, and c-Myc | No effect on the same downstream proteins | Degrades PIN1 and its downstream oncoproteins | [1][4][7] |
| Synergistic Potential | Sensitizes ABT-199 (Bcl-2 inhibitor)-resistant AML cells to treatment | Not reported | Can enhance responses of AML cells to retinoic acid | [5][7][9] |
Experimental Protocols & Workflow
The evaluation of PIN1-targeted therapies in AML cells relies on a series of well-established in vitro assays.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which correlates with the number of viable cells.
-
Cell Seeding: Plate AML cells (e.g., MV-4-11, HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PIN1 degrader and inhibitor in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and blank (medium only) wells.[10]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[10][11] The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed AML cells in 6-well plates and treat with various concentrations of the PIN1 degrader or inhibitor for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and suspension cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins (e.g., PIN1, c-Myc, Mcl-1).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[12]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PIN1, anti-c-Myc, anti-Actin) overnight at 4°C.[12] Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[13] The intensity of the bands corresponds to the protein level.
Conclusion
The available preclinical data strongly suggests that targeted degradation of PIN1 is a more effective therapeutic strategy than enzymatic inhibition for AML cells.[4][7] The PIN1 degrader P1D-34 demonstrated potent anti-proliferative and pro-apoptotic activity across multiple AML cell lines, a feat not achieved by the PIN1 inhibitor Sulfopin.[4][5][6] This superior efficacy is likely due to the complete elimination of the PIN1 protein, which leads to a robust downregulation of critical oncogenic pathways that are essential for the survival of AML cells.[7] These findings highlight the potential of PROTAC-mediated PIN1 degradation as a promising new avenue for the treatment of AML, particularly in cases resistant to other therapies.[5]
References
- 1. Pin1 inhibition exerts potent activity against acute myeloid leukemia through blocking multiple cancer-driving pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Pin1 inhibition exerts potent activity against acute myeloid leukemia through blocking multiple cancer-driving pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06558H [pubs.rsc.org]
- 5. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. origene.com [origene.com]
- 13. bio-rad.com [bio-rad.com]
- 14. biomol.com [biomol.com]
Validating PIN1 Degradation: A Comparative Guide to On-Target Effects
The peptidyl-prolyl isomerase PIN1 is a critical regulator of numerous signaling pathways implicated in cancer development and progression. Its overexpression in various cancers has made it an attractive therapeutic target. While traditional small molecule inhibitors have been developed to block its catalytic activity, a newer and promising approach is the targeted degradation of the PIN1 protein. This guide provides a comparative analysis of PIN1 degraders versus inhibitors, focusing on rescue experiments that validate the on-target effects of degradation, supported by experimental data and detailed protocols.
Performance Comparison: PIN1 Degraders vs. Inhibitors
Targeted degradation of PIN1 has shown distinct advantages over simple inhibition. Degraders, such as PROTACs (Proteolysis Targeting Chimeras) and "molecular crowbars," not only abrogate the enzymatic function but also eliminate the entire protein, preventing any non-catalytic scaffolding functions. This often leads to a more pronounced and sustained biological effect.
A key example is the comparison between the PIN1 degrader P1D-34 and the PIN1 inhibitor Sulfopin in acute myeloid leukemia (AML) cell lines. While Sulfopin showed no effect on cell viability, P1D-34 effectively inhibited cell growth across a panel of seven different AML cell lines[1]. This suggests that the degradation of PIN1 provides a therapeutic benefit that inhibition alone cannot achieve[1].
| Compound Class | Compound Name | Mechanism of Action | Target Cell Line(s) | Key Quantitative Data | Outcome |
| Degrader (PROTAC) | P1D-34 | Covalent binder to PIN1, recruits CRBN E3 ligase | MV-4-11 (AML) | DC50 = 177 nM | Potent, dose- and time-dependent PIN1 degradation; inhibits cell growth[1][2] |
| Inhibitor | Sulfopin | Covalent inhibitor of PIN1 catalytic site | MV-4-11, MOLM-13, HL-60, THP-1, Kasumi-1, BDCM, OCI-AML3 | No effect on cell viability | No anti-proliferative effect in AML cell lines[1] |
| Degrader ("Molecular Crowbar") | 158H9 | Covalent binder to PIN1, induces protein destabilization | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | DC50 ≈ 500 nM | Effective PIN1 degradation in all tested cell lines[3] |
| Degrader ("Molecular Crowbar") | 164A10 | Covalent binder to PIN1, induces protein destabilization | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | DC50 ≈ 500 nM | Effective PIN1 degradation in all tested cell lines[3] |
Signaling Pathways Involving PIN1
PIN1 acts as a central hub in various oncogenic signaling pathways. It regulates the conformation, stability, and activity of key proteins following phosphorylation on Serine/Threonine-Proline motifs. By catalyzing the cis-trans isomerization of these motifs, PIN1 can either promote the stability of oncoproteins or trigger the degradation of tumor suppressors.[4][5] Key pathways influenced by PIN1 include Ras/AP-1, Wnt/β-catenin, and PI3K/Akt/mTOR, all of which are crucial for cancer cell proliferation and survival.[4][6][7]
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different PROTAC PIN1 degrader-1 analogs
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to eliminate disease-causing proteins. One such target of significant interest in oncology is the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). Overexpressed in numerous cancers, PIN1 plays a crucial role in tumorigenesis by regulating the function of a multitude of oncoproteins and tumor suppressors.[1][2][3][4] This guide provides a head-to-head comparison of different reported PROTAC PIN1 degrader-1 analogs, presenting key performance data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Performance Data of PIN1 Degrader Analogs
The following table summarizes the quantitative data for various this compound analogs based on available scientific literature. It is important to note that direct comparisons should be made with caution as the experimental conditions, such as cell lines and treatment durations, may vary between studies.
| Compound Name | Warhead | E3 Ligase Ligand | Linker | DC50 | Dmax | Cell Line | Key Findings | Reference |
| P1D-34 | Sulfopin (covalent) | Cereblon (CRBN) | Undisclosed | 177 nM | 95% | MV-4-11 (AML) | First-in-class potent and covalent PIN1 PROTAC degrader; exhibited degradation-dependent anti-proliferative activities.[1][2] | [Shi et al., 2024][1][2] |
| This compound | Undisclosed | Undisclosed | Undisclosed | 18 nM | Not Reported | MDA-MB-468 (Breast Cancer) | Potent degradation of PIN1 in triple-negative breast cancer cells.[5] | [TargetMol][5] |
| 158H9 | Covalent Cys113 binder | Not Applicable (induces proteasomal degradation via destabilization) | Not Applicable | ~500 nM | ~100% | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | Acts as a "molecular crowbar" to destabilize PIN1, leading to its degradation.[4][6] | [Ton et al., 2024][4][6] |
| 164A10 | Covalent Cys113 binder | Not Applicable (induces proteasomal degradation via destabilization) | Not Applicable | ~500 nM | ~100% | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | Similar mechanism of action to 158H9, inducing PIN1 degradation through destabilization.[4][6] | [Ton et al., 2024][4][6] |
| C10-based PROTACs | C10 (novel nonacidic compound) | Undisclosed | Undisclosed | Not Reported | Not Reported | Cancer cell lines | Converted from a potent PIN1 inhibitor; however, neither the inhibitor nor the PROTACs showed significant antiproliferation activity in the reported study.[7] | [Liu et al., 2024][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are protocols for key experiments cited in the evaluation of PROTAC PIN1 degraders.
Western Blotting for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[8]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC degrader or DMSO as a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA or Bradford assay to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (e.g., PIN1) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control to determine the extent of degradation.
Cell Viability and Proliferation Assays
These assays are used to assess the functional consequences of PIN1 degradation on cancer cell growth.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC degrader.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a commercially available kit, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC-mediated degradation of the target protein PIN1.
Caption: A typical experimental workflow for the evaluation of PROTAC degraders.
Caption: A simplified diagram of PIN1's role in oncogenic signaling pathways.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unraveling the Selectivity of PIN1 Degrader-1: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise cross-reactivity profile of a targeted protein degrader is paramount for its advancement as a therapeutic agent. This guide provides a comprehensive comparison of PROTAC PIN1 degrader-1, also known as compound 158H9, with other notable PIN1-targeting compounds, focusing on their selectivity and supported by experimental data.
PIN1 degrader-1 (158H9) represents a novel class of protein degraders that operate through a "molecular crowbar" mechanism. Unlike traditional Proteolysis Targeting Chimeras (PROTACs), 158H9 induces the degradation of the peptidyl-prolyl cis-trans isomerase PIN1 without the requirement of recruiting an E3 ubiquitin ligase. This unique mode of action raises critical questions about its selectivity and off-target effects compared to conventional PIN1-targeting strategies.
Performance Comparison of PIN1 Degraders
To provide a clear overview, the following tables summarize the key performance indicators of PIN1 degrader-1 and its comparators: the PROTAC degrader P1D-34 and the covalent inhibitor Sulfopin.
| Compound | Mechanism of Action | Target | IC50 (nM) | DC50 (nM) | Cell Lines Tested | Reference |
| PIN1 degrader-1 (158H9) | Molecular Crowbar (Induces conformational change and proteasomal degradation) | PIN1 | 21.5 | ~500 | BxPC3, MIA PaCa-2, PANC-1, MDA-MB-231, PC3, A549 | [1] |
| P1D-34 | PROTAC (Recruits CRBN E3 Ligase) | PIN1 | - | 177 | MV-4-11, MOLM-13, HL-60, THP-1, Kasumi-1, BDCM, OCI-AML3 | [2][3] |
| Sulfopin | Covalent Inhibitor | PIN1 | 17 (Ki) | - | PATU-8988T, MDA-MB-468, NGP, NBL-S, HEK293 | [4][5] |
Table 1: In Vitro Potency and Degradation Efficacy. This table highlights the half-maximal inhibitory concentration (IC50) for binding and the half-maximal degradation concentration (DC50) for the respective compounds.
| Compound | Selectivity Profile Summary | Off-Target Effects Noted | Reference |
| PIN1 degrader-1 (158H9) | The unique "molecular crowbar" mechanism is proposed to be specific to the conformational state of PIN1. However, comprehensive proteome-wide off-target data is not yet publicly available. | Potential for off-target effects exists, as with any small molecule, but has not been extensively characterized in published literature. | [6][7] |
| P1D-34 | As a PROTAC, off-target effects can arise from the warhead (Sulfopin) or the E3 ligase binder. The anti-proliferative effects are reported to be largely PIN1 degradation-dependent. | Potential for off-target effects at higher concentrations has been suggested. | [2] |
| Sulfopin | Exhibited high selectivity for PIN1 in two independent chemoproteomic studies. Out of 162 cysteine residues profiled, only PIN1 Cys113 showed dose-dependent competition. | Highly selective profile suggests minimal off-target engagement. | [8][9][10] |
Table 2: Selectivity and Off-Target Profile. This table summarizes the known selectivity and potential off-target effects of the compared PIN1-targeting compounds.
Visualizing the Mechanisms of Action
To illustrate the distinct mechanisms of these PIN1 degraders, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of PIN1 degraders.
Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) for PIN1 Binding
This assay is used to determine the binding affinity of compounds to PIN1.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated D-peptide (PIN1 binding peptide)
-
Recombinant PIN1 protein
-
Test compounds (e.g., PIN1 degrader-1)
-
Europium-N1-labeled anti-6x-His antibody
-
DELFIA Wash Buffer
-
DELFIA Enhancement Solution
-
TRF-capable plate reader
Procedure:
-
Coat streptavidin-coated plates with 200 nM biotinylated D-peptide for 2 hours at room temperature.
-
Wash the plates three times with DELFIA Wash Buffer.
-
Pre-incubate a mixture of PIN1 protein and serial dilutions of the test compound for 6 hours.
-
Add Eu-N1-labeled anti-6x-His antibody to the mixture and incubate in the D-peptide-coated plates for an additional 2 hours.
-
Wash the plates to remove unbound reagents.
-
Add DELFIA Enhancement Solution to each well and incubate for 5-10 minutes with gentle shaking.
-
Measure the time-resolved fluorescence using a plate reader. The signal is inversely proportional to the binding of the test compound to PIN1.
Western Blotting for PIN1 Degradation
This is a standard method to quantify the reduction in cellular PIN1 protein levels following treatment with a degrader.
Materials:
-
Cell lines expressing PIN1
-
PIN1 degrader compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PIN1
-
Loading control primary antibody (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with varying concentrations of the PIN1 degrader for a specified time.
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PIN1 antibody and a loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities to determine the extent of PIN1 degradation.
Mass Spectrometry-Based Proteomics for Off-Target Profiling
This unbiased approach provides a global view of protein level changes in response to degrader treatment, enabling the identification of off-target effects.
Materials:
-
Cell lines of interest
-
PROTAC or degrader compound
-
Lysis buffer
-
Reagents for protein digestion (e.g., trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ) for quantitative proteomics
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Data analysis software
Procedure:
-
Treat cells with the degrader compound at various concentrations and time points, including appropriate controls (e.g., vehicle, inactive epimer).
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides from each condition with isobaric tags.
-
Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Process the raw data to identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that show a significant and dose-dependent decrease in abundance in the degrader-treated samples compared to controls. These are potential off-targets.
-
Validate potential off-targets using orthogonal methods such as Western blotting.
Conclusion
This compound (158H9) offers a novel "molecular crowbar" mechanism for inducing PIN1 degradation, distinct from the ternary complex formation of traditional PROTACs like P1D-34. While 158H9 demonstrates potent degradation of PIN1 in various cancer cell lines, a comprehensive, publicly available cross-reactivity profile is needed to fully assess its selectivity. In contrast, the warhead of P1D-34, Sulfopin, has been shown to be highly selective for PIN1. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the selectivity profiles of these and other emerging protein degraders. This detailed comparison underscores the importance of rigorous off-target profiling in the development of next-generation targeted therapeutics.
References
- 1. Novel Pin1 degraders act as ‘molecular crowbars’ | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pnas.org [pnas.org]
- 7. Protein degradation strategy offers hope in cancer therapy | UCR News | UC Riverside [news.ucr.edu]
- 8. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC PIN1 Degrader-1: In Vitro and In Vivo Activity
This guide provides a comprehensive comparison of PROTAC PIN1 degrader-1 with other PIN1-targeting compounds, offering researchers, scientists, and drug development professionals a detailed overview of its performance based on available experimental data. The focus is on both in vitro and in vivo correlations of its activity, supported by detailed experimental protocols and visual representations of key biological processes.
Overview of this compound
This compound is a heterobifunctional molecule designed to induce the degradation of Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1). Pin1 is overexpressed in many human cancers and plays a crucial role in oncogenesis, making it a compelling therapeutic target.[1] this compound is composed of a ligand that binds to Pin1, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This tripartite complex formation leads to the ubiquitination and subsequent proteasomal degradation of Pin1.
In Vitro Activity Comparison
The in vitro efficacy of this compound has been demonstrated in various cancer cell lines. This section compares its degradation capability and anti-proliferative effects with other known PIN1 degraders and inhibitors.
Quantitative Comparison of In Vitro Activity
| Compound | Target | Cell Line | DC50 (nM) | GI50/IC50 (µM) | Notes |
| This compound | PIN1 | MDA-MB-468 | 1.8[2] | >30[2] | Composed of a PIN1 ligand, a thalidomide-based E3 ligase ligand, and a linker.[2] |
| P1D-34 | PIN1 | MV-4-11 | 177[1][3] | ~2-8 (in various AML cell lines)[4] | A covalent PROTAC degrader of Pin1 that shows potent degradation-dependent anti-proliferative activities in acute myeloid leukemia (AML) cell lines.[1][3] |
| Sulfopin | PIN1 | AML cell lines | No degradation | No activity[1][3] | A covalent inhibitor of Pin1 that does not show anti-proliferative activity in AML cell lines on its own.[1][3] |
| 158H9 (PIN1 degrader-1) | PIN1 | BxPC3, etc. | ~500[5] | Not specified | A "molecular crowbar" that induces Pin1 degradation by destabilizing the protein.[5][6] |
| 164A10 | PIN1 | BxPC3, etc. | ~500[5] | Not specified | Similar mechanism to 158H9, acting as a molecular crowbar to induce Pin1 degradation.[5] |
In Vivo Activity Correlation
While extensive in vivo data for this compound is not publicly available at the time of this guide, studies on other PIN1 degraders provide insights into the potential in vivo applications and efficacy of this class of compounds.
A pre-clinical evaluation of a novel Pin1-degrading agent, 164B8, in a syngeneic mouse model of pancreatic cancer peritoneal metastases has shown promising results.[7] This study demonstrated that the degrader could effectively reduce tumor metastases, supporting the therapeutic potential of Pin1 degradation in vivo.[7] Another study highlighted that the Pin1 inhibitor Sulfopin was able to block Myc-driven tumors in vivo.[8]
Further in vivo studies are necessary to establish the pharmacokinetic profile, efficacy, and safety of this compound in relevant animal models.
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams illustrate key pathways and workflows.
PIN1 Signaling Pathway and Oncogenesis
Caption: The role of PIN1 in activating multiple oncogenic signaling pathways.
This compound Mechanism of Action
Caption: PROTAC-mediated recruitment of E3 ligase to PIN1 for degradation.
Experimental Workflow for In Vitro Analysis
Caption: A typical workflow for evaluating the in vitro activity of a PROTAC.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for key experiments cited in the evaluation of PIN1 degraders.
Western Blot Analysis for PIN1 Degradation
This protocol is adapted from a general method for analyzing PROTAC-mediated protein degradation and can be specifically applied to PIN1.[9]
1. Cell Culture and Treatment:
-
Culture a human cancer cell line known to express PIN1 (e.g., MDA-MB-468, MV-4-11) in the appropriate medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PIN1 (e.g., rabbit anti-PIN1) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the PIN1 band intensity to the loading control. The DC50 value can then be calculated from the dose-response curve.
Cell Viability Assay
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or other compounds for a specified period (e.g., 72 hours).
3. Viability Measurement (using MTT assay as an example):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or Sorenson’s glycine (B1666218) buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value by fitting the data to a dose-response curve.
Conclusion
This compound demonstrates potent in vitro degradation of PIN1 at nanomolar concentrations.[2] While direct comparative in vivo data is currently limited, the promising results from other PIN1 degraders in pre-clinical models suggest that targeted degradation of PIN1 is a viable therapeutic strategy.[7] The provided experimental protocols and diagrams offer a foundational resource for researchers seeking to evaluate and compare the activity of this compound and other related compounds. Further investigations into the in vivo efficacy, pharmacokinetics, and safety profile of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. P1D-34 | Pin1 degrader | Probechem Biochemicals [probechem.com]
- 5. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pre-clinical evaluation of a potent and effective Pin1-degrading agent in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
PIN1 Degradation: A Comparative Guide to Enzymatic vs. Non-Enzymatic Functional Loss
For Researchers, Scientists, and Drug Development Professionals
The human peptidyl-prolyl cis-trans isomerase (PIN1) is a critical regulator in a multitude of cellular signaling pathways. Its unique ability to catalyze the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs makes it a molecular switch that can profoundly alter a substrate's conformation, stability, localization, and function.[1][2] Overexpressed in numerous cancers, PIN1 has become a compelling therapeutic target.[3] However, emerging evidence suggests that its functions are not limited to catalysis. PIN1 also possesses non-enzymatic scaffolding capabilities, where its physical presence and binding interactions regulate cellular processes.[4][5][6]
This guide compares the effects of complete PIN1 protein degradation with traditional enzymatic inhibition, providing experimental data to dissect the consequences of losing PIN1's catalytic versus its non-catalytic (scaffolding) functions. This distinction is crucial for developing next-generation therapeutics, as strategies like PROTACs (PROteolysis TArgeting Chimeras) that induce degradation may offer a more profound and effective anti-cancer strategy than simple inhibition.[3][7][8]
PIN1's Dual Roles: Isomerase and Scaffold
PIN1 is a two-domain protein:
-
WW Domain: The N-terminal domain that recognizes and binds to specific pSer/Thr-Pro motifs on substrate proteins. This binding is a prerequisite for catalysis and also mediates PIN1's scaffolding functions.[9][10]
-
PPIase Domain: The C-terminal catalytic domain that performs the cis-trans isomerization.[9][10]
1. Enzymatic Function (Isomerase Activity): PIN1's canonical function is to act as a molecular timer, accelerating the slow conformational change of the peptidyl-prolyl bond following phosphorylation.[6][11] This isomerization can:
-
Alter Protein Stability: Promote or prevent ubiquitination and subsequent proteasomal degradation. For example, PIN1 binding and isomerization can lead to the degradation of tumor suppressors like PML, while stabilizing oncoproteins like Cyclin D1.[6][12]
-
Modulate Protein Activity: Directly switch a protein's function "on" or "off" by changing its shape.
-
Control Subcellular Localization: Influence where a protein resides in the cell.
2. Non-Enzymatic Function (Scaffolding Activity): Increasing evidence reveals that the physical presence of PIN1, independent of its catalytic activity, is functionally important.[4][5] In this role, PIN1 can:
-
Act as a Molecular Chaperone/Sequestering Agent: By binding to a substrate, PIN1 can sequester it, preventing it from interacting with other proteins. A key study demonstrated that PIN1 regulates Protein Kinase C (PKC) activity via a non-catalytic sequestration mechanism, acting as a binding partner rather than an isomerase.[4][5]
-
Facilitate Protein Complex Formation: The WW domain can recruit PIN1 to a phosphorylated protein, bringing the PPIase domain and potentially other associated factors into proximity with substrates.[13] This scaffolding can facilitate subsequent post-translational modifications.
Degradation vs. Inhibition: A Head-to-Head Comparison
The development of targeted protein degraders (e.g., PROTACs and "molecular crowbars") allows for a direct comparison between eliminating the PIN1 protein entirely versus merely blocking its catalytic site with a small molecule inhibitor.[7][14] Studies consistently show that for key cancer-related outcomes, degradation is significantly more effective, highlighting the critical importance of PIN1's non-enzymatic roles.[7][8][15]
The following tables summarize experimental data comparing the effects of PIN1 inhibitors (which block enzymatic function) with PIN1 degraders (which eliminate both enzymatic and non-enzymatic functions).
Table 1: PIN1 Degrader Efficacy in Human Cancer Cell Lines
| Compound Type | Compound Name | Cell Line (Cancer Type) | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Citation(s) |
|---|---|---|---|---|---|
| PROTAC Degrader | P1D-34 | MV-4-11 (AML) | 177 | ~95 | [7][15] |
| PROTAC Degrader | PROTAC PIN1 degrader-1 | MDA-MB-468 (Breast) | 18 | >90 | [16] |
| Molecular Crowbar | 158H9 | BxPC3 (Pancreatic) | ~500 | ~100 | [14][17] |
| Molecular Crowbar | 164A10 | MIA PaCa-2 (Pancreatic) | ~500 | ~100 | [14][17] |
| Molecular Crowbar | 164A10 | A549 (Lung) | ~500 | ~100 | [14][17] |
¹DC₅₀ (Degradation Concentration 50): The concentration of the compound that induces 50% degradation of the target protein. ²Dₘₐₓ (Maximum Degradation): The maximal level of protein degradation achieved.
Table 2: Comparative Anti-Proliferative Activity (Degrader vs. Inhibitor)
| Cell Line (Cancer Type) | PIN1 Degrader (P1D-34) GI₅₀ (µM)³ | PIN1 Inhibitor (Sulfopin) GI₅₀ (µM)³ | Conclusion | Citation(s) |
|---|---|---|---|---|
| MV-4-11 (AML) | ~1-10 | >50 (No effect) | Degradation is highly effective; inhibition is not. | [7][8] |
| MOLM-13 (AML) | ~1-10 | >50 (No effect) | Degradation is highly effective; inhibition is not. | [7][8] |
| HL-60 (AML) | ~1-10 | >50 (No effect) | Degradation is highly effective; inhibition is not. | [7][8] |
| THP-1 (AML) | ~1-10 | >50 (No effect) | Degradation is highly effective; inhibition is not. | [7][8] |
³GI₅₀ (Growth Inhibition 50): The concentration of the compound that causes 50% inhibition of cell proliferation.
The data clearly indicates that while a potent enzymatic inhibitor like Sulfopin has no effect on the viability of several AML cell lines, the PIN1 degrader P1D-34 potently inhibits their growth.[7][8] This strongly suggests that merely blocking the catalytic pocket of PIN1 is insufficient to disrupt its pro-cancerous functions and that eliminating the protein's scaffolding ability is essential for a therapeutic effect.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: PIN1 acts as a central hub integrating multiple oncogenic signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for comparing the effects of a PIN1 inhibitor vs. a PIN1 degrader.
Logical Relationship Diagram
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
- 3. Pin1-PROTACs: Degradation versus Inhibition, GEneration of tools for anticancer therapy | ANR [anr.fr]
- 4. A novel bivalent interaction mode underlies a non-catalytic mechanism for Pin1-mediated protein kinase C regulation | eLife [elifesciences.org]
- 5. A novel bivalent interaction mode underlies a non-catalytic mechanism for Pin1-mediated protein kinase C regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidyl-Proline Isomerases (PPIases): Targets for Natural Products and Natural Product-Inspired Compounds: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06558H [pubs.rsc.org]
- 9. Gears-In-Motion: The Interplay of WW and PPIase Domains in Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Gears-In-Motion: The Interplay of WW and PPIase Domains in Pin1 [frontiersin.org]
- 11. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of the Tumor Suppressor PML by Pin1 Contributes to the Cancer Phenotype of Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptidyl-Prolyl Isomerase 1 (Pin1) Serves as a Coactivator of Steroid Receptor by Regulating the Activity of Phosphorylated Steroid Receptor Coactivator 3 (SRC-3/AIB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. This compound | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
Evaluating the Therapeutic Window of PROTAC PIN1 Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic window of PROTAC PIN1 degrader-1, a novel protac (proteolysis-targeting chimera) designed to selectively eliminate the Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) protein. Overexpression of Pin1 is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This document compares the performance of this compound with alternative Pin1 inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Mechanism of Action: PROTAC vs. Traditional Inhibition
Traditional small molecule inhibitors of Pin1 typically function by binding to the active site of the enzyme, competitively inhibiting its catalytic activity. In contrast, this compound operates via an event-driven mechanism. It is a bifunctional molecule composed of a ligand that binds to Pin1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of Pin1, marking it for degradation by the proteasome. This degradation-based approach can offer advantages over simple inhibition, including the potential for improved potency at lower concentrations and the elimination of both the enzymatic and non-enzymatic functions of the target protein.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and a selection of alternative Pin1 inhibitors.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Compound | Type | Target | Cell Line | DC50 (nM) | GI50 (µM) | IC50 (nM) |
| This compound | PROTAC Degrader | PIN1 | MDA-MB-468 | 1.8[1] | >30[1] | - |
| P1D-34 | PROTAC Degrader | PIN1 | MV-4-11 (AML) | 177[2] | - | - |
| Sulfopin | Covalent Inhibitor | PIN1 | MV-4-11 (AML) | No degradation | No activity | - |
| KPT-6566 | Covalent Inhibitor | PIN1 | Various Cancer Cells | Induces degradation | - | - |
| Juglone | Inhibitor | PIN1 | Prostate Cancer Cells | - | - | - |
| ATRA | Inhibitor | PIN1 | Gastric Cancer Cells | Induces degradation | - | - |
| Compound C10 | Inhibitor | PIN1 | - | - | - | 150 (biochemical)[3] |
DC50: Concentration required for 50% degradation of the target protein. GI50: Concentration required for 50% inhibition of cell growth. IC50: Concentration required for 50% inhibition of enzyme activity. AML: Acute Myeloid Leukemia.
Table 2: Biochemical Affinity
| Compound | Type | Target | KD (nM) |
| Compound A0 | Inhibitor | PIN1 | 430[3] |
| Compound C10 | Inhibitor | PIN1 | 25[3] |
KD: Dissociation constant, a measure of binding affinity.
Key Signaling Pathways
Pin1 plays a crucial role in multiple oncogenic signaling pathways. Its inhibition or degradation can disrupt these pathways, leading to anti-tumor effects.
Caption: PIN1's role in key oncogenic signaling pathways.
Experimental Workflows
The following diagrams illustrate the workflows for key experiments used to evaluate this compound.
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: Standard workflow for Western blot analysis.
Caption: Workflow for assessing cell viability via MTT assay.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound or alternative inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell viability against the compound concentration.
Western Blotting for PIN1 Degradation
-
Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for various time points. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against Pin1 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of Pin1 degradation relative to the vehicle-treated control. The DC50 value is the concentration of the degrader that results in 50% degradation of the target protein.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with this compound for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase component (e.g., anti-CRBN) or Pin1 overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads multiple times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Pin1 and the E3 ligase to confirm the presence of the ternary complex.
Conclusion
This compound demonstrates potent and specific degradation of Pin1 protein at nanomolar concentrations. The high GI50 value in MDA-MB-468 cells suggests a potentially favorable therapeutic window, although further studies in non-cancerous cell lines are required to confirm this. Comparative data with traditional Pin1 inhibitors, such as Sulfopin, highlight the potential advantages of the PROTAC approach, particularly in overcoming the lack of anti-proliferative activity seen with some inhibitors. The provided experimental protocols and workflows offer a robust framework for the continued investigation and evaluation of this compound and other novel Pin1-targeting therapeutics. The distinct, event-driven mechanism of PROTACs may provide a more profound and durable therapeutic effect compared to occupancy-driven inhibition, warranting further preclinical and clinical investigation.
References
A Comparative Analysis: PROTAC PIN1 Degrader-1 Versus Standard-of-Care Therapies in Acute Myeloid Leukemia
For Immediate Release
In the rapidly evolving landscape of Acute Myeloid Leukemia (AML) treatment, novel therapeutic strategies are continuously being explored to overcome the limitations of current standards of care. This guide provides a detailed comparison of a promising new agent, PROTAC PIN1 degrader-1 (exemplified by the compound P1D-34), against established standard-of-care therapies for AML. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols supporting this innovative approach.
Introduction to PIN1 as a Therapeutic Target in AML
The Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that is overexpressed in various cancers, including AML.[1][2][3] High levels of PIN1 are associated with poor clinical prognosis.[3] PIN1 plays a crucial role in oncogenesis by activating multiple cancer-driving signaling pathways, including those involving β-catenin, NF-κB, c-Myc, and Cyclin D1.[1][3][4] Its inhibition has been shown to suppress AML cell proliferation and leukemogenesis in preclinical models, making it a compelling therapeutic target.[1]
This compound: A Novel Approach
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of target proteins rather than merely inhibiting their enzymatic function.[3] This is particularly relevant for targets like PIN1, where inhibition alone may not be sufficient to achieve a complete loss-of-function.[2][3] this compound, exemplified by the well-characterized compound P1D-34, is a first-in-class degrader that has demonstrated potent anti-leukemic activity in AML cell lines.[2][3][5]
P1D-34 is composed of a ligand that binds to PIN1, a linker, and a ligand that recruits an E3 ubiquitin ligase (in this case, cereblon or CRBN).[3][4] This complex formation leads to the ubiquitination and subsequent degradation of PIN1 by the proteasome.
Quantitative Performance Comparison
The following tables summarize the preclinical performance of this compound (P1D-34) in comparison to a PIN1 inhibitor (Sulfopin) and its synergistic effects with a standard-of-care targeted therapy, the BCL-2 inhibitor Venetoclax (ABT-199).
Table 1: In Vitro Efficacy of this compound (P1D-34) in AML Cell Lines
| Compound | Target | Mechanism of Action | DC50 (MV-4-11 cells) | Anti-proliferative Activity (AML cell lines) |
| P1D-34 | PIN1 | Protein Degradation | 177 nM[2][3][5] | Potent, degradation-dependent inhibition of cell growth[2][3][5] |
| Sulfopin | PIN1 | Covalent Inhibition | - | No significant anti-proliferative activity observed[2][3][5] |
Table 2: Synergistic Activity of P1D-34 with BCL-2 Inhibitor (ABT-199) in Resistant AML Cells
| Treatment Combination | Cell Lines | Observed Effect | Potential Clinical Implication |
| P1D-34 + ABT-199 | ABT-199-resistant AML cells | Notable synergistic anti-proliferative effect[2][5] | Overcoming resistance to standard targeted therapy[2][5] |
| P1D-34 + 2-DG (glucose metabolism inhibitor) | AML cells | Notable synergistic anti-proliferative effect[2][5] | Potential for combination therapy to enhance efficacy[2][5] |
Standard-of-Care AML Therapies: A Benchmark
Standard-of-care for AML typically involves intensive chemotherapy, targeted therapies, and in some cases, stem cell transplantation.[6][7][8]
Induction Chemotherapy:
-
"7+3" Regimen: A combination of cytarabine (B982) for seven days and an anthracycline (e.g., daunorubicin (B1662515) or idarubicin) for three days.[7] This has been the cornerstone of AML treatment for decades.[9]
Targeted Therapies:
-
FLT3 Inhibitors (e.g., Midostaurin, Gilteritinib, Quizartinib): For patients with FLT3 mutations.[6][8]
-
IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib): For patients with IDH1 or IDH2 mutations.[6][7]
-
BCL-2 Inhibitors (e.g., Venetoclax): Often used in combination with hypomethylating agents for older patients or those unfit for intensive chemotherapy.[7][9]
-
Gemtuzumab ozogamicin: A CD33-directed antibody-drug conjugate.[6][7]
While direct head-to-head clinical data for this compound against these standards of care is not yet available, the preclinical data for P1D-34 suggests a potential advantage in overcoming resistance mechanisms, a major challenge in AML therapy.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: PIN1 signaling pathway in AML.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the efficacy of this compound (P1D-34).
1. Cell Culture and Reagents:
-
Cell Lines: A panel of human AML cell lines (e.g., MV-4-11, MOLM-13, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Compounds: P1D-34 and control compounds (e.g., Sulfopin, DMSO) are dissolved in a suitable solvent like DMSO to create stock solutions, which are then diluted to the desired concentrations in cell culture media for experiments.[5]
2. Western Blotting for PIN1 Degradation:
-
AML cells are seeded in multi-well plates and treated with varying concentrations of P1D-34 for a specified duration (e.g., 24 hours).[3]
-
Following treatment, cells are harvested and lysed to extract total proteins.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against PIN1 and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the PIN1 band relative to the loading control is quantified to determine the extent of degradation.
3. Cell Viability Assay:
-
AML cells are seeded in 96-well plates and treated with a range of concentrations of P1D-34 or control compounds.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls.
-
IC50/GI50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.[10]
4. Apoptosis and Cell Cycle Analysis by Flow Cytometry:
-
Apoptosis: Cells are treated with P1D-34 for a defined period. They are then harvested, washed, and stained with Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[5]
-
Cell Cycle: Treated cells are harvested, fixed (e.g., in cold ethanol), and stained with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase. The DNA content of individual cells is measured by flow cytometry, and the distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed.[5]
Conclusion and Future Directions
This compound represents a highly promising therapeutic strategy for AML. Its ability to induce the degradation of PIN1, a key driver of leukemogenesis, offers a distinct advantage over simple inhibition. Preclinical data for P1D-34 demonstrates potent, degradation-dependent anti-proliferative activity in AML cell lines and the potential to overcome resistance to existing targeted therapies.
While these early results are encouraging, further preclinical evaluation in in vivo models is necessary to establish the safety and efficacy of this approach. Ultimately, clinical trials will be required to determine the therapeutic potential of this compound in AML patients and to understand its positioning relative to current standard-of-care treatments. The development of this novel agent underscores the potential of targeted protein degradation as a powerful new pillar in the treatment of acute myeloid leukemia.
References
- 1. Pin1 inhibition exerts potent activity against acute myeloid leukemia through blocking multiple cancer-driving pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute Myeloid Leukemia Treatment - NCI [cancer.gov]
- 7. Typical Treatment of Acute Myeloid Leukemia (Except APL) | American Cancer Society [cancer.org]
- 8. How We Treat Acute Myeloid Leukemia | Dana-Farber Cancer Institute [dana-farber.org]
- 9. moffitt.org [moffitt.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for PROTAC PIN1 Degrader-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like PROTAC PIN1 degrader-1 are paramount for laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential guidance based on the general properties of PROTACs (Proteolysis Targeting Chimeras) and standard laboratory safety protocols for research chemicals.
PROTACs are bifunctional molecules designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins.[1][2][3][4] this compound specifically targets the Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) protein for degradation.[5][6][7] Pin1 is a key regulator in various cellular processes, and its dysregulation is implicated in diseases like cancer.[8][9][10][11][12]
Hazard Identification and General Precautions
As with any research chemical of unknown toxicity, this compound should be handled with caution. Assume it is a potentially hazardous substance. General hazards for similar research compounds can include:
-
Acute oral toxicity
-
Skin irritation
-
Serious eye irritation
-
Respiratory tract irritation
Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile), a lab coat, and ensure skin is not exposed. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust or aerosols. |
| Hygiene Measures | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Proper Disposal Procedures
The disposal of this compound and its contaminated materials must be carried out in accordance with local, state, and federal regulations for chemical waste.
Step-by-Step Disposal Guide:
-
Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated weighing paper, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
-
Sharps: Needles, syringes, or other sharps contaminated with the compound should be disposed of in a designated sharps container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Non-disposable glassware must be decontaminated before washing.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Decontamination:
-
Decontaminate work surfaces and equipment by scrubbing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water wash. Collect all decontamination materials as hazardous waste.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow and Signaling Pathway
To provide a comprehensive understanding of the context in which this compound is used, the following diagrams illustrate a typical experimental workflow and the signaling pathway of its target, PIN1.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Proteolysis‐targeting chimeras in cancer therapy: Targeted protein degradation for next‐generation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PIN1 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Roles of peptidyl-prolyl isomerase Pin1 in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling PROTAC PIN1 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of PROTAC PIN1 degrader-1. It is designed to be a preferred resource for laboratory safety, offering procedural guidance to ensure the safe and effective use of this potent research compound.
Chemical and Safety Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes its known chemical properties and key biological activity metrics. General safety precautions are derived from information on similar PROTAC compounds.
| Parameter | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C51H52N10O7 | [3] |
| Molecular Weight | 917.02 g/mol | [2] |
| CAS Number | 3038591-59-9 | [3] |
| Appearance | Solid powder | General knowledge |
| Solubility | Soluble in DMSO | General knowledge |
| DC50 (Degradation Concentration 50) | 1.8 nM (in MDA-MB-468 cells) | [1] |
| GI50 (Growth Inhibition 50) | >30 µM (in MDA-MB-468 cells) | [1] |
| Storage Conditions (Powder) | -20°C for up to 3 years | [2] |
| Storage Conditions (in Solvent) | -80°C for up to 1 year | [2] |
Personal Protective Equipment (PPE) and Handling
Due to the potent nature of PROTAC molecules, strict adherence to safety protocols is mandatory to minimize exposure risk.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.[4]
Personal Protective Equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contaminated.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A fully buttoned lab coat must be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Hygiene Practices:
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[4]
Spill and Disposal Plan
Spill Management:
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: For liquid spills, use an absorbent material like vermiculite (B1170534) or sand to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash the area thoroughly.
-
Collect: All cleanup materials must be collected in a sealed, labeled container for hazardous waste.
Disposal Plan: All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., pipette tips, vials, tubes).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Contaminated PPE (e.g., gloves).
Waste Collection:
-
Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Liquid Waste: Collect in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
All waste must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations.
PIN1 Signaling Pathway in Cancer
The following diagram illustrates the central role of PIN1 in various oncogenic signaling pathways. PIN1 is a peptidyl-prolyl isomerase that regulates the function of numerous proteins involved in cell cycle progression, proliferation, and survival.[5][6][7][8][9] By targeting PIN1 for degradation, this compound can disrupt these cancer-promoting pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. dempochem.com [dempochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
